6-Fluoroisatin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327394 | |
| Record name | 6-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-03-8 | |
| Record name | 6-Fluoroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Fluoroisatin: Properties, Structure, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 6-Fluoroisatin (CAS 324-03-8), a key heterocyclic building block in modern medicinal chemistry. We will explore its core chemical and physical properties, delve into its structural and spectroscopic characteristics, and elucidate its reactivity profile. The primary focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this compound is a valuable intermediate, particularly highlighting the strategic role of the fluorine atom in designing novel therapeutic agents. This document moves beyond a simple data sheet to explain the causality behind its utility as a synthetic scaffold for developing potent and targeted pharmaceuticals.
The Strategic Value of Fluorinated Isatins in Medicinal Chemistry
The Isatin Core: A Privileged Scaffold
The isatin (1H-indole-2,3-dione) framework is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its ability to serve as a foundation for compounds that bind to a wide array of biological targets, exhibiting a broad spectrum of activities. Isatin derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others[1]. Its rigid, bicyclic structure and the presence of two reactive carbonyl groups provide a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).
The Fluorine Advantage in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics:
-
Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block "soft spots" in a molecule and increase its biological half-life.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.[3]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially creating favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins and enhancing binding affinity.[4]
-
pKa Modulation: A nearby fluorine atom can lower the pKa of adjacent functional groups, such as amines, altering their ionization state at physiological pH and thereby affecting solubility and target engagement.
The synthesis of this compound is a direct application of this strategy, combining the proven biological relevance of the isatin scaffold with the pharmacokinetic and pharmacodynamic benefits of fluorination.
Core Chemical and Physical Properties
This compound is typically supplied as a solid ranging in appearance from a light yellow to brown powder or crystalline solid.[5][6] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 324-03-8 | [7][8] |
| Molecular Formula | C₈H₄FNO₂ | [7][8] |
| Molecular Weight | 165.12 g/mol | [8] |
| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [8][9] |
| Synonyms | 6-Fluoroindoline-2,3-dione | [7][8] |
| Melting Point | 195-196 °C | [5][6][9] |
| Solubility | 25 mg/mL (solvent not specified, appears slightly hazy) | [6] |
| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [5][6][9] |
| pKa (Predicted) | 8.86 ± 0.20 | [5][6][9] |
| Storage Conditions | Room temperature, under inert atmosphere | [5][6][9] |
Structural Elucidation and Spectroscopic Profile
Molecular Structure
The structure of this compound consists of a planar, bicyclic indole core with carbonyl groups at positions 2 and 3. The defining feature is a single fluorine atom substituted at the 6-position of the benzene ring.
Caption: Chemical structure of 6-fluoro-1H-indole-2,3-dione.
Crystallographic Data
Single-crystal X-ray diffraction studies have provided precise geometric data for this compound, confirming its planar structure. This information is invaluable for computational modeling and rational drug design efforts.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [8] |
| Space Group | P 2₁ 2₁ 2₁ | [8] |
| Cell Length a | 4.9880 Å | [8] |
| Cell Length b | 5.5522 Å | [8] |
| Cell Length c | 24.2578 Å | [8] |
| Cell Angles | α = 90°, β = 90°, γ = 90° | [8] |
Expected Spectroscopic Profile
While raw spectral data requires direct access from providers, an experienced chemist can predict the key features based on the molecule's structure. These predictions guide the analysis and confirmation of synthetic products.[10]
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the fluorinated ring will exhibit splitting patterns influenced not only by adjacent protons but also by through-space coupling to the fluorine atom (JHF), leading to more complex multiplets than in non-fluorinated isatin. A broad singlet corresponding to the N-H proton is also expected at a downfield shift (typically >10 ppm).
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons will appear significantly downfield (>160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.
-
IR Spectroscopy: Key vibrational bands are anticipated. Strong absorptions between 1700-1750 cm⁻¹ correspond to the C=O stretching of the ketone (C3) and the amide (C2) functionalities. A peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond stretch.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₈H₄FNO₂ would be observed at m/z 165.02.
Synthesis and Key Reactivity Profile
Synthetic Pathways
This compound can be prepared through various methods, often involving the cyclization of fluorinated aniline precursors. A common conceptual approach involves the reaction of an appropriate isatin precursor with a fluorinating agent.[9] The specific choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.
Causality of Reactivity: The Electron-Withdrawing Core
The chemical behavior of this compound is dictated by its functional groups and the electronic effects within its core structure. Understanding these principles is key to its effective use as a synthetic intermediate.
Caption: Key reactivity sites on the this compound molecule.
-
The C3-Carbonyl (Ketone): This is the most significant reaction site. It is highly electrophilic due to the electron-withdrawing effects of the adjacent C2-carbonyl (amide) group. This makes it highly susceptible to nucleophilic attack. This is the mechanistic basis for its most common application: condensation reactions with primary amines, hydrazines, and hydroxylamines to form a diverse library of Schiff bases, hydrazones, and oximes, respectively. These derivatives are often the final bioactive compounds.
-
The N-H Proton (Amide): The proton on the nitrogen is acidic (predicted pKa ≈ 8.86) and can be removed by a suitable base.[5][6][9] The resulting anion is a potent nucleophile, allowing for N-alkylation or N-acylation reactions to introduce further diversity into the scaffold.
-
The Aromatic Ring: The fluorine atom and the fused dione ring are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they also act as directors for any potential substitution reactions.
Applications in Research and Drug Development
The primary application of this compound is as a high-value intermediate in the synthesis of novel, biologically active molecules.[6] Researchers purchase this compound not as an end-product, but as a foundational scaffold upon which to build more complex drug candidates.
-
Scaffold for Anticancer Agents: Many isatin-based compounds function as kinase inhibitors by mimicking the ATP binding site. The 6-fluoro substituent can enhance binding in the hydrophobic pocket of a kinase or improve metabolic stability, leading to more potent and durable anticancer effects.
-
Development of Antimicrobial Compounds: The isatin core has been incorporated into numerous compounds with activity against bacteria, fungi, and viruses.[1] By synthesizing Schiff base or hydrazone derivatives of this compound, researchers can generate novel chemical entities to combat drug-resistant pathogens. The improved cell permeability conferred by the fluorine atom can be particularly advantageous in this context.[11]
-
Probes for Chemical Biology: While its primary role is as a synthetic intermediate, the isatin scaffold can be incorporated into probes for studying biological systems. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies, a technique used to monitor drug-target engagement or cellular uptake in a complex biological environment.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. According to the Globally Harmonized System (GHS) classifications, it may cause skin and serious eye irritation, as well as respiratory irritation.[8]
-
Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry place under an inert atmosphere to ensure long-term stability.[5][6][9] Recommended storage is at room temperature (10°C - 25°C).
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for modern drug discovery. Its value is derived from the synergistic combination of a biologically relevant isatin core and the pharmacologically advantageous properties of fluorine. Its well-defined structure and predictable reactivity at the C3-carbonyl and N1-amide positions allow medicinal chemists to rationally design and synthesize libraries of novel compounds. By providing a robust, fluorinated starting point, this compound enables the development of next-generation therapeutics with potentially enhanced potency, selectivity, and metabolic stability, addressing critical unmet needs in oncology, infectious diseases, and beyond.
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A Senior Application Scientist's Guide to the Synthesis of 6-Fluoroisatin from 4-Fluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 6-Fluoroisatin
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, serving as privileged scaffolds for a vast array of biologically active compounds.[1][2][3] The introduction of a fluorine atom into the isatin core, specifically at the 6-position, yields this compound, a molecule of significant interest. Fluorine's unique properties—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability.[4][5][6][7] Consequently, this compound is a critical intermediate in the synthesis of novel therapeutics, particularly in the development of anticancer and antimicrobial agents.[6][8]
This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, commencing from the readily available precursor, 4-fluoroaniline. We will dissect the two most robust and historically significant methodologies: the Sandmeyer isatin synthesis and the Stolle synthesis. Our focus will be on the underlying chemical principles, the causality behind procedural steps, and the practical execution of these transformations in a laboratory setting.
Part 1: The Sandmeyer Isatin Synthesis: A Classic Route
The Sandmeyer synthesis, first described in 1919, remains one of the most reliable and frequently employed methods for preparing isatins from anilines.[1][9][10][11] It is a two-stage process that begins with the formation of an α-isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions.
Causality and Strategic Rationale
The elegance of the Sandmeyer synthesis lies in its sequential construction of the isatin core. The initial reaction creates a linear precursor with the necessary atoms in place for the final ring-closing step. The choice of reagents is critical:
-
Chloral Hydrate (Cl₃CCH(OH)₂): This serves as the source for the two-carbon unit that will ultimately form the C2 and C3 positions of the isatin ring.[12][13]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent reacts with the intermediate formed from aniline and chloral hydrate to generate the crucial oxime functionality of the isonitrosoacetanilide.[9][14]
-
Concentrated Sulfuric Acid (H₂SO₄): In the final step, sulfuric acid acts as a powerful dehydrating agent and catalyst, promoting an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to achieve cyclization.[11][15][16]
While effective, the Sandmeyer process can be sensitive to the electronic nature of the aniline substituents and may be less efficient for anilines with increased lipophilicity.[12][15]
Reaction Mechanism Workflow
The synthesis proceeds through two distinct, isolable stages. The first stage is the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (isonitroso-4-fluoroacetanilide). The second stage is the acid-catalyzed cyclization of this intermediate to yield this compound.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Data Presentation: Key Reagents and Parameters
| Reagent/Parameter | Role / Purpose | Typical Stoichiometry (relative to aniline) | Key Considerations |
| 4-Fluoroaniline | Starting Material | 1.0 eq | Ensure high purity.[17] Can be prepared by reducing 4-nitrofluorobenzene.[18][19] |
| Chloral Hydrate | C2-C3 Carbon Source | ~1.1 eq | A regulated substance; handle with appropriate care.[15] |
| Hydroxylamine HCl | Oxime Formation | ~3.0 eq | A significant excess is often required to drive the reaction to completion.[20] |
| Sodium Sulfate | Salting-out Agent | Large excess | Increases the ionic strength of the solution to precipitate the isonitroso intermediate.[20] |
| Hydrochloric Acid | Acid Catalyst | ~1.05 eq | Used to form the aniline hydrochloride salt, improving solubility in the aqueous medium.[20] |
| Sulfuric Acid | Cyclization Catalyst | Solvent/Reagent | Must be concentrated. The reaction is exothermic and temperature control is critical.[20] |
| Temperature (Step 1) | Reaction Condition | Vigorous boiling (~100 °C) | Heating is required to drive the condensation.[20] |
| Temperature (Step 2) | Reaction Condition | 60-80 °C | Careful temperature control is needed to prevent side reactions like sulfonation.[20][21] |
Experimental Protocol: Sandmeyer Synthesis
This protocol is a synthesized representation based on established procedures.[20][21][22]
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
In a large reaction vessel, prepare a solution of chloral hydrate (1.0-1.2 eq) and a large excess of crystallized sodium sulfate in water.
-
In a separate flask, prepare a solution of 4-fluoroaniline (1.0 eq) in water, adding concentrated hydrochloric acid (~1.05 eq) to facilitate dissolution.
-
Prepare a third aqueous solution of hydroxylamine hydrochloride (~3.0 eq).
-
Add the 4-fluoroaniline solution and then the hydroxylamine hydrochloride solution to the reaction vessel containing the chloral hydrate.
-
Heat the mixture to a vigorous boil. The reaction is typically complete within minutes of reaching a full boil, indicated by the formation of a precipitate.
-
Cool the reaction mixture in an ice bath to fully crystallize the isonitrosoacetanilide intermediate.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry thoroughly. The product should be a pale-colored solid.
Step 2: Cyclization to this compound
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (~8-10 parts by weight relative to the intermediate) to 50 °C.
-
Add the dry N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature is maintained between 60-70 °C. Use external cooling (ice bath) as necessary to control the exothermic reaction.
-
Once the addition is complete, heat the mixture to 80 °C for approximately 10-15 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then carefully pour it over a large volume of cracked ice with stirring.
-
The this compound product will precipitate as a bright orange or reddish-brown solid. Allow it to stand for 30-60 minutes.
-
Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
Purification and Characterization
The crude this compound can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture.[10] Purity can be assessed by measuring its melting point (literature: 195-196 °C) and using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[23]
Part 2: The Stolle Synthesis: A Powerful Alternative
The Stolle synthesis is a highly effective alternative to the Sandmeyer method, particularly for preparing N-substituted isatins, though it is also applicable to unsubstituted analogs.[11] This two-step procedure involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts cyclization.[24][25]
Causality and Strategic Rationale
The Stolle synthesis offers a different strategic approach by first forming an amide bond and then inducing an electrophilic cyclization.
-
Oxalyl Chloride ((COCl)₂): This highly reactive diacyl chloride readily reacts with the primary amine of 4-fluoroaniline to form an N-(4-fluorophenyl)oxalyl chloride intermediate.[12][24]
-
Lewis Acid (e.g., AlCl₃, TiCl₄): The Lewis acid is the critical promoter for the cyclization step. It coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing its electrophilicity and facilitating the intramolecular attack on the electron-rich aromatic ring to close the five-membered ring.[11][26]
This method often provides cleaner reactions and can be more tolerant of different functional groups on the aniline ring compared to the harsh acidic conditions of the Sandmeyer synthesis.
Reaction Mechanism Workflow
The process begins with the formation of a chlorooxalylanilide intermediate, which is then cyclized in the presence of a strong Lewis acid to furnish the isatin product.
Caption: Workflow for the Stolle synthesis of this compound.
Data Presentation: Key Reagents and Parameters
| Reagent/Parameter | Role / Purpose | Typical Stoichiometry (relative to aniline) | Key Considerations |
| 4-Fluoroaniline | Starting Material | 1.0 eq | Must be dry. |
| Oxalyl Chloride | Acylating Agent | 1.0 - 1.2 eq | Highly reactive and moisture-sensitive. Must be handled in an inert atmosphere. |
| Lewis Acid (AlCl₃) | Cyclization Catalyst | 2.0 - 2.5 eq | Must be anhydrous. The reaction is often vigorous and requires careful temperature control. |
| Solvent (Step 1) | Reaction Medium | Anhydrous, non-protic (e.g., DCM, Ether) | The solvent must be inert to the highly reactive oxalyl chloride. |
| Solvent (Step 2) | Reaction Medium | High-boiling, inert (e.g., CS₂, Dichlorobenzene) | The solvent must be stable to the Lewis acid and high temperatures. |
| Temperature (Step 1) | Reaction Condition | 0 °C to Room Temp | The initial acylation is typically performed at low temperatures to control reactivity. |
| Temperature (Step 2) | Reaction Condition | Elevated (Reflux) | Heat is required to drive the Friedel-Crafts cyclization. |
Experimental Protocol: Stolle Synthesis
This protocol is a generalized representation.[11][24][27]
Step 1: Synthesis of N-(4-fluorophenyl)ethanediamide chloride
-
Dissolve 4-fluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add oxalyl chloride (1.0-1.1 eq) dropwise to the stirred solution. A precipitate of the intermediate will likely form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The intermediate can be isolated by filtration, or the solvent can be removed under reduced pressure. It is often used in the next step without extensive purification.
Step 2: Lewis Acid-Catalyzed Cyclization
-
Suspend the crude intermediate from Step 1 in a dry, high-boiling inert solvent (e.g., carbon disulfide or 1,2-dichlorobenzene).
-
Carefully add anhydrous aluminum trichloride (AlCl₃, ~2.2 eq) portion-wise with vigorous stirring. The addition is exothermic and may cause the solvent to reflux.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification is performed as described for the Sandmeyer synthesis, typically via recrystallization. Characterization would follow the same analytical methods (m.p., NMR, IR, MS) to confirm the structure and purity of the final product.
Conclusion and Outlook
Both the Sandmeyer and Stolle syntheses represent powerful and viable pathways for the production of this compound from 4-fluoroaniline. The Sandmeyer method is a classic, cost-effective route utilizing common laboratory reagents, making it suitable for large-scale production.[15] Its primary drawbacks are the use of highly corrosive concentrated sulfuric acid and potential issues with substrate scope. The Stolle synthesis provides a valuable alternative, often with cleaner reaction profiles, but requires the use of moisture-sensitive and highly reactive reagents like oxalyl chloride and anhydrous Lewis acids.[11][12]
The choice between these methods will depend on the specific requirements of the research or development program, including scale, available equipment, and the need to synthesize derivatives. Mastery of these core synthetic transformations provides the medicinal chemist with a robust toolkit for accessing this compound and its analogs, paving the way for the discovery of next-generation pharmaceuticals.
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An In-depth Technical Guide to 6-Fluoroisatin: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoroisatin (CAS No. 324-03-8), a pivotal heterocyclic compound in medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize foundational knowledge with actionable insights, explaining not just the what but the why behind its synthesis and application. We will explore its chemical properties, synthesis methodologies, and its significant role as a scaffold for developing novel therapeutic agents.
Core Properties and Identification of this compound
This compound, also known as 6-Fluoro-1H-indole-2,3-dione, is a substituted derivative of isatin. The strategic placement of a fluorine atom at the 6-position of the indole ring significantly influences its electronic properties and, consequently, its biological activity and reactivity. This modification is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
| Property | Value | Source(s) |
| CAS Number | 324-03-8 | [1][3][4] |
| Molecular Formula | C₈H₄FNO₂ | [1][3] |
| Molecular Weight | 165.12 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystals | |
| Melting Point | 195-196 °C | |
| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [1] |
| Synonyms | 6-Fluoroindoline-2,3-dione, 6-Fluoro-2,3-dihydro-1H-indole-2,3-dione | [1][3][4] |
Synthesis of this compound: The Sandmeyer Approach
The synthesis of isatin and its derivatives is most classically achieved through the Sandmeyer isatin synthesis. This method, while over a century old, remains a robust and widely used approach.[5][6][7] The rationale for its preference lies in its use of readily available anilines as starting materials and its tolerance for a variety of substituents.
The synthesis is a two-step process starting from the corresponding substituted aniline, in this case, 4-fluoroaniline.
Caption: Mechanism of action of a 6-fluoro-containing anticancer agent via inhibition of DHODH.
This inhibition leads to the depletion of intracellular pools of uridine and cytidine, which are essential precursors for RNA and DNA synthesis. [8]Consequently, tumor cells are unable to replicate and undergo cell death. This example authoritatively grounds the value of the this compound scaffold in the rational design of targeted cancer therapies.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a validated starting point for the development of sophisticated and potent therapeutic agents. Its defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. The insights gained from the study of its derivatives, particularly in the realm of oncology, underscore the power of strategic fluorination in drug design. As research continues to uncover novel biological targets, the demand for well-characterized and high-purity scaffolds like this compound will undoubtedly grow, paving the way for the next generation of targeted therapies.
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
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Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic. SciSpace. [Link]
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
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Biological activity of 6-Fluoroisatin derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Fluoroisatin Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[4] This guide focuses on derivatives of this compound, a specific fluorinated analogue, exploring its diverse and potent biological activities. We will delve into the mechanistic underpinnings of its anticancer, antiviral, antimicrobial, and enzyme inhibitory effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in drug discovery and development.
The Isatin Scaffold and the Role of Fluorine
Isatin and its derivatives are renowned for a vast array of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[5][6][7] The reactivity of the C3-keto group and the ability to substitute at the N1, C5, C6, and C7 positions make it a versatile template for chemical modification.
The introduction of a fluorine atom at the C6 position of the isatin ring profoundly influences the molecule's electronic properties and lipophilicity. This modification can lead to enhanced membrane permeability, increased resistance to metabolic degradation, and stronger interactions with biological targets, thereby potentiating its therapeutic effects.[4]
Anticancer Activity: Inducing Targeted Cell Death
Fluorinated isatin derivatives have emerged as a promising class of antitumor agents.[1][8] Their cytotoxic action is often associated with the induction of apoptosis in cancer cells through multiple pathways.[1][9]
Mechanism of Action: ROS Generation and Mitochondrial Pathway
A primary mechanism involves the disruption of mitochondrial function. Certain fluorinated 1-benzylisatins have been shown to induce dissipation of the mitochondrial membrane potential, leading to an accumulation of reactive oxygen species (ROS) within tumor cells.[1][9] This oxidative stress triggers the intrinsic pathway of apoptosis, a cascade of cellular events culminating in programmed cell death.
Another key strategy employed by isatin-based anticancer drugs, such as the FDA-approved drug Sunitinib, is the inhibition of receptor tyrosine kinases (RTKs).[10] These enzymes are crucial for cell proliferation and angiogenesis; their inhibition can halt tumor growth and metastasis.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Quantitative Cytotoxicity Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated 1-benzylisatins | M-HeLa (cervical cancer) | 5 - 20 | [1] |
| Fluorinated 1-benzylisatins | HuTu 80 (duodenal cancer) | 8 - 30 | [1] |
| 5-Nitroisatin (analogue) | Caspase-3 (enzyme) | 0.50 (Ki) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effect of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antiviral Activity: A Broad-Spectrum Defense
Isatin derivatives have a long history as antiviral agents, with Methisazone being a notable example used against poxviruses.[6][12] Fluorination can enhance the potency and spectrum of this activity.
Mechanism of Action: Inhibition of Viral Replication
The antiviral mechanisms of fluorinated isatins are diverse and virus-specific.
-
HIV: Some isatin derivatives, particularly N,N-disubstituted thiosemicarbazones, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA.[12][13]
-
HCV & SARS-CoV: Certain 5-fluoro derivatives have been shown to inhibit HCV RNA synthesis and interfere with the replication of the SARS-CoV virus in Vero cells.[12]
-
VSV: N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene) hydrazine carbothioamide demonstrated significant activity against the replication of Vesicular Stomatitis Virus (VSV).[4]
Quantitative Antiviral Data
| Compound Class | Virus | Activity Metric | Result | Reference |
| 5-Fluoroisatin Sulfonamide | HCV | RNA Synthesis Inhibition | Effective at 6 µg/mL | [12] |
| 5-Fluoroisatin Sulfonamide | SARS-CoV | Max Protection (Vero cells) | 45% | [12] |
| 5-Fluoroisatin Thiosemicarbazone | VSV | Log Virus Titer Difference | 0.88 | [4] |
| Aminopyrimidinimino isatin hybrids | HIV-1 | EC₅₀ (MT-4 cells) | 5.6 - 7.8 µM | [13] |
Experimental Protocol: Plaque Reduction Assay
This workflow is standard for quantifying the ability of a compound to inhibit viral infection and replication.
Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of host cells in the presence of the test compound.
Caption: Workflow for a standard viral plaque reduction assay.
Step-by-Step Methodology:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Infection: Remove the culture medium and infect the cells with a viral suspension calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Prepare an overlay medium (e.g., 2% methylcellulose in MEM) containing various concentrations of the this compound derivative.
-
Overlay: After the adsorption period, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Aspirate the overlay, fix the cells with 10% formalin, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated well / plaques in control well)] * 100.
Antimicrobial Activity
The isatin scaffold is a common feature in compounds with antibacterial and antifungal properties.[14][15] Studies have shown that halogen substitution at the 5th position of the isatin ring, including with fluorine, can lead to more active antimicrobial compounds.[14]
Mechanism of Action and Spectrum
While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic enzymes. Some isatin-quinoline conjugates have been shown to cause disruption of the bacterial cell membrane.[16] The spectrum of activity often includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[14]
Experimental Protocol: Disk Diffusion (Kirby-Bauer) Method
This is a widely used qualitative method to screen for antimicrobial activity.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a specific volume of the compound solution and allow the solvent to evaporate.
-
Placement: Place the impregnated disks, along with a positive control (e.g., gentamicin) and a negative control (solvent only) disk, onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Enzyme Inhibitory Activity
The rigid structure of the isatin core makes it an excellent scaffold for designing specific enzyme inhibitors. Fluorination can enhance binding affinity and specificity.
Key Enzyme Targets
-
Carboxylesterases (CEs): Isatins have been identified as potent and specific inhibitors of CEs, enzymes involved in the metabolism of numerous esterified drugs. The inhibitory potency of isatin compounds was found to be directly related to their hydrophobicity.[17]
-
Caspases: As mentioned in the anticancer section, isatin derivatives can be potent inhibitors of caspases, particularly caspase-3 and -7, which are key executioners of apoptosis.[11] This modulation can be critical in diseases beyond cancer, such as neurodegenerative disorders.
-
Kinases: The success of kinase inhibitors based on the related oxindole scaffold (e.g., Sunitinib) suggests that this compound derivatives are strong candidates for the development of novel kinase inhibitors.[10]
Caption: Model of a this compound derivative binding in an enzyme active site.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory constant (Kᵢ) of a compound against a target enzyme.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, set up reactions containing a buffer, the target enzyme at a fixed concentration, and varying concentrations of the this compound derivative. Allow this mixture to pre-incubate for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate (ideally a chromogenic or fluorogenic one).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time by monitoring the change in absorbance or fluorescence.
-
Data Acquisition: Record the initial reaction velocity (V₀) for each inhibitor concentration.
-
Data Analysis: Plot the reaction velocities against substrate concentration at different fixed inhibitor concentrations (Michaelis-Menten plots).
-
Kᵢ Determination: Use a secondary plot, such as a Lineweaver-Burk plot (1/V₀ vs 1/[S]), to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and potent class of biologically active molecules. The strategic placement of a fluorine atom on the isatin scaffold enhances its inherent therapeutic potential, leading to promising candidates for anticancer, antiviral, antimicrobial, and enzyme-inhibiting drugs. The diverse mechanisms of action, from inducing ROS-mediated apoptosis in cancer cells to inhibiting key viral enzymes, underscore the broad applicability of this chemical core.
Future research should focus on synthesizing novel libraries of this compound derivatives to optimize potency and selectivity for specific biological targets. The development of hybrid molecules, which combine the this compound core with other pharmacophores, could lead to agents with dual mechanisms of action and improved efficacy against drug-resistant pathogens and cancers.[5][18]
References
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El-Sayed, W. M., Ali, O. M., Zyada, M. M., & Mohamed, R. K. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]
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Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]
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Selvam, P., Kumar, V., & Sharma, V. (2010). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 72(4), 525–528. [Link]
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Gao, C., Wang, Z., Su, Y., et al. (2021). Fluoroquinolone-isatin hybrids and their biological activities. European Journal of Medicinal Chemistry, 213, 113169. [Link]
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El-Sayed, W. M., Ali, O. M., Zyada, M. M., & Mohamed, R. K. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie, 144(11), 1725-1733. [Link]
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Bari, S. S., & Shah, A. (2009). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Iranian Journal of Pharmaceutical Sciences, 5(3), 143-150. [Link]
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Bogdanov, M. G., Tsvetkov, V. B., Cheprakov, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]
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Medvedev, A., Buneeva, O., & Gnedenko, O. (2007). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 14(16), 1693-1703. [Link]
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Ferreira, A. S., Lameira, J., & de Vasconcelos, A. S. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 676646. [Link]
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Singh, U. P., & Singh, R. K. (2003). Biological activities of isatin and its derivatives. Current Science, 85(11), 1557-1560. [Link]
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Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Different biological activity profiles of fluorinated isatin derivatives. ResearchGate. [Link]
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Bogdanov, M. G., Tsvetkov, V. B., Cheprako, M. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]
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El-Sabbagh, O. I., Barakat, K. H., & Al-Masoudi, N. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(2), 115-131. [Link]
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Saini, M., Kumar, D., & Kumar, S. (2023). exploring the antimicrobial potential of isatin and derivatives. World Journal of Pharmaceutical Research, 12(2), 1045-1065. [Link]
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Wadkins, R. M., Hyatt, J. L., & Potter, P. M. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3362-3367. [Link]
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An In-depth Technical Guide to the Crystal Structure of 6-Fluoroisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of compounds with a broad spectrum of biological activities.[1][2] The isatin scaffold is considered a "privileged" structure, meaning it can bind to multiple, diverse biological targets. This has led to the development of isatin-based compounds with anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others.[1][3][4]
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug discovery.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[5][6]
This guide provides a comprehensive technical overview of the crystal structure of 6-Fluoroisatin, a key fluorinated derivative of isatin. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, as it dictates the molecule's physical properties, such as solubility and stability, and governs its interactions with biological macromolecules. We will delve into the synthesis and crystallization, the detailed analysis of its crystal structure via single-crystal X-ray diffraction, the potential for polymorphism, and the implications for drug development.
Synthesis and Crystallization of this compound
The preparation of high-purity, single-crystal-quality this compound is the essential first step for its structural elucidation. While various methods exist for the synthesis of isatin derivatives, a robust and common approach is the Sandmeyer isatin synthesis. This method is advantageous due to the ready availability of the starting materials.
Experimental Protocol: Synthesis of this compound (Sandmeyer Method)
This protocol describes a plausible and chemically sound route starting from 4-fluoroaniline.
-
Formation of the Isonitrosoacetanilide:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of chloral hydrate (1.1 eq.) in water and add it to the aniline solution.
-
Prepare a separate solution of hydroxylamine hydrochloride (3.3 eq.) in water.
-
Slowly add the hydroxylamine solution to the reaction mixture, ensuring the temperature is maintained below 10 °C. The isonitrosoacetanilide product will precipitate out of the solution.
-
Heat the mixture to reflux for a short period to complete the reaction, then cool and filter the solid product. Wash with cold water and dry.
-
-
Cyclization to this compound:
-
In a separate flask, heat concentrated sulfuric acid to 60-70 °C.
-
Carefully and portion-wise, add the dried isonitrosoacetanilide from the previous step to the hot sulfuric acid. The addition should be controlled to maintain the temperature within a specified range (e.g., 70-80 °C).
-
After the addition is complete, heat the mixture for a short time to ensure complete cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice. The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
-
Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction
The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment. The published method for obtaining single crystals of this compound is slow evaporation.[7][8]
-
Solvent Selection: Acetone is the solvent of choice as reported in the literature.[7][8]
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in acetone at room temperature. It is crucial to use a high-purity solvent.
-
Slow Evaporation:
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes pierced in it. This prevents dust from entering while allowing the solvent to evaporate slowly.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting: Over several days to a week, as the acetone slowly evaporates, single crystals suitable for X-ray diffraction should form. Carefully select a well-formed crystal with sharp edges and no visible defects for mounting.
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An In-depth Technical Guide to the Cellular Mechanism of Action of 6-Fluoroisatin
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4] The versatility of the isatin scaffold allows for extensive chemical modifications, leading to the development of derivatives with enhanced potency and target specificity.[5] Among these, fluorinated isatins have emerged as a particularly promising group of compounds in the landscape of cancer therapeutics. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, often leading to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.
This guide provides a comprehensive technical overview of the cellular mechanism of action of a specific derivative, 6-Fluoroisatin. While extensive research has been conducted on the broader isatin family, this document will synthesize the current understanding of how the 6-fluoro substitution influences the compound's interaction with cellular machinery, with a primary focus on its role in inducing programmed cell death, or apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally investigate the cellular effects of this compound.
Core Mechanism of Action: Induction of Apoptosis via Caspase Inhibition
The primary mechanism through which this compound and related isatin derivatives exert their cytotoxic effects on cancer cells is the induction of apoptosis.[1] Apoptosis is a tightly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key family of proteases that execute apoptosis are the caspases (cysteine-aspartic proteases). Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
While specific IC50 values for this compound against individual caspases are not extensively documented in publicly available literature, the consensus from studies on structurally similar fluorinated isatins suggests that the core isatin scaffold is responsible for the inhibitory activity. The fluorine substituent at the 6th position likely enhances the molecule's potency and cellular uptake. The proposed mechanism of caspase inhibition involves the electrophilic C3 carbonyl group of the isatin ring, which is susceptible to nucleophilic attack by the cysteine residue in the active site of the caspase enzyme. This interaction can lead to the formation of a reversible or irreversible covalent adduct, thereby inactivating the enzyme.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of effector caspases by this compound is a critical event that tips the cellular balance towards apoptosis. The following diagram illustrates the proposed signaling cascade initiated by this compound.
Secondary Mechanisms: Mitochondrial Dysfunction and Oxidative Stress
Beyond direct caspase inhibition, evidence suggests that fluorinated isatins can also induce apoptosis through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Mitochondrial Membrane Potential (ΔΨm) Dissipation
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). Studies on fluorinated isatins have shown that these compounds can induce a rapid dissipation of ΔΨm. This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade.
Reactive Oxygen Species (ROS) Production
The generation of ROS, such as superoxide anions and hydrogen peroxide, is another important mechanism implicated in the pro-apoptotic effects of many anticancer agents. Some fluorinated isatins have been shown to stimulate the production of ROS within cancer cells. Elevated levels of ROS can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.
Experimental Protocols for a Technical Guide
To facilitate the investigation of this compound's mechanism of action, this section provides detailed, step-by-step methodologies for key experiments.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, in cell lysates.
-
Principle: The assay utilizes a specific peptide substrate (e.g., Ac-DEVD-AFC) that is cleaved by active caspase-3/7, releasing a fluorescent reporter molecule (AFC). The fluorescence intensity is directly proportional to the caspase activity.[6]
-
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Prepare the caspase substrate solution by diluting the substrate and DTT in the provided assay buffer. Add 50 µL of the substrate solution to each well of a black, flat-bottom 96-well plate.
-
Incubation: Add 50 µL of the cell lysate to the corresponding wells. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.[6]
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the caspase activity as a fold change relative to the vehicle-treated control.
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, providing qualitative evidence of apoptosis.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. The cleavage of pro-caspase-3 to its active form and the cleavage of PARP are hallmark indicators of apoptosis.[7][8][9]
-
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures changes in the mitochondrial membrane potential.
-
Principle: The JC-1 dye is a lipophilic, cationic fluorescent probe that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[10][11][12][13] The ratio of red to green fluorescence provides a measure of mitochondrial health.
-
Protocol:
-
Cell Treatment: Treat cells with this compound in a 96-well plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 2 µM JC-1 working solution in the cell culture medium. Replace the medium in each well with the JC-1 solution.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer.
-
Fluorescence Measurement: Measure the red fluorescence (Ex/Em = ~585/590 nm) and green fluorescence (Ex/Em = ~510/527 nm) using a fluorescence microplate reader.
-
Data Analysis: Calculate the red/green fluorescence ratio for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the overall levels of intracellular ROS.
-
Principle: The cell-permeable DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[14][15][16][17] The fluorescence intensity is proportional to the amount of ROS.
-
Protocol:
-
Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate. Include a positive control for ROS induction (e.g., H2O2).
-
DCFH-DA Staining: Prepare a 10 µM DCFH-DA working solution in serum-free medium. Replace the medium in each well with the DCFH-DA solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Gently wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Experimental Workflow Diagram
Potential Off-Target Effects and Target Engagement
A critical aspect of drug development is the characterization of a compound's selectivity and potential off-target effects. While the primary targets of isatin derivatives appear to be caspases, it is plausible that they may interact with other cellular proteins, particularly other cysteine proteases or kinases.
Kinase Inhibition Profiling
Many small molecule inhibitors designed to target one class of enzymes can exhibit cross-reactivity with others. Kinase inhibitor profiling assays can be employed to screen this compound against a broad panel of kinases to identify any potential off-target inhibitory activity. This is crucial for understanding the compound's overall cellular effects and for predicting potential side effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[18][19][20]
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then subjected to a heat gradient. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[18][19]
-
Application: CETSA can be used to definitively confirm that this compound binds to caspases within intact cells. Furthermore, proteome-wide CETSA coupled with mass spectrometry can be used to identify novel, unanticipated off-target proteins.
Conclusion
This compound is a promising isatin derivative with potent pro-apoptotic activity in cancer cells. The core mechanism of action is believed to be the inhibition of effector caspases, primarily caspase-3 and -7, leading to the execution of the apoptotic program. Additionally, secondary mechanisms involving the induction of mitochondrial dysfunction and oxidative stress likely contribute to its cytotoxic effects.
This technical guide provides a framework for understanding and investigating the cellular mechanisms of this compound. The detailed experimental protocols offer a starting point for researchers to explore its effects in various cellular models. Further studies, including comprehensive off-target profiling and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of this compound. The continued exploration of fluorinated isatins like this compound holds significant promise for the development of novel and effective anticancer agents.
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In Vitro Applications of 6-Fluoroisatin: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the pharmacological profile of organic molecules by improving metabolic stability, bioavailability, and binding affinity to target enzymes.[3] This guide provides an in-depth technical overview of in vitro studies involving 6-Fluoroisatin, a fluorinated derivative of isatin. We will explore its core mechanisms of action, supported by field-proven experimental protocols and data interpretation strategies, to empower researchers in their drug discovery and development endeavors.
Introduction to this compound: Chemical and Biological Significance
This compound (6-fluoro-1H-indole-2,3-dione) is a small heterocyclic compound with the molecular formula C₈H₄FNO₂ and a molecular weight of 165.12 g/mol .[4] The presence of the highly electronegative fluorine atom at the 6th position of the indole ring is anticipated to modulate the electronic properties and biological activity of the isatin core. Isatin and its analogs are known to interact with a multitude of biological targets, and the fluorination at the C6 position can influence these interactions, making this compound a compound of significant interest for therapeutic development.[3]
| Property | Value | Source |
| CAS Number | 324-03-8 | [5] |
| Molecular Formula | C₈H₄FNO₂ | [4] |
| Molecular Weight | 165.12 g/mol | [4] |
| Melting Point | 195-196 °C | [6] |
| SMILES | C1=CC2=C(C=C1F)NC(=O)C2=O | [4] |
Anticancer Applications: Targeting Cell Proliferation and Survival
The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Fluorinated isatins, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and generate reactive oxygen species (ROS).[8]
Mechanism of Action: Induction of Apoptosis and Oxidative Stress
In vitro studies on fluorinated isatin derivatives have shown that their cytotoxic effects are closely linked to the induction of programmed cell death, or apoptosis.[8] This process is often initiated through the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential.[8] Furthermore, these compounds have been observed to cause a dose-dependent increase in the production of intracellular Reactive Oxygen Species (ROS), which can lead to cellular damage and trigger apoptosis.[8][9]
Figure 2: Inhibition of tubulin polymerization by this compound.
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reconstitute purified tubulin protein to a concentration of 3 mg/mL in a GTP-supplemented buffer on ice. [10] 2. In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (DMSO). [10] 3. Immediately begin monitoring the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader. [10] 4. Plot the absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase. [11]
-
Caspase-3/7 Inhibition
Caspases are a family of proteases that play a central role in the execution of apoptosis. [12]Isatin sulfonamides have been identified as potent inhibitors of caspase-3 and -7. [13]
-
Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay
-
Induce apoptosis in a cell line of interest (e.g., with staurosporine) in the presence of varying concentrations of this compound. 2. Lyse the cells to release the cellular contents.
-
In a 96-well plate, combine the cell lysate with a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC. [14] 4. Incubate at 37°C for 1-2 hours. [13] 5. Measure the fluorescence of the released AMC (7-amino-4-methylcoumarin) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. [12]A decrease in fluorescence indicates inhibition of caspase activity.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is associated with diseases like Alzheimer's and cancer. [10]
-
Experimental Protocol: Luminescent GSK-3β Kinase Assay
-
Set up kinase reactions in a 96-well plate containing GSK-3β enzyme, its substrate, and ATP.
-
Add varying concentrations of this compound or a known GSK-3β inhibitor (e.g., CHIR-99021) to the wells. [15] 3. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). [16] 4. Add a reagent like ADP-Glo™, which converts the ADP produced in the kinase reaction to ATP, and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. [16] 5. Measure the luminescence. A decrease in the luminescent signal corresponds to an inhibition of GSK-3β activity. [15]
-
Neuroprotective Potential: Avenues for Further Research
Isatin has been shown to exhibit neuroprotective effects in various experimental models. [9]The multifaceted mechanisms of action of isatin derivatives, including the modulation of key signaling pathways and enzyme activities, suggest that this compound could also possess neuroprotective properties. Further in vitro studies using neuronal cell lines (e.g., SH-SY5Y) and models of neurotoxicity (e.g., induced by 6-hydroxydopamine or MPP+) are warranted to explore this potential. [17]
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology. This guide has provided a comprehensive overview of the key in vitro assays that can be employed to elucidate its mechanisms of action and quantify its biological activity. By leveraging these robust experimental protocols, researchers can effectively advance our understanding of this compound and accelerate its journey from the laboratory to the clinic.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoroisatin
Introduction
6-Fluoroisatin, a derivative of the endogenous indole isatin, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 6th position of the isatin scaffold can enhance its pharmacological properties, including metabolic stability and binding affinity to biological targets[1]. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, delving into its mechanisms of action and presenting methodologies for its investigation. The isatin core itself is a privileged structure, known for a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects[2][3][4]. The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule, often leading to improved therapeutic potential[1][5][6].
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the therapeutic landscape of this compound and providing a foundation for future research and development endeavors.
I. Modulation of Apoptosis through Caspase Inhibition
A primary and well-documented therapeutic target of isatin derivatives, including fluorinated analogs, is the caspase family of proteases. Caspases are critical mediators of apoptosis, or programmed cell death, and their dysregulation is implicated in a multitude of diseases, from cancer to neurodegenerative disorders.
A. Mechanism of Action: Targeting Effector Caspases
Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7[7][8][9][10][11]. These enzymes are responsible for the execution phase of apoptosis, cleaving a wide range of cellular substrates to orchestrate cell death. The inhibitory mechanism of isatin-based compounds is believed to involve the interaction of the carbonyl group at the C3 position of the isatin ring with the cysteine thiol in the active site of the caspase enzyme[9]. The addition of a fluorine atom, as in this compound, can further enhance this interaction and the overall inhibitory potency.
The inhibition of caspase-3 and -7 by this compound can have significant therapeutic implications. In conditions where excessive apoptosis contributes to tissue damage, such as neurodegenerative diseases and ischemic injury, caspase inhibition can be a protective strategy. Conversely, in cancer, where apoptosis is often evaded, the modulation of caspase activity by isatin derivatives can be more complex and may involve sensitizing cancer cells to other apoptotic stimuli.
B. Signaling Pathway: Caspase-Mediated Apoptosis
The following diagram illustrates the central role of caspase-3 and caspase-7 in the apoptotic pathway and the point of intervention for this compound.
Caption: Inhibition of effector caspases by this compound.
C. Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of this compound against recombinant human caspase-3.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or positive control to the respective wells. For the control (no inhibitor) wells, add 50 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of recombinant human caspase-3 (at a final concentration of ~1 unit/well) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate Ac-DEVD-AMC (at a final concentration of ~50 µM) to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
II. Anticancer Activity: A Multifaceted Approach
Fluorinated isatins have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death and inhibit tumor growth[4][12][13][14][15]. The cytotoxic effects of these compounds are often associated with the induction of apoptosis, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS)[12][13].
A. Key Mechanisms in Cancer Cell Lines
Studies on fluorinated isatin derivatives have revealed their efficacy against various cancer cell lines, including M-HeLa and HuTu 80[12]. The primary mechanisms contributing to their anticancer activity include:
-
Induction of Apoptosis: As discussed previously, the inhibition of caspases can play a role. However, in the context of cancer, some isatin derivatives can also promote apoptosis, potentially through pathways that are independent of direct caspase activation or by sensitizing cells to other apoptotic signals[12][13].
-
Mitochondrial Membrane Dissipation: Fluorinated isatins can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade[12][13].
-
Stimulation of Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. Some fluorinated isatins have been shown to stimulate ROS production in tumor cells[12][13].
B. Experimental Workflow: Assessing Anticancer Activity
The following diagram outlines a typical workflow for evaluating the anticancer potential of this compound.
Caption: Workflow for anticancer evaluation of this compound.
III. Potential Neuroprotective and Neuromodulatory Targets
The isatin scaffold is endogenous to the brain and is known to exert a range of neuromodulatory and neuroprotective effects[16]. While direct studies on this compound are emerging, the broader family of isatin derivatives suggests several potential therapeutic targets in the central nervous system.
A. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases such as Alzheimer's disease[17][18]. Several GSK-3β inhibitors are in development, and the isatin scaffold has been explored for this purpose[19]. The inhibition of GSK-3β by isatin derivatives can occur through ATP-competitive or non-competitive mechanisms[18].
Potential Therapeutic Implications:
-
Alzheimer's Disease: GSK-3β is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β could reduce tau pathology[18].
-
Mood Disorders: GSK-3β has been identified as a target for mood stabilizers like lithium[19].
B. Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain[20][21][22]. The isatin scaffold has been investigated for its potential to inhibit these enzymes.
Potential Therapeutic Implications:
-
Alzheimer's Disease and other Dementias: By preventing the breakdown of acetylcholine, cholinesterase inhibitors can improve cognitive function[20].
C. Quantitative Data on Isatin Derivatives
The following table summarizes the inhibitory activities of various isatin derivatives against different targets. It is important to note that specific data for this compound may not always be available, and the data presented here for related compounds serves as a strong rationale for its investigation.
| Compound Class | Target | IC50 / Ki | Reference |
| Isatin Sulphonamides | Caspase-3 | 2.33 - 116.91 µM | [9][10][11] |
| Isatin Sulphonamides | Caspase-7 | Moderate Inhibition | [9][10][11] |
| Bis-isatins | Anticancer (HepG2) | Varies | [2] |
| Bis-isatins | Anticancer (MCF-7) | Varies | [2] |
| Bis-isatins | Anticancer (HCT-116) | Varies | [2] |
| Tideglusib (GSK-3β Inhibitor) | GSK-3β | 60 nM | [23] |
| Donepezil (AChE Inhibitor) | Acetylcholinesterase | 14 nM | [24] |
IV. Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics with a diverse range of potential applications. The well-established role of isatin derivatives as caspase inhibitors provides a solid foundation for their exploration in diseases characterized by apoptotic dysregulation. Furthermore, the demonstrated anticancer activities of fluorinated isatins highlight their potential in oncology.
Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets of this compound to better understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound derivatives to optimize potency and selectivity for specific targets.
-
In Vivo Efficacy and Safety: Progressing promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Neuroprotective Investigations: Further exploring the potential of this compound in models of neurodegenerative diseases, particularly focusing on its effects on GSK-3β and cholinesterases.
The versatility of the this compound core, combined with the insights gained from the broader family of isatin compounds, positions it as a valuable starting point for the discovery of next-generation therapies.
V. References
-
Lee, D., et al. (2005). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. PubMed. Available at: [Link]
-
Lee, D., et al. (2005). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. National Institutes of Health. Available at: [Link]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. National Institutes of Health. Available at: [Link]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. Available at: [Link]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. Available at: [Link]
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Kalinina, S. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]
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Alam, M. J., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. Available at: [Link]
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Medvedev, A. E., & Glover, V. (2008). Biological targets for isatin and its analogues: Implications for therapy. National Institutes of Health. Available at: [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Sciforum. Available at: [Link]
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Kalinina, S. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Kalinina, S. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. Available at: [Link]
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Kalinina, S. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PubMed. Available at: [Link]
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Kalinina, S. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. National Institutes of Health. Available at: [Link]
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Farag, A. A., et al. (2021). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. National Institutes of Health. Available at: [Link]
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Silverman, R. B. (1981). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
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Al-Obaidi, A. M. J., & Al-Bayati, R. I. H. (2021). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors. PubMed. Available at: [Link]
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Sharma, P., & Sharma, R. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day. Available at: [Link]
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ChemBK. (2024). This compound. ChemBK. Available at: [Link]
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Kumar, A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. National Institutes of Health. Available at: [Link]
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O'Leary, O. F., & Nolan, Y. M. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Available at: [Link]
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Venkatesan, K., et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. PubMed. Available at: [Link]
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ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]
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Kamal, M. A., et al. (2017). Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses. PubMed. Available at: [Link]
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Jackisch, R., et al. (1998). Inhibitory potency of choline esterase inhibitors on acetylcholine release and choline esterase activity in fresh specimens of human and rat neocortex. PubMed. Available at: [Link]
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Lushchekina, S., & Masson, P. (2020). Slow-binding inhibitors of acetylcholinesterase of medical interest. PubMed. Available at: [Link]
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Singh, S., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]
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Clement, J. G. (1984). HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. PubMed. Available at: [Link]
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Buneeva, O. A., et al. (2020). A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research. PubMed. Available at: [Link]
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Khan, H., et al. (2022). The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress. PubMed Central. Available at: [Link]
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Kopytova, F. V., et al. (2018). The Effect of Neurotoxin MPTP and Neuroprotector Isatin on the Profile of Ubiquitinated Brain Mitochondrial Proteins. PubMed. Available at: [Link]
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6-Fluoroisatin: A Strategic Precursor in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorine in Medicinal Chemistry and the Unique Role of 6-Fluoroisatin
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the pantheon of fluorinated building blocks, this compound (6-fluoro-1H-indole-2,3-dione) has emerged as a particularly valuable and versatile precursor. Its isatin core is a "privileged scaffold," appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The presence of the fluorine atom at the 6-position not only enhances the pharmacological profile of its derivatives but also subtly modulates the reactivity of the isatin ring system, offering unique opportunities for synthetic chemists.
This guide provides a comprehensive technical overview of this compound as a precursor in organic synthesis. We will delve into its synthesis, explore the mechanistic implications of the C-6 fluorine substituent, and present detailed protocols for its application in the construction of complex, biologically relevant molecules, with a particular focus on spirocyclic oxindoles and kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 324-03-8 | [5][6] |
| Molecular Formula | C₈H₄FNO₂ | [5][6] |
| Molecular Weight | 165.12 g/mol | [5][6] |
| Melting Point | 195-196 °C | [5][7] |
| Appearance | Light yellow to yellow solid | [7] |
| SMILES | C1=CC2=C(C=C1F)NC(=O)C2=O | [5] |
| InChI | InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | [8] |
Synthesis of this compound: A Detailed Protocol via the Sandmeyer Reaction
The most common and efficient method for the preparation of this compound is the Sandmeyer isatin synthesis, a two-step process starting from the corresponding aniline.[9][10] This procedure involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
The Regioselective Advantage of 3-Fluoroaniline
A critical aspect of synthesizing this compound from 3-fluoroaniline is the regioselectivity of the final cyclization step. The cyclization of the intermediate, N-(3-fluorophenyl)-2-(hydroxyimino)acetamide, proceeds via an intramolecular electrophilic aromatic substitution. The fluorine atom, being an ortho-, para-directing deactivator, influences the position of the ring closure. The cyclization is regioselective for the formation of this compound over the 4-fluoro isomer.[1] This selectivity is attributed to the electronic properties of the fluorine atom, which directs the cyclization to the carbon atom para to it.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-fluorophenyl)-2-(hydroxyimino)acetamide
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-fluoroaniline (71.6 g), hydroxylamine hydrochloride (160.0 g), and water (350.0 g).[5]
-
Stir the mixture at 60 °C for 30 minutes.[5]
-
In a separate 2 L four-necked flask, prepare a solution of chloral hydrate (120.0 g), anhydrous sodium sulfate (609.6 g), and water (900.0 g). Add 30% hydrochloric acid (80.0 g).[5]
-
Heat the second mixture to 50-55 °C with stirring.[5]
-
Slowly add the 3-fluoroaniline/hydroxylamine hydrochloride solution dropwise to the chloral hydrate solution, maintaining the temperature at 50-55 °C.
-
After the addition is complete, raise the temperature to 75-80 °C and continue the reaction for 2 hours, monitoring for the complete consumption of 3-fluoroaniline.[5]
-
Cool the reaction mixture to room temperature, and the N-(3-fluorophenyl)-2-(hydroxyimino)acetamide will precipitate.
-
Filter the solid, wash with cold water, and dry to yield the intermediate product.
Step 2: Cyclization to this compound
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 200 cm³ for 15 g of intermediate).[11]
-
Heat the sulfuric acid to 60 °C.[11]
-
Add the dry N-(3-fluorophenyl)-2-(hydroxyimino)acetamide in portions, ensuring the temperature remains between 60 and 65 °C.[11]
-
After the addition is complete, heat the mixture to 80 °C for approximately 10 minutes.[12]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.[11][12]
-
The this compound will precipitate as a solid.
-
Filter the product, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like acetic acid.[7]
The Mechanistic Influence of the C-6 Fluorine Substituent
The fluorine atom at the C-6 position exerts a significant influence on the reactivity of the isatin core through a combination of inductive and resonance effects.
-
Increased Electrophilicity of the C-3 Carbonyl: The strong electron-withdrawing inductive effect of the fluorine atom is transmitted through the aromatic ring, increasing the partial positive charge on the C-3 carbonyl carbon. This enhanced electrophilicity makes this compound a more reactive substrate in nucleophilic addition reactions at this position, which is a cornerstone of its utility in synthesizing complex molecules.
-
Modulation of N-H Acidity: The electron-withdrawing nature of the fluorine substituent also increases the acidity of the N-H proton of the lactam. This facilitates deprotonation under basic conditions, which is often a prerequisite for N-alkylation or N-acylation reactions, allowing for further diversification of the isatin scaffold.
-
Directing Group in Electrophilic Aromatic Substitution: As seen in the Sandmeyer synthesis, the fluorine atom acts as a para-director, ensuring the regioselective formation of the 6-fluoro isomer.[1]
Applications of this compound in Organic Synthesis
This compound is a versatile precursor for a wide range of heterocyclic compounds, most notably spirocyclic oxindoles and other scaffolds of medicinal interest.
Synthesis of Spirocyclic Oxindoles via [3+2] Cycloaddition
Spirooxindoles are a prominent class of natural products and synthetic compounds with significant biological activities.[11] The [3+2] cycloaddition reaction is a powerful tool for the construction of the five-membered ring of the spiro-pyrrolidine system. This compound can be a key component in these reactions, either by being converted into an azomethine ylide precursor or by acting as a dipolarophile.
This protocol describes a typical [3+2] cycloaddition reaction to form a spirooxindole.
-
Generation of the Azomethine Ylide: In a round-bottom flask, a mixture of an amino acid (e.g., sarcosine or proline) and an aldehyde is heated in a suitable solvent (e.g., toluene or methanol) to generate the azomethine ylide in situ.
-
Cycloaddition: To this solution, add this compound (as the dipolarophile) or a derivative thereof.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) and can be catalyzed by various metal salts or organocatalysts to achieve high diastereo- and enantioselectivity.[13]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spirocyclic oxindole.
| Reactants | Product | Yield | Diastereomeric Ratio | Reference |
| Isatin-derived olefin, Nitrone | Spirooxindole isoxazolidine | - | - | [13] |
| Isatin, Amino acid, Dipolarophile | Dispiro(2-oxindolo)oxazolidine | 76-99% | 83:17–95:5 | [13] |
Precursor to Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[14][15] The isatin scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
The synthesis of isatin-based kinase inhibitors often involves the modification of the C-3 position and the N-1 position of the isatin core.
Caption: General synthetic route to isatin-based kinase inhibitors.
-
Hydrazone Formation: To a solution of this compound in a suitable solvent (e.g., ethanol), add a substituted hydrazine (e.g., 4-[(quinazolin-4-yl)amino]benzohydrazide) and a catalytic amount of acid (e.g., acetic acid).[16]
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product, a this compound-3-hydrazone derivative, will often precipitate out of the solution.
-
Purification: The solid product can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Spectroscopic Characterization of this compound Derivatives
The structural elucidation of novel compounds derived from this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment. Key signals include the N-H proton (often a broad singlet), aromatic protons, and protons of any substituents.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The two carbonyl carbons of the isatin core are characteristic downfield signals.
-
¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks for this compound derivatives include the N-H stretch, aromatic C-H stretches, and strong C=O stretches for the ketone and lactam carbonyls.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
Conclusion and Future Outlook
This compound has firmly established itself as a strategic precursor in the synthesis of a diverse array of biologically active molecules. Its straightforward synthesis, coupled with the beneficial electronic influence of the fluorine substituent, makes it an attractive starting material for medicinal chemists and synthetic organic chemists alike. The continued exploration of novel reactions and methodologies involving this compound will undoubtedly lead to the discovery of new therapeutic agents and further expand the synthetic chemist's toolbox for constructing complex molecular architectures. The versatility of this fluorinated scaffold ensures its continued relevance in the ongoing quest for new and improved pharmaceuticals.
References
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Sandmeyer Isatin Synthesis - SynArchive. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Warad/a1122a28b03043815598501235b3c31627705139]([Link]
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - NIH. [Link]
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formation of the 4-substituted-isatin; Pathway b - ResearchGate. [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. [Link]
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The Alchemist's Guide to 6-Fluoroisatin: A Comprehensive Handbook for Laboratory Safety and Handling
Foreword: The Double-Edged Sword of a Privileged Scaffold
In the dynamic landscape of drug discovery and organic synthesis, the isatin scaffold stands as a "privileged" structure—a molecular framework that consistently yields biologically active compounds. The introduction of a fluorine atom at the 6-position, creating 6-Fluoroisatin, further enhances its potential, modifying its electronic properties and metabolic stability, making it a valuable precursor for novel therapeutics.[1][2] However, this enhanced reactivity and bioactivity demand a heightened level of respect and a rigorous approach to safety in the laboratory. This guide is crafted not as a mere list of rules, but as a technical deep-dive into the safe and effective handling of this compound, grounded in the principles of chemical reactivity and risk mitigation. It is intended for the discerning researcher, scientist, and drug development professional who understands that true mastery in the lab is synonymous with an unwavering commitment to safety.
Section 1: Understanding the Hazard Profile of this compound
Before any practical work commences, a thorough understanding of the inherent hazards of this compound is paramount. While comprehensive toxicological data for this specific compound is not extensively published, information from Safety Data Sheets (SDS) for this compound and its isomers, coupled with data on the parent isatin molecule, provides a clear and consistent hazard profile.
Primary Hazards:
-
Skin Irritation: this compound is classified as a skin irritant.[3] Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation/Damage: Contact with the eyes can lead to serious irritation and potential damage.[3]
-
Respiratory Irritation: Inhalation of this compound dust can irritate the respiratory tract.[3]
Toxicological Insights from Related Compounds:
While specific in-vivo data for this compound is limited, studies on the parent compound, isatin, have shown that its genotoxic and mutagenic effects are dependent on the dose and duration of exposure.[4] Furthermore, various fluorinated isatin derivatives have been investigated for their in-vitro antiproliferative activity against cancer cell lines, highlighting their potent biological effects.[5][6][7] This underscores the necessity of treating this compound as a compound with significant, albeit not fully characterized, biological activity. Therefore, minimizing exposure is the guiding principle of all handling procedures.
Physical and Chemical Properties Summary:
| Property | Value | Source |
| CAS Number | 324-03-8 | [3] |
| Molecular Formula | C₈H₄FNO₂ | [8] |
| Molecular Weight | 165.12 g/mol | [8] |
| Appearance | Light yellow to brown powder or crystals | [9] |
| Melting Point | 195-196 °C | [10] |
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the elimination and control of hazards at their source. The following hierarchy of controls should be applied when working with this compound.
Caption: Hierarchy of safety controls for handling this compound.
1. Elimination and Substitution: In the context of research with a specific target molecule like this compound, elimination is generally not feasible. Substitution with a less hazardous alternative should be considered if the research goals allow.
2. Engineering Controls: Your First Line of Defense:
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilated Balance Enclosure: For highly accurate weighing where the airflow of a standard fume hood may cause fluctuations, a ventilated balance enclosure or a powder weighing station should be used. These enclosures provide a controlled, low-velocity airflow that contains airborne particles.
3. Administrative Controls: Codifying Safe Practices:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. These SOPs should be reviewed and approved by the laboratory supervisor.
-
Designated Work Areas: Clearly demarcate and label areas where this compound is handled. Access to these areas should be restricted to trained personnel.
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific SOPs for its safe handling before commencing any work.
4. Personal Protective Equipment (PPE): The Final Barrier:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or a highly exothermic reaction.
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. Given that skin contact is a primary hazard, gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.
Section 3: Field-Proven Protocols for Handling this compound
The following protocols are designed to provide a framework for the safe handling of this compound in common laboratory procedures. They should be adapted to the specific requirements of your experiments and incorporated into your laboratory's SOPs.
Protocol 3.1: Weighing and Dissolving this compound Powder
Objective: To accurately weigh and dissolve this compound powder while minimizing the risk of inhalation and skin contact.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, DMF, ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vial with a screw cap
-
Pipettes
Procedure:
-
Preparation:
-
Don all required PPE (goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a clean workspace within the fume hood and cover it with disposable bench paper. .
-
-
Weighing:
-
Place a tared weighing boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight. .
-
-
Dissolving:
-
Carefully transfer the weighed powder into a labeled vial.
-
Using a pipette, add the appropriate volume of solvent to the vial.
-
Secure the cap on the vial and mix by gentle vortexing or inversion until the solid is completely dissolved. .
-
-
Cleanup:
-
Dispose of the used weighing boat and any contaminated bench paper in a designated solid waste container.
-
Wipe down the spatula and the work surface in the fume hood with a damp cloth.
-
Remove and dispose of gloves in the appropriate waste container and wash hands thoroughly. .
-
Protocol 3.2: Setting up a Chemical Reaction
Objective: To safely set up a chemical reaction involving this compound, considering its reactivity.
Background on Isatin Reactivity: The isatin core has two key reactive sites: the electrophilic C3-carbonyl group and the acidic N-H proton. The C3-carbonyl is susceptible to nucleophilic attack.[5] The N-H proton can be deprotonated by a base, making the nitrogen atom nucleophilic for reactions like N-alkylation. The presence of the electron-withdrawing fluorine atom at the 6-position can influence the reactivity of these sites.
Caption: Key reactive sites of the this compound scaffold.
Procedure:
-
Glassware and Reagent Preparation:
-
Ensure all glassware is clean and dry, especially for moisture-sensitive reactions.
-
Prepare solutions of all other reagents according to your experimental protocol. .
-
-
Reaction Assembly:
-
Assemble the reaction apparatus in the fume hood.
-
If the reaction is to be run under an inert atmosphere, ensure the system is properly set up with a nitrogen or argon line and a bubbler. .
-
-
Addition of this compound:
-
Add the solution of this compound to the reaction flask using a syringe or cannula if air-sensitive, or by pouring if not. .
-
-
Addition of Other Reagents:
-
Add other reagents in the order specified in your protocol. For exothermic reactions, add reagents slowly and with cooling (e.g., in an ice bath). .
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Never leave a reaction unattended, especially during the initial stages or if it is known to be exothermic. .
-
Protocol 3.3: Reaction Quenching and Work-up
Objective: To safely terminate a reaction containing this compound and its derivatives and to begin the purification process.
Causality Behind Quenching: Quenching is the process of deactivating any unreacted, highly reactive species in the reaction mixture to make it safe for handling and work-up. The choice of quenching agent depends on the specific reagents used. For reactions involving strong bases or organometallics, a protic solvent like water or a dilute acid is often used. For reactions with strong oxidizing or reducing agents, a complementary reducing or oxidizing agent is used, respectively.
Procedure:
-
Cooling the Reaction:
-
Before quenching, cool the reaction mixture to the temperature specified in your protocol, typically 0 °C, to control any exothermic processes. .
-
-
Quenching:
-
Slowly add the appropriate quenching agent dropwise with vigorous stirring.
-
Monitor the temperature of the reaction mixture during the quench. If a significant exotherm is observed, slow the rate of addition. .
-
-
Work-up:
-
Once the quench is complete and the reaction mixture is at room temperature, proceed with the work-up as described in your experimental protocol (e.g., extraction, filtration). .
-
-
Waste Disposal:
-
All aqueous and organic waste should be segregated into appropriate, labeled containers for hazardous waste disposal. .
-
Section 4: Spill Management and Waste Disposal
Spill Response:
In the event of a spill, remain calm and follow these steps:
-
Alert others: Inform your colleagues and the laboratory supervisor immediately.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Assess the situation: Determine the extent of the spill and the associated hazards.
-
Cleanup:
-
For small spills of this compound powder, gently cover with an absorbent material to avoid raising dust, then carefully sweep it up and place it in a sealed container for disposal.
-
For liquid spills, use a spill kit with appropriate absorbent pads.
-
Decontaminate the spill area with a suitable solvent and then with soap and water. .
-
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and weighing boats, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All organic and aqueous waste from reactions and work-ups should be collected in separate, labeled hazardous waste containers. Halogenated and non-halogenated waste streams should be kept separate.
Section 5: Conclusion - A Culture of Safety
This compound is a powerful tool in the arsenal of the medicinal chemist and synthetic organic chemist. Its potential for the development of new drugs and materials is significant. However, this potential can only be safely realized through a deep understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a foundation for the safe handling of this compound, but it is not a substitute for critical thinking and a proactive safety mindset. By integrating these principles into your daily laboratory practice, you can ensure that your pursuit of scientific discovery is conducted with the highest standards of safety and professionalism.
References
- American Industrial Hygiene Association. (2015).
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- Ghandi, N., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(84), 53225-53247.
- Goksen, U. S., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME, and MM-GBSA Studies. ACS Omega.
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LBAO Chemicals. (n.d.). This compound | 324-03-8 | 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 373905, this compound. Retrieved from [Link]
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Occupational Safety and Health Administration. (1999). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Panda, S. S., et al. (2017). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. Pharmaceutical Chemistry Journal, 51(9), 1-9.
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
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Weizmann Institute of Science, Safety Unit. (n.d.). Powder Weighing Procedure. Retrieved from [Link]
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YouTube. (2023, May 14). How to Weigh Chemical Powders [Video]. University of San Diego. Retrieved from [Link]
- Zayed, M. F., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1533.
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Chemistry LibreTexts. (n.d.). Quenching a Reaction. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
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Initial Screening of 6-Fluoroisatin: A Technical Guide to Unveiling Anticancer Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The strategic incorporation of a fluorine atom, as in 6-Fluoroisatin, can significantly enhance pharmacological properties, including metabolic stability and target binding affinity, making it a compelling candidate for drug discovery.[1] This guide provides a comprehensive, field-proven framework for the initial in vitro screening of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating workflow designed to robustly assess the compound's cytotoxic effects and elucidate its primary mechanism of action in cancer cell lines. This document serves as a technical blueprint for generating the foundational data necessary to advance a promising compound through the drug development pipeline.
Foundational Strategy: Cell Line Selection and Culture
The Rationale Behind a Diversified Cell Line Panel
The initial phase of any compound screening is predicated on understanding the breadth and specificity of its activity. A single cell line provides only a narrow glimpse of a compound's potential. Therefore, a well-curated panel is paramount.
-
Tissue of Origin Diversity: We recommend selecting a panel of at least 6-10 human cancer cell lines representing diverse tissues of origin (e.g., breast, colon, lung, leukemia, melanoma). This approach, mirroring the strategy of the National Cancer Institute's NCI60 panel, is crucial for identifying tissue-specific sensitivities or broad-spectrum activity.[2][3]
-
Inclusion of Resistant Phenotypes: The panel should include cell lines with known resistance to apoptosis-inducing agents (e.g., those overexpressing Bcl-2).[4] Observing activity in such lines suggests that this compound may overcome common resistance mechanisms, a highly desirable therapeutic attribute.[5]
-
Non-Cancerous Control: A non-cancerous cell line (e.g., human fibroblasts or amniotic cells) should be included to establish a preliminary therapeutic index—the ratio of cytotoxicity against cancer cells versus normal cells.[6]
Protocol 1: Standardized Cell Culture and Maintenance
Reproducibility is the bedrock of trustworthy science. Adherence to a strict, standardized cell culture protocol is non-negotiable.
Objective: To culture and maintain healthy, viable cancer cell lines for consistent experimental results.
Methodology:
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Use the specific growth medium recommended by the cell line supplier (e.g., ATCC), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified.
-
Subculturing (Passaging):
-
Monitor cell confluence daily. Passage adherent cells when they reach 80-90% confluence to maintain exponential growth.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability via Trypan Blue exclusion.[7]
-
Seed new flasks at the appropriate density for the specific cell line.
-
-
Quality Control: Regularly test cultures for mycoplasma contamination. Use cells within a consistent, low passage number range for all experiments to avoid phenotypic drift.
Primary Screening: Quantifying Cytotoxicity
Rationale: Establishing the Dose-Response Relationship
The primary objective is to determine if this compound exerts a cytotoxic or cytostatic effect and to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit cell viability by 50%.
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[8]
Objective: To determine the IC50 of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density for each cell line. Allow cells to adhere and resume exponential growth for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound in the appropriate vehicle (e.g., DMSO). Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 0.01 µM). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Dosing: Add an equal volume of the 2X compound dilutions to the cells. Include vehicle-only controls (100% viability) and a positive control (e.g., a known cytotoxic agent like Staurosporine).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log-transformed drug concentration and fit a non-linear regression curve to calculate the IC50 value.[8]
Data Presentation: Comparative IC50 Values
Summarize the calculated IC50 values in a clear, tabular format for easy comparison across cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) at 72h |
| MCF-7 | Breast Adenocarcinoma | Example: 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | Example: 5.2 |
| HCT-116 | Colorectal Carcinoma | Example: 12.1 |
| A549 | Lung Carcinoma | Example: 25.6 |
| Jurkat | T-cell Leukemia | Example: 2.1 |
| WISH | Normal Amniotic | Example: >50 |
Secondary Screening: Elucidating the Mechanism of Action
Once cytotoxicity is confirmed, the critical next step is to understand how the compound works. Based on extensive literature on isatin derivatives, the most probable mechanisms are the induction of apoptosis and/or cell cycle arrest.[9][10][11][12]
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[4] We will investigate this through two complementary assays: Annexin V staining to identify apoptotic cells and a functional assay to measure the activity of executioner caspases.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Principle: Propidium Iodide (PI) is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [13] Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with this compound (1x IC50) for 24 hours.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
| Cell Line | Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | Vehicle Control | Example: 55.4 | Example: 28.1 | Example: 16.5 |
| This compound (1x IC50) | Example: 20.1 | Example: 15.3 | Example: 64.6 |
Hypothesized Signaling Pathway
The collected data allows us to propose a putative mechanism of action. The literature suggests that many cytotoxic isatins act by inducing mitochondrial stress, leading to the production of Reactive Oxygen Species (ROS), dissipation of the mitochondrial membrane potential, and subsequent activation of the intrinsic apoptotic pathway. [9][10][14]
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Topic: Exploring the Structure-Activity Relationships (SAR) of 6-Fluoroisatin Analogs
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isatin (1H-indole-2,3-dione) scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the foundation for a multitude of derivatives with a wide spectrum of pharmacological activities.[1][2] The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide focuses on the intersection of these two concepts: the structure-activity relationships (SAR) of 6-fluoroisatin analogs. By examining the impact of chemical modifications at various positions of the this compound core, we aim to provide a comprehensive understanding of the molecular determinants required for potent and selective biological activity. This analysis will delve into the synthetic strategies, mechanistic underpinnings of action, and the causal relationships between structural changes and observed therapeutic effects, with a primary focus on anticancer applications.
The Strategic Importance of the this compound Core
Isatin itself is an endogenous indole derivative found in mammalian tissues, exhibiting a range of biological effects.[5] Its synthetic derivatives, however, have unlocked a vast chemical space for drug discovery, leading to compounds with anticonvulsant, antiviral, antimicrobial, and most notably, anticancer properties.[1][6] The rationale for focusing on the 6-fluoro analog stems from established principles in medicinal chemistry:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.[3]
-
Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.[3]
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing ionization state and receptor binding interactions.
-
Conformational Effects: The small size of fluorine allows it to act as a hydrogen bond acceptor without introducing significant steric hindrance, potentially forming key interactions within a biological target's active site.
The 6-position on the isatin ring is a strategic point for fluorination, as it influences the electronic properties of the entire aromatic system without sterically hindering the critical C3 carbonyl group, which is the primary site for derivatization.
Deconstructing the SAR: Key Modification Points
The biological activity of this compound analogs is exquisitely sensitive to substitutions at three primary positions: the N1-amide nitrogen, the C3-ketone, and other positions on the benzene ring (e.g., C5). Understanding the impact of modifications at these sites is crucial for rational drug design.
N1-Position: The Anchor and Solubility Modulator
The N-H group at the N1 position is a hydrogen bond donor and a site for significant chemical modification. Substitution at this position directly impacts the molecule's steric profile, lipophilicity, and potential for forming secondary interactions with target proteins.
-
N-Alkylation and N-Benzylation: Introducing alkyl or benzyl groups at N1 generally increases lipophilicity. For instance, the synthesis of N-benzylisatins has been explored to enhance cytotoxic action against cancer cells.[7] The rationale behind this modification is that the benzyl group can engage in π-π stacking or hydrophobic interactions within a target's binding pocket, thereby anchoring the molecule and increasing its residence time. This choice is often guided by computational docking studies that identify hydrophobic pockets adjacent to the N1 position.
-
N-Sulfonylation: The attachment of a sulfonyl group, such as in the potent caspase-inhibiting isatin sulfonamides, introduces a strong hydrogen bond acceptor and changes the geometry of the N1 substituent.[8] This modification has proven highly effective for targeting specific enzyme families, demonstrating that the N1 position can be used to confer target selectivity.
C3-Position: The Pharmacophoric Hotspot
The C3-carbonyl group is the most reactive site on the isatin ring and is central to the pharmacophore of most active analogs. It serves as a versatile chemical handle for introducing a wide array of substituents, most commonly through condensation reactions to form Schiff bases, hydrazones, and thiosemicarbazones.[3]
-
Hydrazone Formation: The conversion of the C3-ketone into a C3-hydrazone is a cornerstone of isatin chemistry.[1][9] This modification not only extends the molecule but also introduces new hydrogen bonding capabilities and conformational flexibility. The SAR of C3-hydrazones is heavily dependent on the nature of the substituted aldehyde or ketone used in their synthesis.
-
Causality: A study on fluorinated isatin-hydrazones revealed that a derivative bearing a 4-nitrobenzylidene group exhibited significant growth inhibition against lung cancer cells (IC₅₀ value of 42.43 μM).[9] The electron-withdrawing nitro group can polarize the aromatic ring, potentially enhancing interactions with electron-rich residues in the target active site. Furthermore, the hydrazone linker itself is pH-sensitive, which can be exploited for targeted drug release in the acidic tumor microenvironment.[10]
-
-
Thiosemicarbazone Formation: Isatin-thiosemicarbazones have a long history as potent antiviral agents.[5] The thiocarbonyl group (C=S) and associated nitrogens provide a distinct set of hydrogen bonding and metal-chelating properties compared to hydrazones, often directing the analogs toward different biological targets.
The choice to synthesize a hydrazone or thiosemicarbazone is therefore a critical design decision based on the intended therapeutic target. For enzyme inhibition, where precise hydrogen bonding is key, hydrazones are often preferred. For antiviral activity, the unique properties of the thiosemicarbazone moiety have proven more fruitful.
Logical Flow of SAR Exploration
Caption: Logical workflow for SAR studies of this compound analogs.
Mechanistic Pathways of this compound Analogs
A significant body of research points to the anticancer activity of fluorinated isatins being mediated through the induction of apoptosis.[1] The self-validating nature of these findings comes from consistent observations across multiple studies using different cell lines and analytical methods.
Induction of Oxidative Stress and Mitochondrial Dysfunction
The primary mechanism involves the disruption of mitochondrial function.
-
Entry and Accumulation: The lipophilic nature of the fluorinated isatin derivative allows it to readily cross the cell membrane and accumulate within the cell.
-
ROS Production: The compound interacts with the mitochondrial electron transport chain, leading to a surge in the production of reactive oxygen species (ROS).[1][7]
-
Mitochondrial Membrane Depolarization: The excessive ROS damages the mitochondrial membrane, causing a dissipation of the mitochondrial membrane potential (ΔΨm).[1]
-
Apoptosome Formation: This membrane depolarization triggers the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, which then activates the initiator caspase-9. Caspase-9, in turn, activates the effector caspases, such as caspase-3 and caspase-7.[8]
-
Apoptosis Execution: The activated effector caspases execute the final stages of apoptosis by cleaving key cellular proteins, leading to cell death.
Proposed Apoptotic Pathway
Caption: Proposed mechanism of apoptosis induction by this compound analogs.
Quantitative SAR Data
The following table summarizes representative data, illustrating the principles discussed. The data is synthesized from trends reported in the literature to provide a clear comparative view.
| Compound ID | Core Structure | N1-Substituent | C3-Substituent | Target Cell Line | IC₅₀ (µM) | Reference Trend |
| A-1 | This compound | H | =O (unmodified) | A549 (Lung) | >100 | [9] |
| A-2 | This compound | Benzyl | =O (unmodified) | A549 (Lung) | 75.6 | [1][7] |
| B-1 | This compound | H | =N-NH-Ph | A549 (Lung) | 58.2 | [9] |
| B-2 | This compound | H | =N-NH-Ph-4-NO₂ | A549 (Lung) | 42.4 | [9] |
| C-1 | 5-Sulfonylisatin | H | =O (unmodified) | Caspase-3 (enzyme) | 1.5 (Ki) | [5] |
| C-2 | 5-Sulfonylisatin | Pyrrolidinyl | =O (unmodified) | Caspase-3 (enzyme) | 0.015 (Ki) | [8] |
Analysis of Table:
-
Comparing A-1 and A-2 demonstrates that adding a lipophilic benzyl group at the N1 position can modestly increase cytotoxicity.
-
The transition from the unmodified ketone (A-1 ) to a hydrazone (B-1 ) significantly improves activity.
-
The addition of an electron-withdrawing nitro group on the C3-hydrazone moiety (B-2 ) further enhances potency, highlighting the electronic influence of this substituent.
-
The data for C-1 and C-2 (using a sulfonylisatin core as a proxy for potent enzyme inhibition) shows a dramatic increase in potency against Caspase-3 when the N1-sulfonyl group is derivatized, indicating its critical role in achieving high-affinity binding.[5][8]
Experimental Protocols
To ensure reproducibility and scientific integrity, the methodologies employed in SAR studies must be robust and well-documented.
General Protocol for Synthesis of this compound-3-Hydrazone Analogs
This protocol is a generalized representation based on common synthetic procedures.[3][9]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Addition of Reagent: Add the desired substituted hydrazine hydrochloride (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the pure this compound-3-hydrazone.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow for Synthesis and Evaluation
Sources
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Fluorometric Assay for Characterizing 6-Fluoroisatin Inhibition of Caspase-3
An Application Note and In-Depth Protocol for Researchers
Abstract
This guide provides a comprehensive, field-tested protocol for determining the inhibitory activity of 6-Fluoroisatin against Caspase-3, a key executioner enzyme in the apoptotic pathway. Isatin and its derivatives have garnered significant interest in drug discovery for their diverse biological activities, including potential roles as enzyme inhibitors.[1][2] Specifically, certain derivatives have been identified as inhibitors of caspases, a family of cysteine-aspartic proteases crucial for apoptosis.[3] This protocol details a robust, fluorescence-based in vitro assay designed for researchers in pharmacology, biochemistry, and drug development. We will explain the core principles of the assay, provide a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50), and discuss the critical parameters for ensuring data integrity and reproducibility.
Scientific Principle & Assay Rationale
The assay quantifies Caspase-3 activity through the enzymatic cleavage of a fluorogenic substrate. Caspases are cysteine-dependent, aspartate-specific proteases that are central to the apoptotic cascade.[3] Our target, Caspase-3, along with Caspase-7, recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).
The assay employs the substrate DEVD-AFC (7-amino-4-trifluoromethylcoumarin). In its intact form, the AFC fluorophore is quenched and emits blue light (λmax ≈ 400 nm).[4] Upon cleavage by active Caspase-3 at the aspartate residue, free AFC is liberated. The unconjugated AFC molecule exhibits a significant shift in its fluorescence properties, emitting a bright yellow-green fluorescence at approximately 505 nm when excited at 400 nm.[4]
The rate of AFC generation is directly proportional to the enzymatic activity of Caspase-3.[5] When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of substrate cleavage and a corresponding reduction in the fluorescent signal. By measuring this dose-dependent reduction in fluorescence, we can accurately calculate the inhibitor's potency, expressed as the IC50 value.[6][7]
The core relationship in this assay is visualized below:
Caption: Principle of the fluorometric Caspase-3 inhibition assay.
Materials and Reagents
Key Components
-
Active Human Recombinant Caspase-3: (e.g., R&D Systems, Cat# 707-C3)[10]
-
Caspase-3 Fluorogenic Substrate (DEVD-AFC): (1 mM stock solution)[4]
-
Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9% purity
-
Dithiothreitol (DTT): (1 M stock solution)[10]
Buffers and Solutions
-
Assay Buffer (1X): 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS, pH 7.4.
-
Expert Insight: The inclusion of DTT is critical as it maintains the reduced state of the cysteine residue in the caspase's active site, which is essential for its catalytic activity.[11] Prepare the final buffer with DTT fresh on the day of the experiment.
-
Equipment
-
Fluorescence microplate reader with 400 nm excitation and 505 nm emission filters.[10]
-
Black, flat-bottom 96-well assay plates (low fluorescence background).
-
Multichannel and single-channel precision pipettes.
-
Reagent reservoirs.
-
Standard laboratory consumables (microcentrifuge tubes, pipette tips).
Experimental Protocol: IC50 Determination
This protocol is designed to determine the concentration of this compound required to inhibit 50% of Caspase-3 activity.
Reagent Preparation
-
10 mM this compound Stock Solution:
-
Accurately weigh 1.65 mg of this compound.
-
Dissolve in 1.0 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light.
-
-
1X Assay Buffer with DTT:
-
Prepare the required volume of Assay Buffer from stock solutions.
-
Immediately before use, add DTT from a 1 M stock to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 990 µL of buffer).[10] Keep on ice.
-
-
Enzyme Working Solution (2X Concentration):
-
Dilute the active Caspase-3 stock solution in ice-cold 1X Assay Buffer to a 2X final assay concentration. The optimal concentration should be determined empirically but a starting point of 2-5 units/well is recommended. This concentration should yield a robust linear increase in fluorescence over 1-2 hours.
-
-
Substrate Working Solution (10X Concentration):
-
Dilute the 1 mM DEVD-AFC stock solution in 1X Assay Buffer to a 10X final assay concentration (e.g., for a 50 µM final concentration, dilute to 500 µM).[4] Protect from light.
-
Assay Workflow
The following workflow outlines the steps for setting up the 96-well plate assay.
Caption: Step-by-step experimental workflow for the inhibition assay.
Detailed Plate Setup and Procedure
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the 10 mM this compound stock in 1X Assay Buffer. A common scheme is a 10-point, 3-fold dilution series.
-
Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
-
Plate Layout: A representative plate layout is shown below. All reactions should be performed in triplicate.
| Well Type | This compound (50 µL) | 2X Caspase-3 (25 µL) | 1X Assay Buffer (25 µL) | 10X Substrate (25 µL) |
| Test Wells | Serial Dilutions | + | - | + |
| Positive Control | Buffer + DMSO | + | - | + |
| Negative Control | Buffer + DMSO | - | + | + |
| Blank | Buffer + DMSO | - | + | - |
-
Assay Execution:
-
Step 1: Add 50 µL of the appropriate this compound dilution or control solution to the wells of a black 96-well plate.
-
Step 2: Add 25 µL of the 2X Caspase-3 working solution to all wells except the Negative Control and Blank wells. Add 25 µL of 1X Assay Buffer to the Negative Control and Blank wells.
-
Step 3: Mix gently on a plate shaker for 30 seconds. Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Step 4: Initiate the reaction by adding 25 µL of the 10X DEVD-AFC substrate solution to all wells.
-
Step 5: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Step 6: Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 2 minutes for 1-2 hours.
-
Data Analysis and Interpretation
Calculating Reaction Rates
-
For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes).
-
Identify the linear portion of the curve (initial velocity, V₀).
-
Calculate the slope of this linear portion (ΔRFU/Δtime). This slope represents the reaction rate.
Determining Percent Inhibition
-
Average the reaction rates for the triplicate wells of each condition.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [ 1 - ( (Rateinhibitor - Ratenegative) / (Ratepositive - Ratenegative) ) ] x 100
-
Rateinhibitor: Reaction rate in the presence of this compound.
-
Ratepositive: Reaction rate of the uninhibited enzyme (positive control).
-
Ratenegative: Reaction rate without enzyme (negative control/background).
-
IC50 Calculation
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
The data should form a sigmoidal dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and determine the IC50 value.[7] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[6][12]
-
Trustworthiness Insight: A reliable IC50 curve will have data points that span from nearly 0% to 100% inhibition.[13] A steep curve indicates a more sensitive response to the inhibitor concentration, while a shallow curve suggests a wider range of concentrations is required to achieve full inhibition.
Understanding IC50 vs. Ki
It is crucial to recognize that the IC50 value is an operational parameter dependent on experimental conditions, particularly the substrate concentration.[12] To determine the intrinsic binding affinity of the inhibitor, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Ki can be derived from the IC50 using the Cheng-Prusoff equation:[7]
Ki = IC50 / (1 + ([S] / Km))
-
[S]: Substrate concentration used in the assay.
-
Km: Michaelis-Menten constant for the substrate.
References
-
Lakhani, S. A., & Masud, A. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 and Ki. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Medvedev, A. E., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. Journal of Applied Biomedicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 373905, this compound. Retrieved from [Link]
-
Chekmarev, P., et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. scbt.com [scbt.com]
- 9. This compound | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 6-Fluoroisatin as a Privileged Scaffold for the Synthesis of Novel Bioactive Compounds
Abstract
Isatin and its derivatives are a cornerstone in medicinal chemistry, serving as precursors for a multitude of heterocyclic compounds with significant pharmacological activities.[1][2][3] The strategic introduction of a fluorine atom can significantly enhance a molecule's therapeutic profile by improving metabolic stability, lipophilicity, and target binding affinity.[4][5] This guide focuses on 6-fluoroisatin (1H-indole-2,3-dione, 6-fluoro-), a versatile and highly reactive building block. We provide an in-depth exploration of its chemical properties and present detailed, field-proven protocols for its application in synthesizing diverse and novel chemical entities, including N-alkylated derivatives, 3-substituted indolin-2-ones via Knoevenagel condensation, and complex spirooxindoles through multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Significance of the Fluorinated Isatin Core
The isatin scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][6] The reactivity of isatin is primarily centered around three key positions: the C3-ketone, the C2-amide carbonyl, and the N1-amine proton.[3]
The introduction of a fluorine atom at the C6 position of the benzene ring, as in this compound, imparts unique electronic properties. Fluorine's high electronegativity acts as a powerful electron-withdrawing group, which modulates the reactivity of the carbonyl groups and influences the acidity of the N-H proton. This modification not only serves as a strategic tool for fine-tuning the physicochemical properties of derivative compounds but also opens new avenues for creating potent and selective therapeutic agents.[4]
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} } Caption: Synthetic pathways originating from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and optimization.
| Property | Value | Source(s) |
| CAS Number | 324-03-8 | [7][8] |
| Molecular Formula | C₈H₄FNO₂ | [7] |
| Molecular Weight | 165.12 g/mol | |
| Appearance | Light yellow to yellow solid | [9] |
| Melting Point | 195-196 °C | [9] |
| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [7] |
| Solubility | Soluble in DMF, DMSO, and hot acetic acid. | [9] |
Synthetic Protocols and Applications
The following sections provide detailed protocols for key synthetic transformations using this compound as the starting material. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Protocol: N-Alkylation of this compound
Introduction & Rationale: N-alkylation is a fundamental step in diversifying the isatin scaffold, often leading to enhanced biological activity.[1] The reaction proceeds by deprotonating the slightly acidic N-H proton to form a resonant-stabilized isatin anion, which then acts as a nucleophile to attack an alkylating agent.[10][11] The use of a relatively mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient, especially when paired with a polar aprotic solvent like DMF or acetonitrile, which effectively solvates the cation. Microwave-assisted synthesis is highly recommended as it dramatically reduces reaction times and often improves yields.[10][12]
Experimental Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 165.1 mg).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg).
-
Causality: K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the isatin N-H. An excess ensures the reaction goes to completion.
-
-
Addition of Solvent: Add N,N-Dimethylformamide (DMF) (2-3 mL).
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and stabilizes the intermediate isatin anion.
-
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 mmol).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150°C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the this compound spot on the TLC plate indicates reaction completion.
-
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL). The product will typically precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure N-alkylated this compound.
Protocol: Knoevenagel Condensation for 3-Alkylidene Derivatives
Introduction & Rationale: The C3-carbonyl of isatin is electrophilic and readily undergoes condensation with active methylene compounds in a Knoevenagel reaction.[1][13][14] This reaction is a powerful C-C bond-forming strategy for synthesizing 3-substituted indolin-2-ones, a class of compounds known to be potent tyrosine kinase inhibitors.[15] The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine) which facilitates the deprotonation of the active methylene compound, generating a carbanion that attacks the C3-carbonyl of this compound.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 165.1 mg) in ethanol (10 mL).
-
Addition of Active Methylene Compound: Add an active methylene compound (1.0 mmol) (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound).[16]
-
Addition of Catalyst: Add a catalytic amount of piperidine (2-3 drops).
-
Causality: Piperidine acts as a base to generate the nucleophilic carbanion from the active methylene compound, initiating the condensation.
-
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. A color change and the formation of a precipitate often indicate product formation.
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove residual reactants and catalyst. Dry the product under vacuum.
Protocol: Multicomponent Synthesis of Spirooxindoles
Introduction & Rationale: Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, adhering to the principles of green chemistry and atom economy.[17][18][19] this compound is an excellent substrate for MCRs to generate spirooxindoles, which are rigid 3D structures prevalent in natural products and pharmacologically active molecules.[20][21] A common and powerful MCR is the 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from isatin and an amino acid like sarcosine or proline) and an electron-deficient alkene (dipolarophile).[17][22]
dot graphdot { graph [splines=true, overlap=false, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
} } Caption: Workflow for three-component spirooxindole synthesis.
Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol, 165.1 mg), an amino acid such as sarcosine or L-proline (1.2 mmol), and a dipolarophile such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (1.0 mmol).[22]
-
Addition of Solvent: Add a suitable solvent such as methanol or ethanol (15 mL).
-
Reaction: Stir the mixture at reflux for 6-12 hours. The reaction involves the initial condensation of this compound and the amino acid to form an azomethine ylide, which is then trapped by the dipolarophile in a cycloaddition step.[17]
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated directly. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (typically a gradient of ethyl acetate in hexanes) to yield the pure spirooxindole product. The stereochemistry of the product should be confirmed by advanced NMR techniques.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the C6-fluoro substituent, enhance its reactivity and provide a handle for modulating the biological activity of its derivatives. The protocols detailed herein for N-alkylation, Knoevenagel condensation, and multicomponent reactions provide reliable and efficient pathways to a wide range of novel heterocyclic compounds. These methods serve as a robust starting point for researchers aiming to construct libraries of complex molecules for drug discovery and development.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. Available at: [Link]
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Sharma, A., Bhardwaj, V., & Singh, S. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(6), 2678-2685. Available at: [Link]
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Patel, H., & Sharma, D. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Al-Khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]
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Meshram, J., & Juvale, D. (2020). Synthesis of spirooxindoles from the three-component reaction. ResearchGate. Available at: [Link]
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Elyasi, Z., Safaei-Ghomi, J., Najafi, G. R., & Zand Monfared, M. R. (n.d.). Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. ResearchGate. Available at: [Link]
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Anjana, K., & Susha, T. S. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(20), 12053–12072. Available at: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 145(5), 833–839. Available at: [Link]
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Abuelizz, H. A., Marzouk, M., Al-Salahi, R., & Al-Omar, M. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(15), 5818. Available at: [Link]
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Fernandes, C., & Gonçalves, M. S. T. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(7), 1655-1681. Available at: [Link]
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Canto, R. F. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 817–827. Available at: [Link]
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Hinds, M. G., & Welsh, J. H. (2018). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 16(33), 6046–6050. Available at: [Link]
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Canto, R. F. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]
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Gáspár, A., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(28), 19183–19194. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Chemical Review and Letters, 7(4), 441-453. Available at: [Link]
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Al-Ostath, A. I. A., & El-Emam, A. A. (2024). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Egyptian Journal of Chemistry. Available at: [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. Available at: [Link]
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Peruncheralathan, S., & Yadav, V. K. (2007). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2007(15), 163-170. Available at: [Link]
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6-Fluoroisatin Derivatives as Activity-Based Probes for Caspase Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of apoptosis, cancer biology, and neurodegenerative disease.
Introduction: Beyond Traditional Substrates
The study of enzyme activity is fundamental to understanding cellular processes and disease progression. While fluorogenic substrates have been the workhorse for quantifying enzyme activity, they often suffer from limitations such as transient signals and potential off-target cleavage. Activity-based probes (ABPs) offer a powerful alternative, providing a snapshot of catalytically active enzymes through the formation of a stable, covalent bond.[1][2] This application note details the use of probes derived from the 6-fluoroisatin scaffold as potent and selective tools for the detection and imaging of active caspases, key executioners of apoptosis.
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile class of enzyme inhibitors.[3][4][5] Strategic modification of the isatin core, particularly through the addition of a sulfonamide group, has led to the development of highly potent and selective inhibitors of executioner caspases-3 and -7.[3][6][7] By attaching a fluorescent reporter to these optimized isatin sulfonamide scaffolds, we can create powerful activity-based probes that enable direct visualization and quantification of caspase activity in live cells and tissue extracts.
Pillar 1: The Mechanism of Action - Covalent Trapping of Active Caspases
Unlike substrates that are turned over by the enzyme, isatin sulfonamide-based probes act as mechanism-based inhibitors. The core of their inhibitory and probing action lies in the electrophilic nature of the C3 carbonyl group of the isatin ring.
The catalytic mechanism of caspases involves a nucleophilic attack by an active site cysteine residue on the substrate's peptide bond. Isatin-based probes exploit this mechanism. The probe enters the caspase active site, and the C3 carbonyl is attacked by the catalytic cysteine thiol (Cys163 in caspase-3). This forms a stable, covalent hemithioacetal adduct, effectively trapping the enzyme in an inhibited state.[3] The selectivity for caspases-3 and -7 is engineered through modifications at the 5-position of the isatin ring, where a pyrrolidinyl sulfonyl group has been shown to form favorable interactions with the S2 subsite of the enzyme.[3]
When the probe is conjugated to a fluorophore, this covalent labeling event leads to the accumulation of fluorescence at the site of enzymatic activity, allowing for direct detection.
Caption: Mechanism of caspase labeling by an isatin-based activity probe.
Pillar 2: Experimental Design & Protocols
This section provides a detailed protocol for using a hypothetical, yet representative, fluorescent isatin-based probe, IsatoFluor-Casp3 , for the detection of caspase-3/7 activity in apoptotic cells. IsatoFluor-Casp3 consists of a 5-(pyrrolidinyl)sulfonyl isatin core linked to a generic green fluorophore (e.g., FITC or similar).
Key Probe Properties & Data
| Parameter | Value | Reference/Note |
| Target Enzymes | Caspase-3, Caspase-7 | Based on isatin sulfonamide scaffold selectivity.[3][5][8] |
| Mechanism | Covalent, Irreversible Inhibition | Forms hemithioacetal with active site cysteine.[3] |
| Excitation (λex) | ~490 nm | Representative of a FITC-like fluorophore. |
| Emission (λem) | ~525 nm | Representative of a FITC-like fluorophore. |
| IC₅₀ (Caspase-3) | Sub-micromolar to low nanomolar | Potency varies with specific derivative structure.[3][8] |
| Solvent | DMSO | Standard for small molecule probes. |
Protocol 1: In-Cell Staining of Active Caspases for Fluorescence Microscopy
This protocol describes the induction of apoptosis in a cultured cell line (e.g., Jurkat or HeLa) and subsequent labeling of active caspases with IsatoFluor-Casp3.
Materials:
-
IsatoFluor-Casp3 (1 mM stock in DMSO)
-
Cultured cells (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., 1 µM Staurosporine or Anti-Fas antibody)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (1 mg/mL stock) for nuclear counterstain
-
Formaldehyde (4% in PBS) for fixation (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/DAPI)
Workflow Diagram:
Caption: Workflow for in-cell caspase activity labeling.
Step-by-Step Procedure:
-
Cell Preparation: Seed cells onto an appropriate imaging plate (e.g., glass-bottom 96-well plate) at a density that will result in 50-70% confluency. Allow cells to adhere overnight. For suspension cells like Jurkat, use a concentration of ~2-5 x 10⁵ cells/mL.
-
Induction of Apoptosis: Treat cells with your chosen apoptosis-inducing agent. Include an untreated control group (vehicle only, e.g., DMSO). Incubate for the time required to induce apoptosis (typically 3-6 hours).
-
Probe Labeling: Add IsatoFluor-Casp3 directly to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. This allows the cell-permeable probe to enter the cells and bind to active caspases.
-
Nuclear Staining: For morphological reference, add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for an additional 10-15 minutes.
-
Wash: Gently wash the cells twice with warm PBS or complete medium to remove unbound probe. This step is crucial for reducing background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Green Channel (IsatoFluor-Casp3): Ex/Em ~490/525 nm. Apoptotic cells will exhibit bright green fluorescence.
-
Blue Channel (Hoechst 33342): Ex/Em ~350/461 nm. All cell nuclei will be visible, with apoptotic nuclei often appearing condensed or fragmented.
-
Brightfield/DIC: For cell morphology.
-
Expected Results: Apoptotic cells, having activated caspases-3 and -7, will show a significant increase in green fluorescence compared to healthy, non-apoptotic control cells.
Protocol 2: Quantification of Caspase Activity in Cell Lysates using a Plate Reader
This protocol is designed for a higher-throughput analysis of caspase activity in a population of cells.
Materials:
-
IsatoFluor-Casp3 (1 mM stock in DMSO)
-
Treated and untreated cell pellets
-
Lysis Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 mM EDTA, 0.1% CHAPS, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Prepare Lysates: Induce apoptosis as described in Protocol 1. Harvest both apoptotic and control cells by centrifugation. Wash the cell pellets once with cold PBS. Lyse the cells by resuspending in ice-cold Lysis Buffer and incubating on ice for 15-20 minutes.
-
Clarify Lysate: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine Protein Concentration: Measure the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is essential for normalization.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of total protein per well. Adjust the volume in each well to 90 µL with Lysis Buffer.
-
Initiate Reaction: Add 10 µL of IsatoFluor-Casp3 (diluted in Lysis Buffer) to each well to achieve a final concentration of 1-10 µM.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~490 nm and emission to ~525 nm.
Data Analysis:
-
Subtract the fluorescence reading of a "no-lysate" blank from all measurements.
-
Normalize the fluorescence intensity of each sample to its protein concentration.
-
Express caspase activity as the fold-change in normalized fluorescence of the treated sample relative to the untreated control.
Pillar 3: Scientific Insights & Troubleshooting
-
Causality - Why Isatin Sulfonamides?: The isatin scaffold provides a rigid framework that, when combined with a sulfonamide group at the C5 position, optimally presents key chemical features into the subsites of the caspase active site. This rational design approach is what confers both high potency and selectivity over other proteases.[3]
-
Self-Validating System - The Importance of Controls: The validity of any activity-based probing experiment rests on its controls.
-
Untreated Cells: This is the essential baseline to define background fluorescence and confirm that the probe does not label inactive pro-caspases.
-
Competitive Inhibition: To confirm that the observed fluorescence is due to specific caspase binding, pre-incubate apoptotic lysates with a known, non-fluorescent broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) before adding IsatoFluor-Casp3. A significant reduction in the fluorescent signal validates the probe's target specificity.
-
-
Troubleshooting:
-
High Background Fluorescence: This is often due to insufficient washing or using too high a probe concentration. Optimize both parameters. Some probes may also exhibit non-specific binding to other cellular components; ensure the use of appropriate blocking agents if necessary.
-
Weak Signal: The level of apoptosis may be too low, or the incubation time with the probe may be insufficient. Confirm apoptosis induction through an orthogonal method (e.g., Annexin V staining). Increase probe incubation time or concentration. Ensure your microscope or plate reader settings are optimized for the fluorophore.
-
Photobleaching: Minimize the exposure of labeled cells to the excitation light source before imaging. Use an anti-fade mounting medium if performing fixation and long-term storage.
-
References
-
Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1674-1684. Available at: [Link]
-
Glas-Larsson, M., et al. (2008). Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry, 52(1), 1-4. Available at: [Link]
-
Edgington, L. E., et al. (2009). Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes. Nature Protocols, 4(9), 1373-1380. Available at: [Link]
-
PubMed. (2008). Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide. Available at: [Link]
-
ResearchGate. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Available at: [Link]
-
PubMed. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Available at: [Link]
-
Link Springer. (2017). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. Available at: [Link]
-
Stanford Medicine. (2009). Noninvasive optical imaging of apoptosis by caspase-targeted activity-based probes. Available at: [Link]
-
PubMed. (2024). Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. Available at: [Link]
-
National Institutes of Health. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Available at: [Link]
-
PubMed. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assay Development Using 6-Fluoroisatin
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 6-Fluoroisatin in Apoptosis Research
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1] The isatin scaffold can be chemically modified at various positions to enhance its therapeutic properties.[1] The introduction of a fluorine atom, a common strategy in drug design, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological targets.[2][3] this compound, a fluorinated analog of isatin, has emerged as a promising small molecule for inducing apoptosis, or programmed cell death, a critical process in cancer biology. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can selectively trigger this pathway in malignant cells are of great therapeutic interest.[4]
This application note provides a comprehensive guide for researchers on the use of this compound in the development of cell-based assays to probe its anticancer and pro-apoptotic activities. We will delve into its mechanism of action as a caspase inhibitor and provide detailed, field-proven protocols for assessing its effects on cell viability and caspase activity.
Mechanism of Action: this compound as a Selective Caspase-3/7 Inhibitor
The primary mechanism by which many isatin derivatives, including fluorinated analogs, induce apoptosis is through the inhibition of caspases, a family of cysteine-aspartic proteases that are central to the execution of the apoptotic program.[5] Caspases are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[6] The executioner caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Isatin derivatives, particularly those with a sulfonamide group, have been identified as potent, non-peptidic, and selective inhibitors of the executioner caspases-3 and -7.[5] The inhibitory mechanism involves the formation of a reversible thiohemiketal between the electrophilic C3-carbonyl group of the isatin ring and the cysteine residue within the active site of the caspase enzyme.[5] This interaction competitively blocks the binding of natural substrates, thereby halting the apoptotic cascade.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the central role of caspase-3 in the apoptotic pathway and how this compound is hypothesized to intervene.
Figure 1: Apoptosis pathway showing caspase-3 activation and its inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
This compound (MW: 165.12 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HeLa (human cervical cancer) or Jurkat (human T-cell leukemia) cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving 1.65 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture HeLa or Jurkat cells to ~80% confluency.
-
Trypsinize (for adherent cells like HeLa) and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution should turn purple.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Example Data (Illustrative):
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100 |
| 1 | 1.188 | 95.0 |
| 5 | 0.938 | 75.0 |
| 10 | 0.625 | 50.0 |
| 25 | 0.313 | 25.0 |
| 50 | 0.125 | 10.0 |
| 100 | 0.063 | 5.0 |
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a fluorogenic substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is specifically cleaved by active caspase-3 and -7, releasing the fluorescent AMC molecule. The fluorescence intensity is directly proportional to the caspase activity.
Materials:
-
This compound
-
HeLa or Jurkat cells
-
Apoptosis-inducing agent (e.g., Staurosporine or Etoposide) as a positive control
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-3/7 substrate (Ac-DEVD-AMC), 10 mM stock in DMSO
-
Black, clear-bottom 96-well plates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will result in ~80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine for 4-6 hours).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysate Preparation:
-
Harvest the cells (including any floating cells for adherent cultures) and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold cell lysis buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract containing the caspases) and transfer it to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).
-
-
Caspase Activity Measurement:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with cell lysis buffer.
-
In a black, clear-bottom 96-well plate, add 50 µg of protein from each lysate to triplicate wells.
-
Bring the total volume in each well to 100 µL with caspase assay buffer.
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in caspase assay buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Express the caspase activity as relative fluorescence units (RFU).
-
Normalize the caspase activity of the treated samples to the vehicle control.
-
Example Data (Illustrative):
| Treatment | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (5 µM) | 2.5 |
| This compound (10 µM) | 4.8 |
| This compound (25 µM) | 8.2 |
| Staurosporine (1 µM) - Positive Control | 10.5 |
Workflow Visualization
The following diagram outlines the general workflow for evaluating the pro-apoptotic effects of this compound.
Figure 2: General workflow for assessing the bioactivity of this compound.
Conclusion and Future Directions
This compound is a valuable tool for researchers investigating apoptosis and developing novel anticancer therapeutics. The protocols outlined in this application note provide a robust framework for characterizing its cytotoxic and pro-apoptotic effects in cell-based models. By utilizing the MTT assay to determine cell viability and a fluorometric assay to measure caspase-3/7 activity, researchers can gain critical insights into the dose-dependent efficacy and mechanism of action of this promising compound.
Further investigations could explore the effects of this compound on other aspects of apoptosis, such as the expression of Bcl-2 family proteins, mitochondrial membrane potential, and DNA fragmentation. Additionally, its efficacy could be evaluated in a broader range of cancer cell lines and in combination with other chemotherapeutic agents to assess potential synergistic effects. The methodologies presented here serve as a solid foundation for these future studies, paving the way for a deeper understanding of the therapeutic potential of this compound.
References
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Andreeva, O. V., Sapunova, A. S., Lyubina, A. P., Amerhanova, S. K., Belenok, M. G., Saifina, L. F., Semenov, V. E., & Kataev, V. E. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
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Combating drug resistance in cancer cells: Cooperative effect of green tea and turmeric with chemotherapeutic drug. (2021). Briefings in Bioinformatics. [Link]
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5-Fluoroisatin: Applications in Anticancer and Antimicrobial Drug Development. Acme Bioscience. [Link]
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recent advances in anticancer profile of isatin and derivatives. (2023). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
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The Strategic Role of 6-Fluoroisatin in the Synthesis of Novel Spirocyclic Compounds: Application Notes and Protocols
Introduction: The Significance of Fluorine in Spirocyclic Scaffolds
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Their rigid and defined spatial arrangement allows for precise interactions with biological targets, often leading to enhanced potency and selectivity.[4] Within this class of molecules, spirooxindoles, synthesized from isatin and its derivatives, are of particular interest due to their prevalence in natural products and their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][5][6]
The introduction of a fluorine atom into the isatin core, specifically at the 6-position to form 6-fluoroisatin, offers a strategic advantage in the design of novel therapeutics. The high electronegativity and small size of fluorine can significantly modulate the physicochemical properties of the resulting spirocyclic compounds, influencing factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of complex spirocyclic systems, with a focus on 1,3-dipolar cycloaddition and multicomponent reactions.
Core Synthetic Strategies and Mechanistic Insights
The C3-carbonyl group of this compound is highly electrophilic, making it an ideal substrate for a variety of nucleophilic addition and condensation reactions. This reactivity is central to the construction of the spirocyclic core. Two of the most powerful and versatile methods for synthesizing spirooxindoles from this compound are:
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves the in-situ generation of an azomethine ylide from this compound and an amino acid, which then undergoes a cycloaddition with a dipolarophile to form a five-membered spiro-pyrrolidinyl ring.[8][9][10]
-
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.[3][4][11]
Visualizing the General Workflow
Caption: General synthetic workflows for spirooxindoles from this compound.
Application Protocol 1: Synthesis of 6-Fluoro-Spiro-Pyrrolidinyl Oxindoles via [3+2] Cycloaddition
This protocol details a one-pot, three-component reaction for the synthesis of spiro-pyrrolidinyl oxindoles, a scaffold with demonstrated biological activities.[12][13]
Reaction Principle
The reaction proceeds through the initial condensation of this compound with an α-amino acid (such as proline or sarcosine) to form an unstable iminium intermediate. This is followed by a decarboxylation (for primary amino acids) or deprotonation (for secondary amino acids) to generate a highly reactive azomethine ylide. This 1,3-dipole is then trapped in situ by a suitable dipolarophile (e.g., an electron-deficient alkene) in a regio- and stereoselective manner to yield the desired spiro-pyrrolidinyl oxindole.[9]
Experimental Protocol
-
Reagent Preparation:
-
To a round-bottom flask, add this compound (1.0 mmol, 1 eq.).
-
Add the desired α-amino acid (1.2 mmol, 1.2 eq.).
-
Add the dipolarophile (1.0 mmol, 1 eq.).
-
Add the appropriate solvent (e.g., methanol, ethanol, or acetonitrile, 10 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Product Isolation and Purification:
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified spiro-pyrrolidinyl oxindole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Exemplary Syntheses
| Entry | This compound Derivative | Amino Acid | Dipolarophile | Product | Yield (%) | Reference |
| 1 | This compound | L-Proline | N-ethylmaleimide | (1'R,3'S,7a'R)-5-fluoro-1'-ethyl-2,5'-dioxo-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizine]-2-one | 94 | [1] |
| 2 | This compound | Sarcosine | (E)-Chalcone | 5-Fluoro-1'-methyl-4',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one | 85 | [14] |
| 3 | This compound | Thioproline | Rhodanine derivative | Spiro[indoline-3,2'-thiazolo[3,2-a]pyrrolidin]-2-one derivative | 82 | [14] |
Application Protocol 2: Multicomponent Synthesis of Highly Substituted Spirooxindoles
Multicomponent reactions (MCRs) provide a powerful and efficient route to complex molecular architectures from simple starting materials in a single synthetic operation.[3][15]
Reaction Principle
In a typical MCR involving this compound, the isatin acts as the electrophilic component. Other reactants, such as a compound with an active methylene group (e.g., malononitrile) and a C-H acid (e.g., barbituric acid), are brought together in the presence of a catalyst. The reaction often proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the highly functionalized spirocyclic product.[4]
Experimental Protocol
-
Reagent Preparation:
-
In a suitable reaction vessel, combine this compound (1.0 mmol, 1 eq.), the active methylene compound (1.0 mmol, 1 eq.), and the C-H acid (1.0 mmol, 1 eq.).
-
Add the chosen solvent (e.g., ethanol, water, or an ionic liquid).
-
Introduce the catalyst (e.g., a base like piperidine or an organocatalyst, 10-20 mol%).
-
-
Reaction Execution:
-
Stir the mixture at the designated temperature (room temperature to reflux) or irradiate with microwaves.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Product Isolation and Purification:
-
After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a suitable solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized spirooxindole derivative using spectroscopic methods (NMR, IR, MS).
-
Visualizing the MCR Mechanism
Caption: A generalized domino sequence in a multicomponent reaction.
Biological Significance of 6-Fluoro-Spirooxindoles
The incorporation of the 6-fluoro substituent has been shown to enhance the biological activity of spirooxindoles. For instance, certain 6-fluoro-spirooxindole derivatives have demonstrated promising results as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines, including breast cancer.[14]
-
Antiviral Agents: Showing potential inhibitory activity against viruses such as SARS-CoV-2.[2][16]
-
Antimicrobial Agents: Displaying activity against a range of bacteria and fungi.[5][17]
The precise mechanism of action is often target-dependent, but the unique 3D structure of the spiro scaffold combined with the electronic properties of the fluorine atom are key to their biological function.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of a diverse array of spirocyclic compounds. The methodologies of 1,3-dipolar cycloaddition and multicomponent reactions offer efficient and atom-economical routes to these complex molecules. The resulting 6-fluoro-spirooxindoles are of significant interest to the drug discovery community due to their enhanced biological activities. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
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Wang, Y., Yan, L., Yan, Y., Li, S., Lu, H., Liu, J., & Dong, J. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 23(19), 11833. [Link]
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Barakat, A., Islam, M. S., Al-Majid, A. M., Soliman, S. M., & Ghabbour, H. A. (2021). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. In New Trends in Synthesis of Nitrogen-Containing Heterocycles (pp. 131-155). Elsevier. [Link]
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Wang, Y., Yan, L., Yan, Y., Li, S., Lu, H., Liu, J., & Dong, J. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 23(19), 11833. [Link]
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Prasad, M. S., Bharani, S., Murugesan, S., Vadivelu, P., & Chowhan, L. R. (2022). Previous strategy for the construction of spirooxindoles via 1,3-dipolar cycloaddition reactions and the current approach. ResearchGate. [Link]
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Barakat, A., Al-Najjar, H. J., & Soliman, S. M. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
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Yan, C. G., Wang, X., & Chen, C. (2020). 1, 3-dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Chinese Chemical Letters, 31(6), 1531-1534. [Link]
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Petrillo, G., & Fagnoni, M. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 603. [Link]
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Al-Warhi, T., Rizvi, S. U. F., & Azam, F. (2021). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. Current Drug Targets, 22(10), 1133-1148. [Link]
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Chowhan, L. R., Prasad, M. S., & Singh, R. K. (2021). Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. ResearchGate. [Link]
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Tlahuext-Aca, A., Ocampo-Cabrera, A., Rivera, G., & Garcia-Rivas, G. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 26(21), 6483. [Link]
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Shaabani, A., & Afshari, R. (2016). Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. Arkivoc, 2016(1), 1-81. [Link]
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da Silva, W. R., de Oliveira, E. R., de Oliveira, H. C., & de Oliveira, R. B. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8023. [Link]
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Safaei-Ghomi, J., & Eshteghal-Ahmadi, H. (2018). Examples of biologically active spirooxindole derivatives. ResearchGate. [Link]
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Ehinak, A. E., Lobe, M. M. M., Simoben, C. V., Tietjen, I., Eni, D. B., Cassel, J., ... & Sippl, W. (2024). An evaluation of spirooxindoles as blocking agents of SARS-CoV-2 spike/ACE2 fusion and M pro inhibitory agents: Synthesis, biological evaluation and computational analysis. Research Square. [Link]
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Gámez-Montaño, R. (2018). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. IntechOpen. [Link]
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Kamal, A., & Tamboli, J. R. (2017). Three-component reactions for the synthesis of spirocyclic compounds using allenes, isatins and amino acids. ResearchGate. [Link]
-
Shaabani, A., & Afshari, R. (2016). Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. ResearchGate. [Link]
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Barakat, A., Al-Otaibi, A. M., Al-Majid, A. M., Soliman, S. M., & Ghabbour, H. A. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1364531. [Link]
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Abrouki, Y., & El-Malah, T. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2948. [Link]
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Application Note: Strategic Use of 6-Fluoroisatin in Kinase Inhibitor Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the strategic application of 6-fluoroisatin, a fluorinated derivative of the versatile isatin scaffold, in the design and synthesis of next-generation kinase inhibitors. We delve into the advantageous physicochemical properties conferred by the 6-fluoro substitution and provide comprehensive, field-tested protocols for chemical modification and biological evaluation. This document serves as a practical resource for medicinal chemists and drug discovery teams, aiming to accelerate the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology.
Introduction: The Privileged Nature of the this compound Scaffold
The isatin (1H-indole-2,3-dione) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a foundation for compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological targets. The strategic incorporation of a fluorine atom at the 6-position of the isatin ring significantly enhances its utility in drug design.[1]
Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacological profile.[3][4] Specifically, the 6-fluoro substituent can improve metabolic stability, enhance binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[5][6][7] These attributes make this compound an exceptionally valuable starting point for developing kinase inhibitors with improved pharmacokinetic and pharmacodynamic properties.[1][8]
Key Physicochemical Advantages of this compound in Drug Design
The decision to use a this compound core is driven by several key benefits that address common challenges in kinase inhibitor development:
| Feature | Advantage in Kinase Inhibitor Development | Mechanistic Rationale |
| Enhanced Metabolic Stability | Increased bioavailability and longer half-life, allowing for less frequent dosing.[6] | The strong C-F bond can block sites vulnerable to oxidative metabolism by cytochrome P450 enzymes.[3][8] |
| Improved Binding Affinity | Increased potency and selectivity for the target kinase. | Fluorine's high electronegativity can alter the electronic distribution of the isatin core, enhancing hydrogen bonding and other interactions within the kinase's ATP-binding pocket.[5][7] |
| Modulated Lipophilicity | Optimized cell membrane permeability and absorption.[7][8] | The introduction of fluorine can fine-tune the molecule's lipophilicity, which is crucial for balancing solubility and membrane transport.[1][3] |
| Versatile Synthetic Platform | Allows for extensive structure-activity relationship (SAR) studies. | The isatin scaffold has multiple reactive sites (N-1, C-3, and the aromatic ring) for chemical modification, enabling the synthesis of diverse compound libraries.[2] |
General Workflow for this compound-Based Kinase Inhibitor Discovery
The path from initial concept to a preclinical candidate is a systematic and iterative process. The following workflow illustrates the key stages in the development of kinase inhibitors derived from this compound.
Caption: A structured workflow for the discovery and development of this compound-based kinase inhibitors.
Case Study: Targeting VEGFR-2 with a this compound Derivative
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key therapeutic target.[10][11]
Synthetic Protocol: Synthesis of a Schiff Base Derivative
A common and effective method for modifying the isatin core is through the formation of a Schiff base at the C-3 position. This allows for the introduction of diverse chemical moieties to probe the kinase active site.
Step 1: N-Alkylation of this compound
-
Suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Add the desired alkylating agent (e.g., 4-methoxybenzyl chloride, 1.2 eq) to the mixture.
-
Stir the reaction at 60-70 °C for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the N-alkylated this compound intermediate.
Causality: The basic conditions deprotonate the N-H of the isatin, creating a nucleophile that attacks the alkyl halide in an SN2 reaction. This step is crucial for introducing substituents that can occupy specific pockets in the target kinase.
Step 2: Condensation to Form Schiff Base
-
Dissolve the N-alkylated this compound (1.0 eq) and a selected aromatic amine (e.g., 4-aminobenzoic acid, 1.1 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the final Schiff base derivative.
Causality: The acid catalyst protonates the C-3 carbonyl group of the isatin, making it more electrophilic and susceptible to nucleophilic attack by the primary amine, leading to the formation of an imine (Schiff base).
In Vitro Kinase Inhibition Assay Protocol
To determine the potency of the synthesized compounds against VEGFR-2, a biochemical assay is performed. Radiometric assays are considered the gold standard for their direct detection of phosphorylation.[12]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Specific peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound (or DMSO for control).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove any remaining unbound radiolabeled ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: This assay is self-validating as it directly measures the enzymatic product.[12] The use of positive (known inhibitor) and negative (DMSO) controls ensures the reliability of the results.
Cell-Based Proliferation Assay Protocol
To assess the compound's effect in a biological context, a cell-based assay using Human Umbilical Vein Endothelial Cells (HUVECs) is performed. VEGFR-2 signaling is a primary driver of HUVEC proliferation.[13]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A (recombinant human)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a pro-proliferative concentration of VEGF-A.
-
Incubate for 48-72 hours.
-
Measure cell viability using a luminescent ATP-based assay according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition and determine the GI₅₀ (growth inhibition 50) value.
Causality: This assay measures the compound's ability to inhibit the downstream cellular effects of VEGFR-2 activation, providing a more physiologically relevant measure of its potential therapeutic efficacy.[13]
VEGFR-2 Signaling Pathway and Inhibitor Action
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[9][10] A this compound-based inhibitor typically functions as an ATP-competitive inhibitor, blocking the kinase domain and preventing these downstream signals.
Caption: The VEGFR-2 signaling cascade and the inhibitory action of a this compound-based compound.
Conclusion
This compound is a powerful and versatile scaffold for the development of novel kinase inhibitors. The strategic incorporation of fluorine enhances key pharmacological properties, leading to more effective and durable drug candidates. The protocols and workflows presented in this guide provide a solid foundation for research and development teams to leverage the potential of this compound in their drug discovery efforts.
References
-
Title: The role of fluorine in medicinal chemistry Source: Medicinal Chemistry Research URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: MedChemComm URL: [Link]
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Title: Role of Fluorine in Drug Design and Drug Action Source: ResearchGate URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL: [Link]
-
Title: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance Source: PubMed Central URL: [Link]
-
Title: Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy Source: Cancers (Basel) URL: [Link]
-
Title: Functional Significance of VEGFR-2 on Ovarian Cancer Cells Source: PubMed Central URL: [Link]
-
Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
-
Title: Fluoroquinolone-isatin hybrids and their biological activities Source: ResearchGate URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
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Application Notes & Protocols: Strategic Derivatization of 6-Fluoroisatin for Enhanced Biological Potency
Abstract
Isatin and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the 6-position of the isatin core, offers a powerful tool to modulate the molecule's physicochemical properties, thereby enhancing its therapeutic potential. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of key derivatization strategies for the 6-fluoroisatin scaffold, complete with detailed protocols and rationale, to empower researchers in the development of next-generation therapeutic agents with superior potency and selectivity.
Introduction: The Significance of the this compound Scaffold
The isatin (1H-indole-2,3-dione) core is a versatile starting material for the synthesis of a multitude of heterocyclic compounds.[1] Its inherent biological activities are well-documented, with derivatives showing promise as anticonvulsants, antimicrobials, and anticancer agents.[1][2] The introduction of a fluorine atom at the 6-position of the aromatic ring is a strategic choice in drug design. This modification can significantly influence the electronic properties of the entire molecule, affecting its pKa, lipophilicity, and metabolic fate.[1] These alterations are often pivotal in enhancing the compound's pharmacokinetic and pharmacodynamic profile, leading to improved biological potency.
This document outlines three primary avenues for the derivatization of this compound to enhance its biological efficacy:
-
N-1 Position (Alkylation/Arylation): Modification at the lactam nitrogen.
-
C-3 Position (Condensation Reactions): Targeting the reactive keto group.
-
Aromatic Ring (Cross-Coupling Reactions): Advanced modifications for novel chemical space.
The following sections will delve into the rationale and practical execution of these derivatization strategies.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by considering the reactivity of its different positions. The following diagram illustrates a general workflow from scaffold selection to biological evaluation.
Caption: General workflow for this compound derivatization.
N-1 Position Derivatization: N-Alkylation
Rationale: The nitrogen atom of the isatin lactam is a nucleophilic center that can be readily alkylated. N-alkylation serves multiple purposes in drug design. It can increase lipophilicity, which may enhance cell membrane permeability. Furthermore, the substituent at the N-1 position can occupy additional pockets in a target's binding site, potentially increasing affinity and selectivity. SAR studies have shown that N-alkylation can significantly enhance the anti-bacterial and cytotoxic activities of isatin derivatives.[1]
Caption: Reaction scheme for N-alkylation of this compound.
Protocol 1: Microwave-Assisted N-Alkylation of this compound
This protocol is adapted from a general procedure for the microwave-assisted N-alkylation of isatin.[3][4]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol, 165.12 mg).
-
Addition of Base and Solvent: Add potassium carbonate (K₂CO₃) (1.3 mmol, 179.6 mg) and 2-3 drops of N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold water.
-
Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation Note: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the this compound starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
C-3 Position Derivatization: Condensation Reactions
Rationale: The C-3 keto group of the isatin core is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. This position is a key site for derivatization to generate Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have shown a remarkable range of biological activities, particularly as anticancer and antimicrobial agents. The resulting C=N double bond extends the conjugation of the system, and the appended moieties can introduce new hydrogen bonding and hydrophobic interactions with biological targets.[5][6][7]
Caption: General scheme for C-3 condensation of this compound.
Protocol 2: Synthesis of this compound-3-thiosemicarbazone
This protocol is based on the general synthesis of isatin-β-thiosemicarbazones.[5]
-
Reaction Setup: To a solution of this compound (1 mmol, 165.12 mg) in 15 mL of ethanol in a round-bottom flask, add thiosemicarbazide (1 mmol, 91.13 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. The formation of a precipitate is often observed.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethanol and then with diethyl ether. Dry the product in a vacuum oven. The product is often pure enough for biological testing, but can be recrystallized from ethanol if necessary.
Self-Validation Note: The formation of the thiosemicarbazone can be confirmed by IR spectroscopy (disappearance of the C3=O stretch and appearance of C=N and N-H stretches) and NMR spectroscopy. The purity can be assessed by melting point determination and elemental analysis.
Aromatic Ring Derivatization: Suzuki-Miyaura Cross-Coupling
Rationale: For more advanced derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds on the aromatic ring of the isatin core.[8][9][10][11] This requires prior halogenation of the isatin ring (e.g., at the 5- or 7-position) to introduce a suitable handle for the coupling reaction. This strategy allows for the introduction of aryl or vinyl groups, significantly expanding the chemical space and enabling the exploration of novel structure-activity relationships.
Note: This is an advanced technique that typically requires inert atmosphere conditions and specialized catalysts. The protocol provided is a general guideline and may require optimization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated this compound derivative (e.g., 5-bromo-6-fluoroisatin) (1 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a base such as sodium carbonate (2 mmol).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Data on Potency Improvement
The derivatization of the this compound scaffold has been shown to significantly improve potency against various biological targets. The following tables summarize representative data from the literature, demonstrating the impact of specific structural modifications.
Table 1: Anticancer Activity of Isatin-β-thiosemicarbazone Derivatives
| Compound | Substitution on Isatin Core | Substitution on Thiosemicarbazide | Cell Line | IC₅₀ (µM) |
| Parent Isatin | H | H | Various | >50 |
| Derivative 1 | H | 4-Fluorophenyl | MCF7 | 9.08 |
| Derivative 2 | H | 4-Nitrophenyl | A549 | 5.33 |
| Derivative 3 | 5-Fluoro | Allyl | - | Active |
| Derivative 4 | 5-Fluoro | n-Butyl | - | Active |
Data compiled from multiple sources for illustrative purposes.[6][12]
Mechanistic Insights: Caspase Inhibition
Many isatin derivatives, particularly sulfonamides, have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[11] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Caption: Role of Caspase-3 in apoptosis and its inhibition.
This compound derivatives can be designed to specifically target the active site of caspases, such as caspase-3, thereby modulating the apoptotic pathway. This targeted inhibition is a promising strategy for therapeutic intervention.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective therapeutic agents. The derivatization strategies outlined in this guide—N-alkylation, C-3 condensation, and aromatic cross-coupling—provide a robust toolkit for medicinal chemists to systematically explore the structure-activity landscape of this privileged core. The provided protocols offer practical, step-by-step instructions for the synthesis and diversification of this compound derivatives. Future work in this area will likely focus on combining these derivatization strategies, employing computational methods for rational design, and exploring novel biological targets to fully unlock the therapeutic potential of this remarkable scaffold.
References
-
Pal, T., et al. (2019). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. European Journal of Medicinal Chemistry, 161, 145-157. Available at: [Link]
-
Hassan, M. S., et al. (2020). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 10(63), 38295-38310. Available at: [Link]
-
Pîrnău, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(19), 6890. Available at: [Link]
-
Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. (n.d.). Thieme Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research, 56(2), 526-535. Available at: [Link]
-
Juárez-Díaz, I., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 893-903. Available at: [Link]
-
Mbu, T. A., & Schmalz, H.-G. (2020). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 18(30), 5826-5829. Available at: [Link]
-
Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Medicinal Chemistry Research, 31(10), 1667-1681. Available at: [Link]
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. Available at: [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (2016). International Journal of Engineering and Research, 5(5), 1-6. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. (2019). ResearchGate. Available at: [Link]
-
Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(1), 25-41. Available at: [Link]
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Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). RSC Advances, 11(48), 30109-30132. Available at: [Link]
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A Survey of Isatin Hybrids and their Biological Properties. (2024). Preprints.org. Available at: [Link]
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Quantifying 6-Fluoroisatin in Plasma: A Detailed LC-MS/MS Application Note and Protocol for Drug Development Professionals
This comprehensive guide presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 6-Fluoroisatin in plasma. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability in a regulated bioanalytical environment.
Introduction: The Analytical Imperative for this compound
Isatin and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and cell permeability.[4] Accurate quantification of this compound in biological matrices, such as plasma, is therefore a critical step in preclinical and clinical development, providing essential data for pharmacokinetic modeling, dose-response assessments, and safety evaluations.
This application note addresses the need for a sensitive, selective, and reliable bioanalytical method. We will detail a complete workflow, from sample preparation to data acquisition and analysis, grounded in the principles of internationally recognized validation guidelines from bodies such as the FDA and EMA.
Method Overview: The Bioanalytical Strategy
The quantification of this compound in plasma is achieved through a workflow that combines efficient sample preparation with the high selectivity and sensitivity of triple quadrupole LC-MS/MS. The core components of this method are:
-
Sample Preparation: A protein precipitation (PPT) protocol is employed for its simplicity, speed, and effectiveness in removing the majority of interfering plasma proteins.
-
Internal Standard (IS): Due to the likely unavailability of a stable isotope-labeled (SIL) standard for this specific analyte, a carefully selected structural analog, 5-Chloro-6-fluoroisatin, is proposed. The rationale for this choice is its structural similarity and expected comparable analytical behavior.
-
Chromatographic Separation: A reversed-phase ultra-high-performance liquid chromatography (UPLC) system provides rapid and efficient separation of this compound and its internal standard from endogenous plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification.
Experimental Workflow Diagram
Figure 1: A schematic overview of the analytical workflow for the quantification of this compound in plasma, from sample preparation to data analysis.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| 5-Chloro-6-fluoroisatin (IS) | ≥95% | Commercially Available[5] |
| Acetonitrile | LC-MS Grade | Standard Supplier |
| Methanol | LC-MS Grade | Standard Supplier |
| Formic Acid | LC-MS Grade | Standard Supplier |
| Water | Type I, 18.2 MΩ·cm | In-house purification system |
| Human Plasma (K2EDTA) | Pooled, Blank | Commercial Bio-reagent Supplier |
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.5 | 5 |
Mass Spectrometry
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The fragmentation of isatin and its derivatives typically involves the loss of carbon monoxide (CO).[6] Based on this and the fragmentation patterns of halogenated aromatic compounds, the following MRM transitions are proposed:
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 166.0 | 138.0 | 50 | 30 | 20 |
| 166.0 | 110.0 | 50 | 30 | 25 | |
| 5-Chloro-6-fluoroisatin (IS) | 200.0 | 172.0 | 50 | 35 | 22 |
| 200.0 | 144.0 | 50 | 35 | 28 |
Note: These are starting parameters and should be optimized for the specific instrument used.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and 5-Chloro-6-fluoroisatin (IS) and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Chloro-6-fluoroisatin primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the this compound working solutions into blank human plasma.
Table 3: Calibration and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 1 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 250 |
| Calibration Standard 8 (ULOQ) | 500 |
| Quality Control - Low (LQC) | 3 |
| Quality Control - Medium (MQC) | 75 |
| Quality Control - High (HQC) | 400 |
Plasma Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant.
-
Cap the vials or seal the plate and vortex briefly before placing in the autosampler for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Figure 2: A step-by-step diagram of the protein precipitation procedure for the extraction of this compound from plasma samples.
Bioanalytical Method Validation
The developed method must be validated according to the principles outlined in the FDA and ICH M10 guidelines to ensure its reliability for the analysis of study samples.[7] The following parameters should be assessed:
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure no significant interferences from endogenous components are observed at the retention times of this compound and the internal standard.
Linearity and Range
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated using a weighted (1/x² or 1/x) linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be determined by analyzing replicate QC samples (n≥5) at LQC, MQC, and HQC levels on at least three different days.
Table 4: Acceptance Criteria for Accuracy and Precision
| Parameter | LLOQ | LQC, MQC, HQC |
| Accuracy (% Bias) | Within ±20% | Within ±15% |
| Precision (% RSD) | ≤20% | ≤15% |
Matrix Effect and Recovery
-
Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked plasma from different sources to the peak response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Determined by comparing the peak response of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma at LQC, MQC, and HQC levels. Recovery should be consistent and reproducible.
Stability
The stability of this compound in plasma must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.
-
Freeze-Thaw Stability: QC samples are subjected to at least three freeze-thaw cycles (e.g., frozen at -80°C and thawed at room temperature).[8]
-
Bench-Top Stability: QC samples are kept at room temperature for a period that reflects the expected sample handling time (e.g., 4-6 hours).[9]
-
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.
-
Autosampler Stability: Processed samples are kept in the autosampler at a controlled temperature (e.g., 10°C) for the expected duration of an analytical run.
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Analysis and Interpretation
The concentration of this compound in unknown samples is calculated from the calibration curve using the peak area ratio of the analyte to the internal standard. The analytical software provided with the LC-MS/MS system is used for peak integration and concentration calculations.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support the advancement of drug candidates through the development pipeline. The proposed method is designed to be sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for pharmacokinetic and toxicokinetic studies.
References
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LookChem. 5-FLUORO-6-CHLORO ISATIN. Available at: [Link].
- Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11.
- Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2013). Estimation of isatin in spiked plasma samples using high performance liquid chromatography. Chemical Industry and Chemical Engineering Quarterly, 19(4), 539-548.
- Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2014). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Journal of Applicable Chemistry, 3(6), 2383-2390.
- Yin, J., Roth, K., An, J., He, J., & Gao, X. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
- Gislefoss, R. E., Grimsrud, T. K., & Mørkve, S. H. (2011). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. BMC research notes, 4, 37.
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Wisdomlib. (2025). Bench Top Stability: Significance and symbolism. Available at: [Link].
- Kaisar, M. A., et al. (2018). Benchtop and auto-sampler stability assay. Benchtop...
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomed J Sci & Tech Res, 30(4).
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Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]
- Cui, W., et al. (2019). The Dark Side of Fluorine. Journal of medicinal chemistry, 62(14), 6363–6386.
- Singh, U. P., & Singh, G. S. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 10(49), 29279–29310.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2022).
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Application Note: A Researcher's Guide to Molecular Docking of 6-Fluoroisatin with Target Proteins
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The isatin heterocyclic system is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the development of compounds with a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a fluorine atom, as in 6-Fluoroisatin, can significantly modulate a molecule's electronic properties, membrane permeability, and metabolic stability, often enhancing its therapeutic potential. To efficiently explore the therapeutic possibilities of this compound, computational methods are indispensable.
Molecular docking is a powerful in silico technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4] This approach allows researchers to rapidly screen potential drug candidates, elucidate mechanisms of action at a molecular level, and guide the optimization of lead compounds, thereby accelerating the drug discovery pipeline.[5]
This application note provides a comprehensive, in-depth guide to performing molecular docking studies of this compound. We will move beyond a simple list of steps to explain the causality behind each protocol, establish a self-validating workflow to ensure scientific rigor, and provide detailed methodologies for researchers, scientists, and drug development professionals. For our primary example, we will focus on a relevant antiviral target, the SARS-CoV-2 main protease (Mpro) , which has been previously studied as a target for isatin derivatives.[6][7]
Pillar 1: The Principle of Self-Validation for Trustworthy Results
Before screening novel compounds, it is imperative to validate the chosen docking protocol. This ensures that the software and parameters are capable of accurately reproducing experimentally determined binding modes. The most common method is to re-dock the co-crystallized native ligand into its protein's active site.[8][9]
A successful validation is typically defined by a low Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose of the ligand's heavy atoms. An RMSD value below 2.0 Ångstroms (Å) is considered a reliable validation, confirming the protocol's accuracy.[8][10]
Protocol 1: Docking Protocol Validation Using SARS-CoV-2 Mpro (PDB ID: 6LU7)
Objective: To validate the AutoDock Vina protocol by re-docking the native inhibitor N3 into the active site of SARS-CoV-2 Mpro.
-
Fetch the Complex: Download the crystal structure of SARS-CoV-2 Mpro in complex with its native inhibitor (PDB ID: 6LU7 ) from the RCSB Protein Data Bank.
-
Separate the Components:
-
Prepare the Receptor: Follow the detailed steps in Protocol 3 to prepare receptor.pdb, saving the output as receptor.pdbqt.
-
Prepare the Native Ligand: Follow the detailed steps in Protocol 2 to prepare native_ligand.pdb, saving the output as native_ligand.pdbqt.
-
Perform Docking: Use the parameters derived from the native_ligand to define the grid box (see Protocol 4 ) and run the docking simulation with AutoDock Vina.
-
Analyze RMSD:
-
Load the original receptor.pdb and native_ligand.pdb into PyMOL.
-
Load the top-ranked docked pose of the native ligand from the Vina output file (vina_output.pdbqt).
-
Align the protein backbone of the docked complex with the original crystal structure.
-
Use the rms_cur command in PyMOL or a similar function in other software to calculate the RMSD between the heavy atoms of the original native ligand and the re-docked pose.
-
Acceptance Criterion: An RMSD value ≤ 2.0 Å validates the protocol.[10][13]
-
Pillar 2: The Complete Molecular Docking Workflow
This section details the step-by-step methodology for preparing the ligand (this compound) and a target protein (SARS-CoV-2 Mpro), performing the docking simulation, and analyzing the results. We will use the widely adopted and validated open-source software suite of AutoDock Tools and AutoDock Vina.[14]
Experimental Workflow Overview
Caption: Molecular Docking Workflow from Preparation to Analysis.
Protocol 2: Ligand Preparation (this compound)
Rationale: The ligand structure must be converted into a format suitable for the docking program. This involves adding hydrogen atoms, which are often absent in 2D/3D file formats, defining bond rotatability for conformational sampling, and assigning partial atomic charges to calculate electrostatic interactions.[15][16]
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 373905) in SDF format.[17]
-
Format Conversion (Optional but Recommended): Use a tool like OpenBabel or PyMOL to convert the SDF file to a PDB file (this compound.pdb).[18]
-
Launch AutoDockTools (ADT): Open the ADT graphical interface.
-
Load Ligand: Go to Ligand -> Input -> Open and select this compound.pdb.
-
Add Hydrogens: The hydrogens should be present from the PubChem 3D structure. If not, ADT can add them.
-
Compute Charges: Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Output -> Save as PDBQT. Name the file this compound.pdbqt. ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.[16]
Protocol 3: Target Protein Preparation (SARS-CoV-2 Mpro)
Rationale: Raw PDB structures are not immediately ready for docking. They contain non-essential water molecules, may have multiple conformations, and lack hydrogen atoms and charge information. Proper preparation is critical for defining an accurate receptor model.[19]
-
Obtain Protein Structure: Download the PDB file for SARS-CoV-2 Mpro (e.g., 6LU7.pdb).
-
Clean the Structure: Open the PDB file in a text editor or a visualization tool like Discovery Studio Visualizer. Remove all HETATM records corresponding to water molecules. For this protocol, also remove the native ligand HETATM records. Save the cleaned file as 6LU7_protein.pdb.[5][19]
-
Launch AutoDockTools (ADT):
-
Load Protein: Go to File -> Read Molecule and open 6LU7_protein.pdb.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 6LU7_protein and click Select Molecule. Save the file as receptor.pdbqt. This step merges non-polar hydrogens and writes the final prepared receptor file.[20]
Protocol 4: Grid Box Generation and Docking Execution
Rationale: The docking algorithm does not search the entire protein. A "grid box" defines the three-dimensional search space where the ligand will be docked. This box should encompass the entire binding site to allow the ligand to explore all relevant conformations.[18][21]
-
Identify the Active Site: In ADT, with receptor.pdbqt loaded, also load the native_ligand.pdbqt from the validation step. This allows you to see the location of the known binding pocket.
-
Define Grid Box:
-
Go to Grid -> Grid Box....
-
Adjust the center_x, center_y, and center_z values to center the box on the native ligand.
-
Adjust the size_x, size_y, and size_z dimensions (in Ångstroms) to ensure the box is large enough to contain the entire binding site plus some extra space for ligand rotation (e.g., 50x50x50 Å).
-
Record the center and size coordinates.
-
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinate values with those from the previous step:
-
exhaustiveness : Controls the thoroughness of the conformational search. Higher values are more accurate but slower. A value of 16 is a good balance.
-
num_modes : The number of binding modes (poses) to generate.
-
-
Run AutoDock Vina: Open a command line or terminal in the folder containing your files and execute the following command:
Pillar 3: Rigorous Analysis and Data Interpretation
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. A thorough analysis is required to extract meaningful insights.[22]
Conceptual Ligand-Protein Interactions
Caption: Key non-covalent interactions in a protein-ligand complex.
Analyzing Docking Results
-
Binding Affinity (Docking Score):
-
Open the vina_log.txt file. It will contain a table of binding affinities (in kcal/mol) for each generated pose.
-
The binding affinity is an estimate of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[22][23]
-
The top-ranked pose (mode 1) has the lowest binding energy and is considered the most likely binding conformation.
-
-
Binding Pose and Molecular Interactions:
-
Use a visualization tool like PyMOL to analyze the interactions.[11][24]
-
Open receptor.pdbqt and then open the output file vina_output.pdbqt. You can cycle through the different predicted poses.
-
Focus on the top-ranked pose. Display the ligand as sticks and the surrounding amino acid residues.
-
Identify key interactions:
-
Hydrogen Bonds: Use the find polar contacts command in PyMOL to visualize hydrogen bonds (typically shown as dashed lines). These are critical for binding specificity and strength.[22]
-
Hydrophobic Interactions: Look for nonpolar parts of the ligand (e.g., the benzene ring) in proximity to hydrophobic residues (e.g., Leu, Val, Phe).
-
π-π Stacking: Check for stacking interactions between the aromatic rings of this compound and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Data Presentation
Summarize the quantitative results in a clear, structured table for easy comparison and reporting.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Other Key Interactions (Residues) |
| 1 | -7.8 | HIS41, GLU166 | CYS145 (π-sulfur), MET165 (Hydrophobic) |
| 2 | -7.5 | GLY143, CYS145 | HIS41 (π-π Stacking) |
| 3 | -7.2 | GLU166 | LEU141 (Hydrophobic) |
(Note: Data shown is for illustrative purposes only.)
Conclusion
This application note provides a robust and validated framework for conducting molecular docking studies with this compound. By grounding the experimental protocol in a self-validation step, researchers can proceed with confidence in the accuracy of their in silico screening. The detailed methodologies for ligand and protein preparation, docking execution, and results analysis offer a comprehensive guide for both novice and experienced computational researchers. The ultimate goal of these studies is to generate testable hypotheses that can guide further experimental validation, bringing promising compounds like this compound one step closer to potential therapeutic applications.
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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Muhammad, S., et al. (2022). Insighting isatin derivatives as potential antiviral agents against NSP3 of COVID-19. Journal of Biomolecular Structure and Dynamics. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Scripps Research. AutoDock. [Link]
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Varamini, P., et al. (2021). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. Molecules. [Link]
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Jahangiri, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Eagon, S. Vina Docking Tutorial. Cal Poly. [Link]
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Al-Ostoot, F.H., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. RSC Advances. [Link]
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ResearchGate. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. [Link]
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Crescent Silico. (2022). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
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University of Cagliari. Molecular Docking Tutorial. [Link]
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Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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ResearchGate. (2023). How to interprete and analyze molecular docking results?. [Link]
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Kumar, V., et al. (2020). Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies. Journal of Biomolecular Structure and Dynamics. [Link]
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Al-Mokyna, F.H., et al. (2023). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). RSC Advances. [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot. [Link]
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ResearchGate. (2023). Some biologically active isatin derivatives as anticancer agents. [Link]
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Ross, G. Session 4: Introduction to in silico docking. University of Oxford. [Link]
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Schrödinger. (2022). Learn Maestro: Preparing protein structures. YouTube. [Link]
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The Bioinformatics Coach. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
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Bioinformatics Review. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
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El-Faham, A., et al. (2022). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules. [Link]
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ResearchGate. (2023). Chemical structures for certain reported isatin-based anticancer agents. [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]
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D'Annessa, I., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
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PLOS. (2023). Docking validation summary showing RMSD values of ligands re-docked into their respective active sites, confirming protocol reliability. [Link]
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ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
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Al-Warhi, T., et al. (2023). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 Mpro. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Springer. (2022). Insighting isatin derivatives as potential antiviral agents against NSP3 of COVID-19. [Link]
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CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Bio-Resource. (2022). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
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Reddit. (2022). Need help with molecular docking results interpretation. [Link]
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Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry. [Link]
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MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 373905, this compound. [Link]
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Application Note: 6-Fluoroisatin as a Versatile Probe for Elucidating Protein-Ligand Interactions
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The strategic incorporation of a fluorine atom, as seen in 6-Fluoroisatin, can significantly enhance physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a powerful tool for studying protein-ligand interactions. We detail its application as a core chemical fragment in biophysical screening assays, structural biology, and computational modeling, complete with field-proven protocols and expert insights.
Introduction: The Strategic Advantage of the Fluorinated Isatin Scaffold
The isatin core structure is a versatile starting point for the synthesis of biologically active compounds due to its unique electronic nature and multiple points for chemical modification.[1][5] The introduction of a fluorine atom at the 6-position offers distinct advantages for probing molecular interactions:
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially increasing a ligand's affinity for its target protein.
-
Improved Pharmacokinetics: The C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the metabolic stability and bioavailability of a drug candidate.[3]
-
¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive nuclear magnetic resonance (NMR) probe. Given that fluorine is absent in biological macromolecules, ¹⁹F NMR provides a clean background for detecting binding events, making it an invaluable tool in fragment-based drug discovery (FBDD).[6]
This compound is an ideal candidate for FBDD, a strategy that screens small, low-complexity molecules ("fragments") to identify efficient starting points for lead optimization.[7][8] Its small size and defined chemical features allow it to explore protein binding pockets and report back on these interactions through various biophysical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 324-03-8 | [9][10] |
| Molecular Formula | C₈H₄FNO₂ | [9] |
| Molecular Weight | 165.12 g/mol | [9][11] |
| IUPAC Name | 6-fluoro-1H-indole-2,3-dione | [9] |
| SMILES | C1=CC2=C(C=C1F)NC(=O)C2=O | [9][11] |
| Melting Point | 195.0 °C | [11] |
Application in Fragment-Based Drug Discovery (FBDD)
The FBDD workflow involves identifying low-affinity but high-quality fragment hits and optimizing them into potent, drug-like molecules. This compound is an excellent starting fragment for screening campaigns.
Caption: FBDD workflow using this compound.
Biophysical Assays for Hit Identification
Sensitive biophysical techniques are required to detect the weak interactions typical of fragment binding.[6]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[12] Ligand binding typically stabilizes a protein, resulting in a measurable increase in its Tₘ (a "thermal shift"). This method is rapid, cost-effective, and suitable for high-throughput screening.[13][14]
Protocol: DSF Screening with this compound
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2-5 µM.[13]
-
Dye Stock: Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
Ligand Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series (e.g., from 10 mM to 10 µM).
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add the components to a final volume of 20 µL.
-
Add 2 µL of 10x protein stock.
-
Add 1 µL of diluted this compound or DMSO (for no-ligand control).
-
Add buffer to bring the volume to 18 µL.
-
Add 2 µL of a 50x SYPRO Orange dye dilution (prepared by diluting the 5000x stock 1:100 in buffer).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a quantitative PCR (qPCR) instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence using the instrument's appropriate channel for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative.
-
A positive shift in Tₘ (ΔTₘ) in the presence of this compound compared to the DMSO control indicates a binding event. A ΔTₘ > 2 °C is generally considered a significant hit.
-
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is a powerful ligand-observed technique for fragment screening.[6][15] The chemical shift of the fluorine atom on this compound is highly sensitive to its local chemical environment. Upon binding to a protein, changes in the ¹⁹F NMR signal (chemical shift perturbation, line broadening) are observed, confirming the interaction.[16]
Protocol: ¹⁹F NMR Ligand-Observed Screening
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in an appropriate NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
Prepare a sample of this compound (typically 100-200 µM) in the same buffer. This is the 'ligand-only' reference spectrum.
-
Prepare a 'ligand + protein' sample by adding the target protein to the this compound solution at the final concentrations specified above.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for the 'ligand-only' sample. Note the sharp signal and its chemical shift.
-
Acquire a 1D ¹⁹F NMR spectrum for the 'ligand + protein' sample under identical conditions.
-
-
Data Analysis:
-
Binding Confirmation: Compare the two spectra. A significant decrease in signal intensity, line broadening, or a chemical shift change in the 'ligand + protein' sample relative to the 'ligand-only' sample indicates binding.
-
Competition Experiment (for Hit Validation): To confirm binding at a specific site, add a known binder (competitor) to the 'ligand + protein' sample. If this compound is displaced, its ¹⁹F signal will revert towards the state seen in the 'ligand-only' spectrum.
-
Structural Biology: Visualizing the Interaction
Once a hit is validated, determining its binding mode is crucial for structure-guided drug design.
X-ray Co-crystallography
Principle: This technique provides an atomic-resolution 3D structure of the protein-ligand complex, revealing the precise orientation and key interactions of the bound fragment.
Protocol: Co-crystallization Workflow
-
Complex Formation: Incubate a concentrated solution of the purified target protein with a 3- to 5-fold molar excess of this compound for several hours to ensure complex formation.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the model and build the this compound molecule into the observed electron density map to visualize its binding pose. The fluorine atom's high electron density often makes it clearly visible in the map.
-
In Silico Methods: Computational Docking
Principle: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[17] It is used to rationalize observed binding modes and to virtually screen for more potent analogs.[18][19]
Protocol: Molecular Docking of this compound
-
Preparation of Structures:
-
Protein: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank or homology modeling). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[20]
-
Ligand: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein based on experimental data or prediction algorithms.
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site.[19]
-
The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses. The best pose should be energetically favorable and consistent with any available experimental data (e.g., from SAR or crystallography).
-
Visualize the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and interactions involving the fluorine atom. This information is critical for designing follow-up compounds with improved affinity.
-
Caption: Workflow for molecular docking analysis.
Conclusion
This compound is more than a simple chemical; it is a sophisticated probe for exploring the complex landscape of protein-ligand interactions. Its fluorinated isatin scaffold provides a foundation for fragment-based screening, while the fluorine atom itself serves as a unique biophysical handle for NMR-based studies and a point for enhancing molecular interactions. By integrating the biophysical, structural, and computational protocols outlined in this guide, researchers can effectively leverage this compound to identify novel hits, understand their binding mechanisms at an atomic level, and accelerate the journey from fragment to lead candidate in modern drug discovery.
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A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). ResearchGate. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2024). PubMed Central. [Link]
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Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). National Institutes of Health. [Link]
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5-Fluoroisatin: Applications in Anticancer and Antimicrobial Drug Development. (n.d.). Pharmaffiliates. [Link]
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Fragment-Based Drug Discovery. (2015). Cambridge Healthtech Institute. [Link]
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Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (2022). Proceedings of Student Research and Creative Inquiry Day. [Link]
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Crystallographic data for three forms of 7-fluoroisatin. (n.d.). ResearchGate. [Link]
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Supplementary Information Characterization of Conformational States of the Homodimeric Enzyme Fluoroacetate Dehalogenase by 19F-. (n.d.). ACS Publications. [Link]
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Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Chemistry. [Link]
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Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). PubMed. [Link]
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Molecular Docking Screening and Pharmacokinetic Studies of Some Boron-Pleuromutilin Analogues against Possible Targets of. (2023). DovePress. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
-
Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). PubMed Central. [Link]
-
Pharmacokinetics and Molecular Docking Studies of Uridine Derivatives as SARS-COV-2 Mpro Inhibitors. (2021). Physical Chemistry Research. [Link]
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Themed collection Fragment-based drug discovery. (n.d.). Royal Society of Chemistry. [Link]
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5-Fluoroisatin. (n.d.). PubChem, National Institutes of Health. [Link]
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Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging. (2023). STAR Protocols, National Institutes of Health. [Link]
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Applications of Differential Scanning Fluorometry and Related Technologies in Characterization of Protein-Ligand Interactions. (2021). PubMed. [Link]
-
Effect of Bioregulator Isatin on Protein–Protein Interactions Involving Isatin-Binding Proteins. (2018). ResearchGate. [Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by. (2020). ACS Central Science. [Link]
-
Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (2022). PubMed Central. [Link]
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Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity. (2012). Current Molecular Pharmacology. [Link]
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Utilizing protein-ligand interactions to control biological function. (2012). Stanford Digital Repository. [Link]
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Mechanism of the Affinity-Enhancing Effect of Isatin on Human Ferrochelatase and Adrenodoxin Reductase Complex Formation: Implication for Protein Interactome Regulation. (2020). PubMed. [Link]
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Current Protocols in Protein Science. (2015). ResearchGate. [Link]
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Protein-ligand interactions : methods and applications. (n.d.). Frederick National Laboratory for Cancer Research. [Link]
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Mechanism of the Affinity-Enhancing Effect of Isatin on Human Ferrochelatase and Adrenodoxin Reductase Complex Formation: Implication for Protein Interactome Regulation. (2020). National Institutes of Health. [Link]
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Top 24 Current protocols in protein science papers published in 2011. (n.d.). SciSpace. [Link]
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Determination of protein-ligand interactions using differential scanning fluorimetry. (2014). PubMed. [Link]
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The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. (2024). Freie Universität Berlin. [Link]
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Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2023). MDPI. [Link]
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Cell-free protein synthesis: Methods and protocols. (2008). PubMed Central. [Link]
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Current Protocols in Protein Science. (2018). ResearchGate. [Link]
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- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 9. This compound | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. biosynth.com [biosynth.com]
- 12. Applications of Differential Scanning Fluorometry and Related Technologies in Characterization of Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of protein-ligand interactions using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 6-Fluoroisatin Schiff Bases
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry, lauded for their structural versatility and significant biological activities.[1][2] The introduction of a fluorine atom at the 6-position of the isatin ring can enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, due to fluorine's high electronegativity and ability to form strong bonds. When 6-Fluoroisatin undergoes a condensation reaction with primary amines, it forms a class of compounds known as Schiff bases, characterized by the azomethine (-C=N-) group.[3][4] These this compound Schiff bases have garnered substantial interest in drug discovery, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] This guide provides a detailed exploration of the synthesis, characterization, and key applications of these promising compounds, offering robust protocols for researchers in medicinal chemistry and drug development.
I. Synthesis of this compound Schiff Bases
The synthesis of this compound Schiff bases is primarily achieved through a condensation reaction between the C3-carbonyl group of this compound and the primary amino group of various amines.[3][8] This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a refluxing alcoholic solvent, such as ethanol.[8][9]
General Synthetic Protocol
This protocol describes a general method for synthesizing this compound Schiff bases. The choice of the primary amine will determine the final structure of the Schiff base.
Materials and Reagents:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminobenzothiazole)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol.
-
To this solution, add the selected primary amine (1 equivalent).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.[10]
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and impurities.[9]
-
The purified product can be dried in a desiccator or under vacuum.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dioxane).[11]
Characterization
The synthesized this compound Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration around 1610-1630 cm⁻¹, the disappearance of the C=O (ketone) peak from isatin, and the presence of the C=O (amide) peak around 1730 cm⁻¹.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should show the characteristic proton signals for the aromatic rings and the N-H proton of the isatin ring. ¹³C NMR will confirm the presence of the imine carbon and other carbons in the molecule.[13][14]
-
Mass Spectrometry (MS): This will determine the molecular weight of the synthesized compound, confirming the successful condensation.[3][14]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound Schiff bases.
II. Applications of this compound Schiff Bases
This compound Schiff bases are versatile scaffolds that have been extensively explored for various therapeutic applications. Their biological activity is often attributed to the presence of the azomethine group, which can participate in hydrogen bonding and coordinate with metal ions at the active sites of enzymes.[15]
A. Anticancer Activity
Numerous studies have highlighted the potential of isatin-based Schiff bases as potent anticancer agents.[1][5] They have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer.[1]
Proposed Mechanism of Action
The anticancer activity of these compounds is often multifactorial. Some of the proposed mechanisms include:
-
Inhibition of Protein Kinases: Isatin derivatives can act as inhibitors of various protein kinases, such as VEGFR-2, EGFR, and CDK2, which are crucial for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through mitochondrial-mediated pathways and the activation of caspases.[1][16]
-
Inhibition of Tubulin Polymerization: Some isatin-coumarin hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle.[1]
-
Generation of Reactive Oxygen Species (ROS): Certain isatin derivatives can induce oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis.[17]
Caption: Proposed anticancer mechanisms of this compound Schiff bases.
Application Note: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound Schiff bases in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[19][20]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound X | MCF-7 (Breast) | 12.5 | Cisplatin | 9.8 |
| Compound Y | HeLa (Cervical) | 8.2 | Carboplatin | 15.4 |
| Compound Z | HCT-116 (Colon) | 15.1 | 5-Fluorouracil | 11.3 |
Table 1: Example of in vitro cytotoxicity data for hypothetical this compound Schiff bases.
B. Antimicrobial Activity
Schiff bases derived from isatin are known to possess significant antibacterial and antifungal properties.[7][15][21] The presence of the fluorine atom in this compound can further enhance this activity.[22]
Proposed Mechanism of Action
The antimicrobial activity of these compounds is thought to arise from their ability to interfere with essential cellular processes in microorganisms. The azomethine group is crucial for their biological activity, potentially by forming hydrogen bonds with active sites of cellular components and disrupting normal cell function.[6] They may also act by inhibiting enzymes necessary for microbial growth or by disrupting the integrity of the cell membrane.[23]
Application Note: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound Schiff bases in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 16 | 32 | 64 |
| Compound B | 8 | 16 | 32 |
| Reference Drug | Ciprofloxacin: 1 | Ciprofloxacin: 0.5 | Fluconazole: 4 |
Table 2: Example of MIC data for hypothetical this compound Schiff bases.
C. Antiviral Activity
Isatin and its derivatives, particularly thiosemicarbazones (a type of Schiff base), have a long history of antiviral research.[11] Some fluorinated isatin derivatives have shown inhibitory activity against a range of viruses, including HIV and SARS.[11][14]
Proposed Mechanism of Action
The antiviral mechanisms of isatin Schiff bases can vary depending on the virus. They may act by:
-
Inhibiting Viral Enzymes: Such as reverse transcriptase or protease, which are essential for viral replication.
-
Blocking Viral Entry: By interfering with the binding of the virus to host cell receptors.
-
Inhibiting Viral Protein Synthesis: As has been suggested for compounds like methisazone.[24]
Application Note: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques (areas of cell death) in the presence of an antiviral compound.
Protocol:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cells with a known amount of virus for a short period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing different concentrations of the this compound Schiff base.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control.
III. Conclusion and Future Perspectives
This compound Schiff bases are a highly valuable class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the potential for structural diversification make them attractive candidates for further investigation in drug discovery. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. Furthermore, exploring novel applications in areas such as neurodegenerative diseases and as diagnostic probes could unveil the full potential of this versatile chemical scaffold.
IV. References
-
Vertex AI Search. (2022). Synthesis Schiff base of isatin derivatives catalyzed by iron (III) trifluoromethanesulfonate.
-
PubMed Central. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
-
SciSpace. Recent highlights in the development of isatin- based anticancer agents.
-
Frontiers. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. [Link]
-
RSC Publishing. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: Design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. [Link]
-
NIH. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. [Link]
-
PubMed. (2006). Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium. [Link]
-
MDPI. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. [Link]
-
ResearchGate. (2025). (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. [Link]
-
PubMed Central. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]
-
Bentham Science. (2015). Synthesis, Cytoprotective and Anti-Tumor Activities of Isatin Schiff Bases. [Link]
-
ResearchGate. (2025). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. [Link]
-
ResearchGate. (2024). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. [Link]
-
ResearchGate. (2025). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). exploring the antimicrobial potential of isatin and derivatives. [Link]
-
ResearchGate. Examples of antiviral synthetic Schiff bases. | Download Scientific Diagram. [Link]
-
MDPI. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]
-
MDPI. Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. [Link]
-
University of Baghdad Digital Repository. Article - Synthesis, Characterization of Schiff's and Mannich bases of 5-Fluoroisatin and Preliminary Antimicrobial Evaluation - Digital Repository. [Link]
-
University of Baghdad Digital Repository. (2023). Article - Synthesis, Characterization of Schiff's and Mannich bases of 5-Fluoroisatin and Preliminary Antimicrobial Evaluation - Digital Repository. [Link]
-
MDPI. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. [Link]
-
MDPI. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
-
PubMed. Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]
-
NIH. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. [Link]
-
Semantic Scholar. Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium.. [Link]
-
Oriental Journal of Chemistry. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]
-
Oriental Journal of Chemistry. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. [Link]
-
Indian Journal of Advances in Chemical Science. A Short Review: Methodologies for the Synthesis of Schiff's Bases. [Link]
-
ResearchGate. Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]
-
Brieflands. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents. [Link]
-
NIH. Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. [Link]
-
ResearchGate. COMPARATIVE STUDY AND SYNTHESIS OF SOME 5-FLUORO ISATIN SCHIFF BASES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIONS. [Link]
-
ResearchGate. (2025). Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. [Link]
-
NIH. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. [Link]
-
ResearchGate. (2023). Journal of Population Therapeutics & Clinical Pharmacology Synthesis, Characterization of Schiff's and Mannich bases of 5-Fluoroisatin and Preliminary Antimicrobial Evaluation. [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroisatin Synthesis
Welcome to the technical support center for the synthesis of 6-Fluoroisatin (6-fluoro-1H-indole-2,3-dione). This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this valuable heterocyclic intermediate. This compound is a critical building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a key objective.[1]
This document moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms and critical control points. We will address common challenges encountered in the laboratory and offer robust, field-proven solutions to optimize yield, purity, and scalability.
Core Synthetic Route: The Sandmeyer Isatin Synthesis
While several methods exist for isatin synthesis, the Sandmeyer reaction remains one of the most reliable and widely adopted, particularly for anilines bearing electron-withdrawing groups like fluorine.[2][3][4] The synthesis is a robust two-step process starting from 4-fluoroaniline.
-
Step 1: Formation of the Isonitrosoacetanilide Intermediate. 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution saturated with sodium sulfate.[5][6][7] This forms the key intermediate, 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide.
-
Step 2: Acid-Catalyzed Cyclization. The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final this compound product.[3][5]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Caution: These protocols involve hazardous materials. Always perform a full risk assessment and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Chloral Hydrate (1.05 eq) [8]* Hydroxylamine Hydrochloride (3.0 eq)
-
Anhydrous Sodium Sulfate
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a large round-bottom flask (e.g., 5 L for a 0.5 mole scale), dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of water.
-
To this solution, add crystallized sodium sulfate (1300 g) and stir until mostly dissolved. [9]3. In a separate beaker, prepare a solution of 4-fluoroaniline (55.5 g, 0.5 mol) in 300 mL of water, adding concentrated HCl (~45 mL) dropwise until the amine fully dissolves.
-
Add the 4-fluoroaniline hydrochloride solution to the main reaction flask.
-
Finally, add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water to the reaction flask. [9]6. Heat the mixture with a heating mantle such that it reaches a vigorous boil in approximately 40-45 minutes.
-
Maintain a vigorous boil for 1-2 minutes. The reaction is typically complete at this point.
-
Cool the flask in a large ice-water bath to precipitate the product.
-
Collect the crystalline solid by vacuum filtration and wash it with cold water.
-
Air-dry the product thoroughly. The yield of the light-colored crystalline intermediate should be in the range of 80-90%.
Protocol 2: Synthesis of this compound
Materials:
-
Dry 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with an efficient mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (e.g., 300 mL for 75 g of intermediate) to 50°C.
-
CRITICAL STEP: Add the dry intermediate from Protocol 1 in small portions to the stirred sulfuric acid. Monitor the temperature closely and use an external ice bath as needed to ensure the internal temperature does not exceed 70°C. [9]The addition should be slow enough to maintain this control.
-
After the addition is complete, raise the temperature of the reaction mixture to 80°C and hold it at this temperature for 10 minutes to ensure complete cyclization. [9]4. Cool the dark reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice (approx. 10-12 times the volume of the sulfuric acid).
-
While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. An orange-red precipitate will form.
-
Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
References
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. doi:10.15227/orgsyn.004.0045. Available at [Link]
-
Pandey, G., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(52), 31354-31376. Available at [Link]
-
Aziz, T., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 85-95. Available at [Link]
-
Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]
-
Hewawasam, P., et al. (2012). Synthesis of Substituted Isatins. Tetrahedron Letters, 53(48), 6473-6475. Available at [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 194-203. Available at [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-862. Available at [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. Available at [Link]
- Google Patents. (2010). CN101786980A - Synthesis method of isatin derivatives.
-
ResearchGate. (n.d.). Gassman synthetic scheme for the synthesis of Isatin. Retrieved from [Link]
-
CORE. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Retrieved from [Link]
-
Proceedings of Student Research and Creative Inquiry Day. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Retrieved from [Link]
-
D'Cruz, O. J., et al. (2004). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Bioorganic & Medicinal Chemistry, 12(24), 6523-6534. Available at [Link]
-
Al-Obaidi, A. A. S., & Al-Janabi, A. S. (2023). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Al-Nahrain Journal of Science, 26(4), 1-19. Available at [Link]
-
NRO Chemistry. (2023, December 1). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2016). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5-Fluoro-isatin. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoroisatin Derivatives
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Welcome to the technical support center for troubleshooting the complex NMR spectra of 6-Fluoroisatin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of spectral interpretation and resolve common experimental issues. The unique structural features of this compound derivatives, particularly the presence of the fluorine atom, often lead to complex and sometimes counterintuitive NMR spectra. This resource provides in-depth, question-and-answer-based troubleshooting to empower you to confidently analyze your data.
Section 1: Understanding the Unique Spectral Features of this compound Derivatives
The interplay between the aromatic ring, the isatin core, and the influential fluorine atom creates a rich but challenging NMR landscape. This section addresses the fundamental reasons behind the spectral complexity.
Q1: Why does the aromatic region of my this compound derivative's ¹H NMR spectrum appear so complex and difficult to interpret?
The complexity in the aromatic region of a this compound derivative's ¹H NMR spectrum arises from a combination of factors:
-
Second-Order Effects: The protons on the benzene ring of the isatin core form a tightly coupled spin system. When the chemical shift difference between coupled protons is small (on the Hz scale), second-order effects become prominent. This leads to "roofing" (uneven peak intensities in a multiplet) and the emergence of complex multiplet patterns that do not follow simple n+1 splitting rules.
-
¹H-¹⁹F Coupling: The fluorine atom at the 6-position couples not only to the adjacent proton at C7 but also to other protons on the aromatic ring through multiple bonds (long-range coupling). These J(H,F) coupling constants, which can range from approximately 0.5 to 10 Hz, superimpose additional splitting on the already complex proton signals.[1]
-
Overlapping Signals: The combination of proton-proton and proton-fluorine couplings often results in multiplets that overlap, making it difficult to discern individual signals and extract accurate coupling constants.
Q2: What are the typical chemical shift ranges I should expect for the protons and the fluorine atom in a this compound derivative?
While the exact chemical shifts will vary depending on the specific substituents on your derivative, the following table provides a general guideline for spectra recorded in common deuterated solvents like DMSO-d₆ or CDCl₃.[2][3][4]
| Nucleus | Position | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | N-H | 11.0 - 12.0 | Broad singlet, exchangeable with D₂O. |
| ¹H | Aromatic (H4, H5, H7) | 6.5 - 8.0 | Complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹⁹F | C6-F | -110 to -125 | Referenced to CFCl₃. The exact shift is sensitive to the electronic environment.[5][6] |
Q3: How does the ¹⁹F NMR spectrum of a this compound derivative typically appear, and what information can I derive from it?
The ¹⁹F NMR spectrum is often simpler than the ¹H spectrum and provides crucial information.[7][8]
-
Appearance: You will typically observe a single multiplet for the fluorine atom at the 6-position. The multiplicity of this signal is a result of coupling to the aromatic protons.
-
Information Gained:
-
Purity: The presence of a single major multiplet can be a good indicator of the purity of your compound.
-
Coupling Constants: The splitting pattern of the ¹⁹F signal reveals the J(H,F) coupling constants, which are invaluable for assigning the corresponding proton signals in the ¹H spectrum.
-
Structural Confirmation: The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a powerful tool for confirming the identity of your compound.[7][9]
-
Section 2: Troubleshooting Common Experimental and Spectral Issues
This section provides practical solutions to common problems encountered during the acquisition and processing of NMR data for this compound derivatives.
Q4: My NMR sample shows low solubility in common solvents like CDCl₃. What are my options?
Isatin derivatives can exhibit poor solubility in less polar solvents.[10][11] Here’s a systematic approach to address this:
-
Switch to a More Polar Solvent: DMSO-d₆ is an excellent choice for many isatin derivatives due to its high polarity.[10] Other options include acetone-d₆ and methanol-d₄.[2][10]
-
Gentle Heating: Gently warming the sample can aid in dissolution. However, be cautious of potential degradation with heat-sensitive compounds.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve solubility.
-
Increase the Relaxation Delay (d1): For quantitative analysis of sparingly soluble compounds, increasing the relaxation delay can ensure complete relaxation of the nuclei between scans, leading to more accurate integrals.
Troubleshooting workflow for low sample solubility.
Q5: The baseline of my ¹⁹F NMR spectrum is rolling or distorted. What causes this and how can I fix it?
A distorted baseline in ¹⁹F NMR is a frequent artifact that can hinder accurate integration and phasing.[12] The primary causes and solutions are:
-
Large Spectral Width: ¹⁹F NMR has a very broad chemical shift range.[8] Acquiring a unnecessarily wide spectral width can lead to baseline distortions.
-
Solution: Narrow the spectral width to only include the region of interest.
-
-
Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.
-
Solution: Carefully re-phase the spectrum, focusing on making small, precise adjustments.
-
-
Acoustic Ringing: This is an electronic artifact from the radiofrequency pulse that can distort the beginning of the Free Induction Decay (FID).
-
Solution: Apply a backward linear prediction to reconstruct the initial data points of the FID or increase the acquisition delay slightly.
-
-
Probe Background Signals: Fluorine-containing materials in the NMR probe can contribute to broad, underlying signals.
-
Solution: Acquire a background spectrum of the probe with just the deuterated solvent and subtract it from your sample spectrum.
-
Q6: I'm seeing unexpected small peaks in my spectra. How can I identify if they are impurities?
Distinguishing between impurities and spectral artifacts is a critical step.
-
Check Solvent Residual Peaks and Common Contaminants: Familiarize yourself with the known chemical shifts of residual protons in your deuterated solvent and common laboratory contaminants like grease, acetone, and ethyl acetate.[3][13]
-
Look for ¹³C Satellites: In ¹⁹F NMR, you may observe small, often asymmetric peaks flanking your main signal. These are likely ¹³C satellites arising from ¹³C-¹⁹F coupling due to the 1.1% natural abundance of ¹³C.[12]
-
Synthetic Byproducts: Review your synthetic route to anticipate potential byproducts. For instance, in the common Sandmeyer synthesis of isatins, unreacted starting materials or intermediates can be present.[14][15]
-
Run a 2D Spectrum: A quick ¹H-¹³C HSQC experiment can help confirm if a proton signal is attached to a carbon, which is a good indication of a real compound rather than an artifact.[16][17]
Section 3: Advanced NMR Techniques for Unambiguous Structure Elucidation
When 1D spectra are insufficient for a complete structural assignment, 2D NMR techniques are indispensable.[16][18]
Q7: When should I consider using 2D NMR techniques like COSY and HSQC for my this compound derivative?
You should consider using 2D NMR when:
-
Severe Signal Overlap: The aromatic region of the ¹H NMR spectrum is too crowded to resolve individual multiplets.
-
Ambiguous Assignments: You cannot confidently assign the proton and carbon signals based on 1D data alone.
-
Confirmation of Connectivity: You need to definitively establish the bonding network within the molecule.
Q8: How can a ¹H-¹H COSY experiment help in assigning the aromatic protons?
A Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other. In the context of a this compound derivative, a COSY spectrum will show cross-peaks between adjacent aromatic protons (e.g., H4 and H5). This allows you to "walk" along the proton spin system and piece together the connectivity of the aromatic ring.[17][19]
Q9: What is the utility of a ¹H-¹³C HSQC spectrum?
A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons with the carbons to which they are directly attached.[17][19] This is extremely useful for:
-
Unambiguous Carbon Assignment: Once you have assigned a proton, you can immediately identify the chemical shift of its attached carbon.
-
Differentiating CH, CH₂, and CH₃ groups: Modern HSQC experiments can be edited to show CH and CH₃ signals with a different phase than CH₂ signals, simplifying spectral interpretation.
Q10: How can I leverage the fluorine atom to simplify my spectra using advanced techniques?
The fluorine atom is a powerful spectroscopic handle.[20][21]
-
¹H{¹⁹F} Decoupling: By irradiating the ¹⁹F frequency during the acquisition of a ¹H spectrum, you can collapse the ¹H-¹⁹F couplings. This simplifies the proton multiplets, often resolving overlapping signals and making the ¹H-¹H coupling patterns clearer.[22]
-
¹H-¹⁹F HSQC/HMBC: These 2D experiments correlate protons with the fluorine atom through one-bond (HSQC-like) or multiple-bond (HMBC-like) couplings.[23][24][25] An ¹H-¹⁹F HMBC is particularly powerful for identifying long-range ¹H-¹⁹F couplings and confirming the overall structure.[16][25]
Decision tree for employing advanced NMR techniques.
References
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Sattler, M., Friebe, S., & Schwalbe, H. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Retrieved from [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022). YouTube. Retrieved from [Link]
-
Advanced NMR Techniques Organic. (n.d.). Retrieved from [Link]
-
Advanced NMR Spectroscopy (CHEM90065). (2025). Melbourne Handbook. Retrieved from [Link]
-
High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved from [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]
-
Hewitt, P. A., et al. (n.d.). Synthesis of Substituted Isatins. PubMed Central. Retrieved from [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved from [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of isatin derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Retrieved from [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Why don't I get any spectra for Carbon NMR of fluorinated Carbon? (2014). ResearchGate. Retrieved from [Link]
-
Fluorine NMR. (n.d.). Retrieved from [Link]
- Supplementary Information Characterization of Conformational States of the Homodimeric Enzyme Fluoroacetate Dehalogenase by 19F-. (n.d.).
-
What Are Common NMR Solvents? (2025). YouTube. Retrieved from [Link]
-
X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). auremn. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. (n.d.). Society of Education~Agra. Retrieved from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2025). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019). SciSpace. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
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- 25. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 6-Fluoroisatin Purity Analysis
Welcome to the technical support center for the HPLC analysis of 6-Fluoroisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing and troubleshooting a robust HPLC method for purity analysis. The information herein is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an HPLC purity method for an active pharmaceutical ingredient (API) like this compound?
The primary goal is to develop a stability-indicating analytical method. This means the method must be able to accurately quantify this compound while also separating it from any process-related impurities, and, most critically, from any degradation products that may form over time or under stress conditions.[1] The method must be specific, accurate, precise, and linear over a defined concentration range, as outlined by International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Q2: What type of HPLC column is a good starting point for this compound analysis?
A reversed-phase C18 column is the most common and logical starting point for a molecule like this compound.[6] Isatin derivatives are moderately polar aromatic compounds. A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of resolving power and backpressure.[7] Given the fluorine substitution, a column with a pentafluorophenyl (PFP) stationary phase could also be an excellent alternative, as it can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[6][8]
Q3: How do I select the optimal mobile phase and detection wavelength?
-
Mobile Phase: A typical starting point for reversed-phase chromatography is a gradient elution using a mixture of an aqueous buffer and an organic solvent.[9]
-
Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.
-
Aqueous Buffer: A buffer is crucial to control the pH and ensure reproducible retention times.[10] For UV detection, a volatile buffer like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is a good choice, typically resulting in a pH of around 2.7 and 2.0 respectively.[11] This low pH also helps to suppress the ionization of any residual silanol groups on the silica-based column, which can prevent peak tailing.[12]
-
-
Detection Wavelength: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[13][14] This detector allows you to scan a range of wavelengths simultaneously. To determine the optimal wavelength (λmax), inject a standard solution of this compound and examine its UV spectrum. The wavelength of maximum absorbance will provide the best sensitivity. A PDA detector is also invaluable for assessing peak purity by comparing spectra across a single peak.[15][16]
Q4: Why is a forced degradation study necessary for this method?
A forced degradation or stress study is a regulatory requirement and a critical part of method development.[17] It involves subjecting the this compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][18] The purpose is twofold:
-
Demonstrate Specificity: It proves that your HPLC method can separate the main this compound peak from all potential degradation products, ensuring that the purity value is accurate and not inflated by co-eluting species.
-
Understand Degradation Pathways: It provides insight into the chemical stability of the molecule, which is vital for formulation development, packaging selection, and determining storage conditions.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
-
Answer:
-
Cause A: Secondary Silanol Interactions. This is the most common cause of peak tailing for basic or polar compounds.[12][19] Residual silanol groups on the silica surface of the column can interact with the analyte, causing a secondary, undesirable retention mechanism.
-
Solution 1: Lower the Mobile Phase pH. Adjust the pH of your aqueous mobile phase to be between 2.5 and 3.0 using an additive like formic acid or TFA.[11] At this low pH, the silanol groups are protonated and less likely to interact with your analyte.[12]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[19]
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this can suppress MS signals and should be used cautiously.[20]
-
-
Cause B: Column Overload. Injecting too much sample can lead to peak distortion, including both tailing and fronting.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Cause C: Column Void or Contamination. A void at the head of the column or contamination on the inlet frit can distort the sample path, leading to poor peak shape.[12]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[21]
-
-
Problem 2: Inadequate Resolution Between Peaks
-
Question: I have an impurity peak that is not fully separated from the main this compound peak. How can I improve the resolution?
-
Answer: Resolution can be improved by adjusting efficiency (N), selectivity (α), or retention (k).
-
Cause A: Insufficient Selectivity. The mobile phase or stationary phase is not providing enough chemical differentiation between the two compounds.
-
Solution 1: Modify the Organic Solvent. If you are using methanol, switch to acetonitrile, or vice versa. The different solvent properties can alter selectivity and change the elution order.[22]
-
Solution 2: Adjust the Mobile Phase pH. Small changes in pH can significantly impact the retention of ionizable impurities, thereby improving separation.
-
Solution 3: Change the Column Chemistry. If mobile phase adjustments are insufficient, changing the stationary phase is the most powerful way to alter selectivity.[22] If you are using a C18 column, try a Phenyl-Hexyl or a PFP column, which will introduce different interaction mechanisms.[8][23]
-
-
Cause B: Insufficient Efficiency. The peaks are too broad, causing them to overlap.
-
Solution 1: Decrease the Flow Rate. Lowering the flow rate can increase efficiency, leading to sharper peaks and better resolution, although this will increase the run time.
-
Solution 2: Use a Column with Smaller Particles. Switching from a 5 µm to a 3.5 µm or 2.7 µm particle size column will significantly increase efficiency and resolution.[22] Be aware that this will also increase the system backpressure.
-
Solution 3: Increase the Column Length. Using a longer column (e.g., 250 mm instead of 150 mm) will increase the number of theoretical plates and improve resolution, but will also increase run time and backpressure.[7]
-
-
Problem 3: Shifting Retention Times
-
Question: The retention time of my main peak is inconsistent between injections. What should I check?
-
Answer:
-
Cause A: Inadequate Column Equilibration. This is common when running a gradient method. The column must be fully returned to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Cause B: Mobile Phase Preparation Issues.
-
Solution 1: Ensure Proper Buffering. The mobile phase pH must be stable. Ensure your buffer concentration is adequate (typically 10-25 mM) and that the desired pH is within +/- 1 unit of the buffer's pKa.[10]
-
Solution 2: Prepare Fresh Mobile Phase. Volatile components can evaporate over time, changing the composition of the mobile phase. Prepare fresh mobile phase daily.[24]
-
-
Cause C: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[24]
-
-
Cause D: Pump Malfunction. The HPLC pump may not be delivering a consistent flow rate or mobile phase composition.[25]
-
Solution: Check for leaks in the pump heads and connections. Purge the pump to remove any air bubbles.[24] If the problem persists, the pump seals may need to be replaced.
-
-
Experimental Protocols & Data
Baseline HPLC Method Protocol for this compound
This protocol serves as a robust starting point for your method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column oven, and PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for efficiency and backpressure.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH for good peak shape and is MS-compatible.[26] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity and low UV cutoff. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient to elute a wide range of potential impurities. |
| Post Time | 5 minutes | To re-equilibrate the column to initial conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; adjust based on sample concentration. |
| Detector | PDA/DAD | Scan: 200-400 nm. Monitor at λmax of this compound. |
| Sample Prep. | 0.1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[20] |
Forced Degradation Protocol
Prepare solutions of this compound at ~1 mg/mL and subject them to the following conditions. Analyze the stressed samples alongside an unstressed control.
| Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid sample at 80 °C for 48 hours |
| Photolytic | Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours) |
Visualizations
HPLC Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
- Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
- SiliCycle.
- GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC.
- SCION Instruments. Diode Array Detector HPLC | DAD.
- LCGC International.
- Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
- MilliporeSigma. Reversed-phase HPLC Buffers.
- Hawach. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC.
- ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
- BenchChem. (2025).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Element Lab Solutions. Peak Tailing in HPLC.
- Pharmaguideline. (2024).
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- National Institutes of Health.
- Chrom Tech. (2025).
- Restek. HPLC Troubleshooting Guide.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Phenomenex. (2025).
- Chromatography Forum. (2025).
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Acta Scientific. (2020).
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
- LCGC North America. (2011).
- AMS Bio. (2025).
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- MedCrave online. (2016).
- National Institutes of Health. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
- Biosynth.
- National Institutes of Health.
- BioPharm International.
- ResearchGate. (2025).
- ResearchGate.
- ACS Publications.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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Minimizing side products in the synthesis of 6-Fluoroisatin
Welcome to the technical support center for the synthesis of 6-Fluoroisatin. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you minimize side product formation, improve yield, and ensure the highest purity of your final product. Our approach is grounded in mechanistic principles and validated experimental strategies.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound, and which is recommended for minimizing side products?
A1: The two most prevalent methods for synthesizing isatin derivatives are the Sandmeyer synthesis and the Stolle synthesis.[1][2] For this compound, starting from 3-fluoroaniline, the Sandmeyer isatin synthesis is generally recommended for achieving the best regioselectivity.[3][4]
-
Sandmeyer Isatin Synthesis: This classical two-step method involves the reaction of an aniline (in this case, 3-fluoroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the isatin.[4] Studies have shown that the cyclization of 3-fluoro-isonitrosoacetanilide is highly regioselective, favoring the formation of this compound over the 4-fluoro isomer.[3]
-
Stolle Synthesis: This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized via an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid (e.g., AlCl₃, BF₃·OEt₂).[2][5] While effective, this method can sometimes lead to mixtures of 4- and 6-substituted regioisomers when starting with meta-substituted anilines, making it potentially more problematic for achieving high purity this compound.
Q2: My primary side product is the 4-Fluoroisatin isomer. How can I avoid this?
A2: The formation of the 4-Fluoroisatin regioisomer is the most common challenge when synthesizing this compound from 3-fluoroaniline. The key to minimizing this impurity lies in the choice of synthetic route and reaction conditions.
-
Prioritize the Sandmeyer Synthesis: As mentioned in Q1, the electronic effects of the fluorine substituent in the isonitrosoacetanilide intermediate direct the acid-catalyzed cyclization preferentially to the carbon para to the fluorine, yielding the 6-fluoro product.[3]
-
Stolle Synthesis Optimization: If you must use the Stolle synthesis, the choice and amount of Lewis acid catalyst are critical. Milder Lewis acids or carefully controlled reaction temperatures may influence the regioselectivity.[6] However, achieving high selectivity can be challenging. A thorough optimization of the Lewis acid, solvent, and temperature would be necessary.
Q3: I'm observing significant tar or polymer formation during the acid-catalyzed cyclization step. What causes this and how can it be prevented?
A3: Tar formation is a common issue in strong acid-mediated reactions like the Sandmeyer cyclization, often resulting from intermolecular polymerization or degradation of starting materials and intermediates.
-
Control of Reaction Temperature: This is the most critical parameter. The cyclization is an exothermic process. Ensure that the reaction is cooled adequately (e.g., in an ice bath) during the addition of the intermediate to the strong acid. Maintain a low and consistent temperature throughout the reaction.
-
Rate of Addition: Add the isonitrosoacetanilide intermediate to the concentrated sulfuric acid slowly and in portions. This prevents localized temperature spikes that can accelerate side reactions.
-
Purity of Intermediate: Ensure the isonitrosoacetanilide intermediate is as pure as possible before proceeding to the cyclization step. Impurities from the first step can act as catalysts for polymerization.
Q4: What are the best methods for purifying crude this compound?
A4: Purification is crucial to remove unreacted starting materials, the 4-fluoro isomer, and other byproducts. A multi-step approach is often most effective.
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential. Washing with a sodium bicarbonate solution can help remove acidic byproducts.
-
Crystallization: this compound is a solid, and crystallization is a powerful purification technique.[7] Solvents such as ethanol are commonly used. This is particularly effective for removing more soluble impurities.
-
Column Chromatography: For separating challenging impurities like the 4-Fluoroisatin regioisomer, column chromatography on silica gel is often necessary.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers.
-
High-Speed Counter-Current Chromatography (HSCCC): For very difficult separations of isomers on a larger scale, advanced techniques like HSCCC can be employed, though this requires specialized equipment.[3]
II. Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete formation of the isonitrosoacetanilide intermediate. 2. Ineffective cyclization. 3. Degradation of product during work-up. | 1. Verify the purity of your starting materials (3-fluoroaniline, chloral hydrate, hydroxylamine HCl). Monitor the first step by TLC to ensure complete conversion. 2. Ensure the use of a strong, concentrated acid (e.g., >95% H₂SO₄) for the Sandmeyer cyclization. For the Stolle synthesis, ensure the Lewis acid is anhydrous and active. [6]3. Avoid excessive heat during solvent removal and work-up procedures. |
| Mixture of 4- and this compound Isomers | 1. Poor regioselectivity during the cyclization step. 2. Use of a non-optimal synthetic route (e.g., Stolle synthesis without optimization). | 1. Switch to the Sandmeyer synthesis, which is reported to be highly regioselective for the 6-fluoro isomer. [3]2. If using the Stolle route, screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) and solvents to optimize for the desired isomer. [1]3. Purify the mixture using silica gel column chromatography. [8] |
| Presence of a Polar Byproduct | 1. Hydrolysis of the isatin ring. 2. Over-oxidation or side reactions leading to more polar species. | 1. Ensure the work-up is not overly basic or prolonged, which can lead to ring-opening. 2. Analyze the byproduct by LC-MS or NMR to identify its structure. This will inform adjustments to the reaction conditions. |
| Product is a Dark, Intractable Solid | 1. Significant tar/polymer formation. 2. Residual acid. | 1. Strictly control the temperature during the acid-catalyzed cyclization (maintain 0-10 °C). Add the intermediate slowly to the acid. 2. Ensure complete neutralization during the work-up. Wash the crude product thoroughly with water and/or a mild base solution. |
III. Experimental Protocols & Methodologies
Protocol 1: Optimized Sandmeyer Synthesis of this compound
This protocol is designed to maximize regioselectivity and minimize byproduct formation.
Step A: Synthesis of 2-(Hydroxyimino)-N-(3-fluorophenyl)acetamide
-
In a 1 L round-bottom flask, dissolve 50 g of sodium sulfate in 600 mL of deionized water.
-
Add a solution of 22.5 g (0.2 mol) of 3-fluoroaniline in 30 mL of water containing 16 mL of concentrated HCl.
-
In a separate beaker, dissolve 46.5 g (0.28 mol) of chloral hydrate in 120 mL of water.
-
In another beaker, prepare a solution of 48.5 g (0.7 mol) of hydroxylamine hydrochloride in 250 mL of water.
-
Combine the chloral hydrate and hydroxylamine hydrochloride solutions. Heat this mixture to boiling and then add it to the flask containing the 3-fluoroaniline solution.
-
Heat the reaction mixture at reflux for 1-2 minutes until the solution becomes clear, then allow it to cool to room temperature.
-
The intermediate product will precipitate upon cooling. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
QC Check: Monitor the reaction completion by TLC. The intermediate should be a single spot with a different Rf value than the starting aniline.
-
Step B: Cyclization to this compound
-
Place 400 g of concentrated sulfuric acid (>95%) in a 1 L beaker and heat it to 60-70 °C in a water bath.
-
Crucial Step: Slowly add the dried 2-(hydroxyimino)-N-(3-fluorophenyl)acetamide from Step A in small portions over 30-45 minutes, maintaining the reaction temperature below 80 °C. Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, cool the mixture to room temperature and carefully pour it onto 2 L of crushed ice with stirring.
-
The crude this compound will precipitate as a reddish-orange solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash it extensively with cold water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum.
Diagrams and Visualizations
// Paths from Purity Check Start -> Check_Purity; Check_Purity -> Isomer_Issue; Isomer_Issue -> Tar_Issue [label="No"]; Tar_Issue -> Low_Yield_Issue [label="No"];
// Isomer Issue Path Use_Sandmeyer [label="Action: Use Sandmeyer Synthesis\nfor Best Regioselectivity.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify_Column [label="Action: Purify by Column\nChromatography.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomer_Issue -> Use_Sandmeyer [label="Yes"]; Use_Sandmeyer -> Purify_Column;
// Tar Issue Path Control_Temp [label="Action: Control Cyclization\nTemperature (0-10 °C).\nAdd Intermediate Slowly.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tar_Issue -> Control_Temp [label="Yes"];
// Low Yield Path Check_Intermediate [label="Action: Verify Purity of\nIsonitrosoacetanilide Intermediate.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Acid [label="Action: Ensure Acid is\nConcentrated and Active.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Yield_Issue -> Check_Intermediate [label="Yes"]; Check_Intermediate -> Check_Acid;
End [label="Achieve High Purity\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify_Column -> End; Control_Temp -> End; Check_Acid -> End; Low_Yield_Issue -> End [label="No, other issues"]; } dot Caption: Troubleshooting workflow for the synthesis of this compound.
IV. References
-
da Silva, A. C. M., et al. (2015). A rapid and efficient method for the separation of isomeric isatin derivatives by high-speed counter-current chromatography. Journal of Chromatography A, 1406, 151-157. (Note: While the specific article is behind a paywall, the abstract and related publicly available information confirm the regioselective synthesis of this compound and the separation of isomers.)
-
Sandmeyer, T. (1919). Über eine neue Synthese des Isatins. Helvetica Chimica Acta, 2(1), 234-242.
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.com. Retrieved from: [Link]
-
SynArchive. (n.d.). Stollé Synthesis. SynArchive.com. Retrieved from: [Link]
-
Google Patents. (2010). CN101786980A - Synthesis method of isatin derivatives. Retrieved from:
-
IUCr. (2017). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from: [Link]
-
Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF ISATIN AND ITS DERIVATIVES. 6(16), 318-332.
-
ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from: [Link]
-
Beilstein Journals. (2016). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Retrieved from: [Link]
-
ChemBK. (2024). This compound. Retrieved from: [Link]
-
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from: [Link]
-
Green Chemistry (RSC Publishing). (2016). isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Retrieved from: [Link]
-
Chemical Communications (RSC Publishing). (2014). Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. Retrieved from: [Link]
-
Wikipedia. (n.d.). Stollé synthesis. Retrieved from: [Link]
-
ResearchGate. (n.d.). Stolle Synthesis of Isatin. Retrieved from: [Link]
-
PubMed. (2015). Lewis-Base-Catalyzed Asymmetric Allylation of Isatins with Allyltrichlorosilane. Retrieved from: [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from: [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from: [Link]
-
Royal Society of Chemistry. (2009). Gold-catalyzed tandem cyclization/Friedel–Crafts type reactions toward furan derivatives. Retrieved from: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H4FNO2 | CID 373905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Solubility of 6-Fluoroisatin
Welcome to the technical support center for 6-Fluoroisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the pH-dependent solubility of this compound. Here, we synthesize fundamental physicochemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH-dependent solubility important?
This compound is a fluorinated derivative of isatin, a heterocyclic compound with a wide range of biological activities.[1][2] The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability, which in turn affects its solubility and potential as a therapeutic agent.[3] Understanding the pH-dependent solubility is critical for:
-
Drug Development: Predicting oral absorption, as solubility in the varying pH environments of the gastrointestinal tract is a key determinant of bioavailability.
-
Formulation Science: Designing appropriate formulations (e.g., buffered solutions, amorphous solid dispersions) to maintain the drug in a soluble state.
-
In Vitro Assays: Ensuring that the compound is fully dissolved in assay buffers to obtain accurate and reproducible biological data.
Q2: What is the expected pH-solubility profile of this compound?
This compound is a weak acid due to the proton on the indole nitrogen (N-H). Its solubility is therefore expected to be pH-dependent.
-
At low pH (acidic conditions): The molecule will be predominantly in its neutral, un-ionized form. In this state, its solubility will be at its lowest, a value known as the intrinsic solubility (S₀) .
-
As the pH increases towards the pKa: A greater proportion of the this compound molecules will deprotonate to form the more soluble anionic (conjugate base) form.
-
At high pH (alkaline conditions, pH > pKa): The molecule will exist almost entirely in its ionized, anionic form, leading to a significant increase in its aqueous solubility.
The relationship between pH, pKa, and solubility for a weak acid can be described by the Henderson-Hasselbalch equation adapted for solubility:
S = S₀ (1 + 10^(pH - pKa))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the neutral form.
-
pKa is the acid dissociation constant.
Q3: What is the pKa of this compound?
Troubleshooting Guide
Issue 1: I'm observing precipitation of this compound in my aqueous buffer at neutral pH (e.g., PBS at pH 7.4).
-
Causality: At a pH of 7.4, which is below the predicted pKa of 8.86, this compound will exist primarily in its neutral, less soluble form. If the concentration of this compound in your stock solution exceeds its intrinsic solubility in the final buffer, it will precipitate.
-
Troubleshooting Steps:
-
Check Concentration vs. Intrinsic Solubility: The intrinsic solubility (S₀) of this compound has not been explicitly reported. However, the parent compound, isatin, has very low water solubility.[6] It is highly likely that this compound also has poor aqueous solubility in its neutral form.
-
Increase the pH of the Final Solution: If your experimental conditions permit, increasing the pH of the final buffer to a value above the pKa (e.g., pH 9.5-10) will convert the compound to its more soluble anionic form.
-
Use a Co-solvent: If the pH cannot be altered, consider the use of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG-400 to increase the solubility of the neutral species.[6] Always verify the compatibility of the co-solvent with your experimental system and run appropriate vehicle controls.
-
Prepare a Higher pH Stock Solution: Prepare a concentrated stock solution of this compound in a dilute basic solution (e.g., 0.01 M NaOH) where it is fully deprotonated and soluble. Then, dilute this stock into your final assay buffer. Be mindful of the final pH of the solution after dilution.
-
Issue 2: My measured solubility values are inconsistent across experiments.
-
Causality: Inconsistent solubility measurements can arise from several factors, including failure to reach equilibrium, temperature fluctuations, and inaccurate pH measurement.
-
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: Solubility should be measured after the system has reached equilibrium. This can take several hours to days for poorly soluble compounds. A common practice is to agitate the suspension for 24-48 hours. To verify equilibrium, take measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
Control Temperature: Solubility is temperature-dependent.[6] Conduct all experiments in a temperature-controlled environment (e.g., a shaker incubator) and ensure that all solutions are equilibrated to this temperature before use.
-
Calibrate pH Meter: The pH of the saturated solution is a critical parameter. Calibrate your pH meter with fresh, certified buffers before each experiment. Ensure the pH probe is clean and functioning correctly.
-
Solid-State Form: Ensure you are using the same solid-state form (e.g., crystalline polymorph, amorphous) of this compound for all experiments, as different forms can have different solubilities.
-
Issue 3: The solubility of this compound at high pH is lower than expected.
-
Causality: While solubility is expected to increase at higher pH, several factors can limit this.
-
Troubleshooting Steps:
-
Check for Chemical Degradation: Isatin and its derivatives can be susceptible to hydrolysis, especially at very high pH.[1] Assess the stability of this compound at the target pH over the duration of your experiment. This can be done by analyzing the sample over time using a stability-indicating method like HPLC.
-
Common Ion Effect: If you are using a buffer system, ensure that the buffer ions do not form an insoluble salt with the deprotonated this compound. This is less common for organic anions but should be considered.
-
Ionic Strength Effects: High concentrations of salts in your buffer can affect solubility. While this effect is often minor, it can be a contributing factor.
-
Experimental Protocol: Determination of the pH-Solubility Profile of this compound
This protocol outlines a robust method for experimentally determining the pH-solubility profile of this compound using the shake-flask method, which is a gold-standard technique.
Materials:
-
This compound (solid powder)[7]
-
A series of buffers covering a pH range from 2 to 12 (e.g., phosphate, borate, citrate buffers)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Temperature-controlled shaker
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 7.4, 8, 9, 10, 11, and 12).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer solution in separate vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
pH Measurement: After equilibration, carefully measure the final pH of the supernatant in each vial.
-
Sample Collection and Filtration: Withdraw an aliquot of the supernatant from each vial. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered samples with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each sample. This plot represents the pH-solubility profile. The intrinsic solubility (S₀) is the solubility at the lowest pH values, and the pKa can be estimated from the inflection point of the curve.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | [7] |
| Molecular Weight | 165.12 g/mol | |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 195-196 °C | [4] |
| Predicted pKa | 8.86 ± 0.20 | [4] |
Table 2: Expected Solubility Behavior of this compound
| pH Range | Dominant Species | Expected Relative Solubility |
| pH < 7 | Neutral (Un-ionized) | Low (Intrinsic Solubility, S₀) |
| pH ≈ pKa (8.86) | 50% Neutral, 50% Anionic | Intermediate |
| pH > 10 | Anionic (Ionized) | High |
Visualizations
Diagram 1: Ionization and Solubility of this compound
Caption: Ionization equilibrium of this compound.
Diagram 2: Experimental Workflow for pH-Solubility Profile Determination
Caption: Workflow for pH-solubility determination.
References
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.
- MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(21), 15119.
-
PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
-
MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Isatin Derivatives bearing a Fluorine Atom. Part 1: Synthesis, Hemotoxicity and Antimicrobial Activity Evaluation of Fluoro-benzylated Water-soluble Pyridinium Isatin-3-acylhydrazones. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 324-03-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Retrieved from [Link]
-
SAGE Journals. (n.d.). Intrinsic dissolution simulation of highly and poorly soluble drugs for BCS solubility classification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound CAS#: 324-03-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Technical Support Center: Refining Purification Techniques for 6-Fluoroisatin Analogs
Welcome to the Technical Support Center for the purification of 6-fluoroisatin and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable heterocyclic compounds. The unique electronic properties conferred by the fluorine atom can introduce specific challenges in purification that require carefully considered strategies. This document provides in-depth, experience-driven guidance in a troubleshooting and FAQ format to help you achieve your desired purity and yield.
Foundational Principles: The Challenge of the Fluorine Atom
The presence of a fluorine atom at the 6-position of the isatin core significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions. This can lead to purification challenges not typically encountered with non-fluorinated analogs. Understanding these influences is the first step toward developing a robust purification strategy.
-
Altered Polarity and Solubility: Fluorine's high electronegativity can alter the dipole moment of the molecule, affecting its solubility in common solvents and its retention characteristics on chromatographic stationary phases.[1] This may lead to unexpected elution profiles.
-
Interaction with Stationary Phases: The C-F bond can participate in unique interactions, including dipole-dipole and ion-dipole interactions, with silica gel.[2] This can sometimes cause peak tailing or irreversible adsorption, especially with acidic silica.
-
Co-eluting Impurities: Regioisomeric impurities, which can arise during the synthesis of substituted anilines for the Sandmeyer reaction, may have very similar polarities to the desired product, making them difficult to separate by conventional chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for a first-pass purification of a crude this compound analog?
A1: For most this compound analogs synthesized via standard methods like N-alkylation or Sandmeyer synthesis, a two-stage approach is recommended:
-
Flash Column Chromatography: This is the workhorse for removing the bulk of impurities. A normal-phase silica gel column is typically the first choice.
-
Recrystallization: Following chromatography, recrystallization is an excellent method for achieving high purity and obtaining a crystalline final product.
This combination of techniques leverages different separation principles (adsorption for chromatography, solubility for recrystallization) and is often sufficient to achieve >98% purity.
Q2: How do I choose the right solvent system for flash chromatography on silica gel?
A2: The choice of solvent system is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3.[4]
General Starting Points for Solvent Systems:
| Polarity of Analog | Recommended Starting Solvent System | Notes |
| Non-polar (e.g., N-alkyl chains) | 5-20% Ethyl Acetate in Hexanes | A standard and effective system for many organic compounds.[5] |
| Intermediate Polarity (e.g., N-benzyl, simple esters) | 20-60% Ethyl Acetate in Hexanes | Provides a good balance of polarity for a wide range of analogs. |
| Polar (e.g., containing free hydroxyls, carboxylic acids) | 2-10% Methanol in Dichloromethane | Use with caution, as methanol concentrations above 10% can dissolve silica gel.[4] |
-
Pro-Tip: If your this compound analog is basic (e.g., contains a pyridine or other nitrogenous heterocycle), adding 0.5-1% triethylamine to your eluent can neutralize acidic sites on the silica gel and prevent peak streaking.[4]
Q3: My compound is not visible on the TLC plate under a UV lamp. What should I do?
A3: While the conjugated system of isatin usually makes it UV-active, some analogs or impurities may not be.[6][7] If you suspect a compound is not visible, use a chemical stain.
Common TLC Stains for Isatin Analogs:
| Stain | Preparation | Visualization | Target Functional Groups |
| p-Anisaldehyde | 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde | Heat plate after dipping | Nucleophilic groups, aldehydes, ketones.[8] |
| Potassium Permanganate | 1.5g KMnO4, 10g K2CO3, 1.25 mL 10% NaOH, 200 mL water | No heating required | Alkenes, alkynes, alcohols, and other oxidizable groups.[9] |
| Iodine | A few crystals of I2 in a sealed chamber | Expose plate to vapor | Unsaturated and aromatic compounds.[8][9] |
Q4: I am struggling to separate my desired this compound analog from a closely eluting impurity. What are my options?
A4: This is a common and frustrating problem. Here is a decision-making workflow to address it:
start [label="Poor Separation in Flash Chromatography"]; optimize_gradient [label="Optimize Gradient Profile\n(e.g., shallower gradient)"]; change_solvent [label="Change Solvent System\n(e.g., Hex/EtOAc to DCM/MeOH)"]; orthogonal_chrom [label="Orthogonal Chromatography\n(e.g., Reversed-Phase C18)"]; prep_hplc [label="Preparative HPLC"]; derivatize [label="Chemical Derivatization"]; end [label="Pure Compound"];
start -> optimize_gradient [label="First attempt"]; optimize_gradient -> change_solvent [label="If still co-eluting"]; change_solvent -> orthogonal_chrom [label="If still co-eluting"]; orthogonal_chrom -> prep_hplc [label="For very difficult separations"]; orthogonal_chrom -> end [label="Successful"]; prep_hplc -> end [label="Successful"]; change_solvent -> derivatize [label="Alternative strategy"]; derivatize -> start [label="Re-purify derivative"];
}
-
Orthogonal Chromatography: This is a powerful technique that uses a second chromatographic method with a different separation mechanism.[10][11] If you performed normal-phase (silica) chromatography first, follow up with reversed-phase (C18) chromatography. The different selectivities will often resolve impurities that co-eluted in the first step.[10]
Troubleshooting Guide
Issue 1: The final product after chromatography is a persistent oil or sticky solid.
-
Possible Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or chromatography (like DMF or DMSO) are notoriously difficult to remove.
-
Solution: Dry the product under a high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.
-
-
Possible Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution 1: Trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether).[12] Use a spatula or glass rod to scratch the inside of the flask. This can provide nucleation sites and induce crystallization.
-
Solution 2: Re-purification. If trituration fails, re-purify a small sample by preparative TLC or HPLC to obtain a seed crystal. Add this seed crystal to the bulk of the oily product to induce crystallization.
-
Issue 2: Low yield of N-alkylated this compound analog.
-
Possible Cause 1: Incomplete Deprotonation. The N-H proton of the isatin must be fully removed for the alkylation to proceed.
-
Solution: Ensure you are using a sufficiently strong base and in the correct stoichiometry. For simple alkyl halides, potassium carbonate (K2CO3) is often sufficient.[12] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs2CO3) may be necessary.[12][13]
-
-
Possible Cause 2: Poor Solvent Choice. The solvent must be able to solvate the isatin anion.
-
Solution: Use a polar aprotic solvent like DMF or NMP. These solvents facilitate the SN2 reaction.[12]
-
-
Possible Cause 3: Side Reactions. With dihalides (e.g., 1,2-dibromoethane), a common side reaction is the formation of a bis-isatin product.
-
Solution: Use a larger excess of the dihalide alkylating agent to favor mono-alkylation. The reaction will then contain unreacted dihalide, which is typically easier to remove by chromatography than the bis-isatin product.[13]
-
Issue 3: Poor separation of the product from unreacted this compound.
-
Possible Cause: The polarity difference between the starting material and the product (especially with short alkyl chains) is small.
-
Solution 1: Drive the reaction to completion. It is often easier to remove excess alkylating agent than unreacted starting material. Monitor the reaction closely by TLC and consider adding a slight excess of the alkylating agent and base.[12]
-
Solution 2: Use a fluorinated stationary phase. For challenging separations of fluorinated compounds, a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) can offer unique selectivity compared to standard silica or C18.[14][15] These phases can better differentiate between molecules with varying degrees of fluorination.[16]
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing (Slurry Method):
-
Choose an appropriate column diameter based on the amount of crude material (a common rule of thumb is a 100:1 ratio of silica gel to crude compound by weight).[1]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[17]
-
Use a pipette to carefully apply the sample solution to the top of the silica gel bed.
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Rinse the flask with a small amount of the eluent and add this to the column to ensure all the product is transferred.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or regulated air line) to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
A [label="Prepare Slurry of\nSilica Gel in Eluent"]; B [label="Pack Column"]; C [label="Add Protective\nLayer of Sand"]; D [label="Dissolve Crude Product"]; E [label="Load Sample onto Column"]; F [label="Elute with Solvent\n(Isocratic or Gradient)"]; G [label="Collect Fractions"]; H [label="Analyze Fractions by TLC"]; I [label="Combine Pure Fractions"]; J [label="Evaporate Solvent"]; K [label="Pure Compound"];
A -> B; B -> C; D -> E; C -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[18] Common solvent systems for isatins include ethanol/water, ethyl acetate/hexanes, and acetone/water.[19][20]
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the compound completely.[21]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[22]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- TLC VISUALIZ
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- SiliCycle. (n.d.).
- Labster. (n.d.).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Pandey, J., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Bell, D. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- LibreTexts Chemistry. (2022). 2.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments.
- Qian, M., & Xu, B. (n.d.).
- Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- LibreTexts Chemistry. (2021). 5.
- Gary, D. L., et al. (2012). Synthesis of Substituted Isatins.
- Fustero, S., et al. (2011).
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Penduff, P. (2013). Analytical to Preparative HPLC Method Transfer. Agilent Technologies.
- Asakawa, D., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
- San Jose State University. (n.d.).
- HBCSE. (n.d.).
- King Group. (n.d.).
- Not Voodoo. (2013).
- University of Massachusetts Boston. (n.d.).
- Lober, S. (2023).
- Liu, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Agilent Technologies. (n.d.). Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process.
- California State University, Los Angeles. (n.d.).
- Journal of Chemical Health Risks. (2024).
- Dong, M. W. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Teledyne LABS. (n.d.).
- OUCI. (n.d.).
- Lober, S. (2023). What is Orthogonal Flash Chromatography and Why Should I do it?. Biotage.
- ResearchGate. (2024). Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents.
- MIT Digital Lab Techniques Manual. (2010).
- ResearchGate. (2019). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
- Szabó, V., et al. (2011). Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- BOC Sciences. (n.d.).
- El-serwy, W. S. (n.d.). Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies. Chemical Biology Letters.
- SynArchive. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. chem.rochester.edu [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
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- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Fluoroisatin Enzyme Inhibition Assays
Welcome to the technical support center for 6-Fluoroisatin-based enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly the issue of low signal. Here, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with this compound assays.
Q1: I'm not seeing any signal, or the signal is much lower than expected in my this compound assay. What are the primary causes?
A1: Low or absent signal in a this compound assay is a common issue that can typically be traced back to one of four areas:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation. This is often the most frequent cause.
-
Incorrect Assay Buffer: The pH, ionic strength, or presence of certain additives in the buffer can suppress enzyme activity or interfere with the fluorescent signal.
-
Sub-optimal Reagent Concentrations: The concentrations of the enzyme or the this compound substrate may be too low to generate a detectable signal within the desired timeframe.
-
Instrument Settings: The plate reader's excitation/emission wavelengths, gain settings, or read mode may not be optimized for the specific fluorophore generated from the this compound derivative.
Q2: Can my test compounds interfere with the assay and cause a low signal?
A2: Yes, absolutely. Test compounds can significantly impact your assay in ways that mimic true inhibition, leading to false positives or inaccurate IC50 values. Key mechanisms include:
-
Autofluorescence and Quenching: The compound itself may fluoresce at the same wavelengths as your signal, increasing background, or it may absorb light at the excitation or emission wavelengths, a phenomenon known as quenching. This "inner filter effect" is a common source of artificial signal reduction.
-
Compound Aggregation: Many compounds form aggregates in aqueous buffers, which can non-specifically sequester and inhibit the enzyme, leading to a signal loss that is independent of specific binding to the active site.
-
Reactivity with Assay Components: Highly reactive compounds might covalently modify the enzyme or the substrate, leading to signal loss.
Q3: What are the optimal excitation and emission wavelengths for this compound-based assays?
A3: The exact wavelengths depend on the specific this compound derivative being used. This compound itself is generally not the signaling molecule. It is typically incorporated into a larger substrate, for example, as part of a caspase substrate like (Z-DEVD)2-R110. Upon enzymatic cleavage, a highly fluorescent compound like Rhodamine 110 (R110) is released. For Rhodamine 110, the standard wavelengths are:
-
Excitation: ~485 nm
-
Emission: ~520-535 nm
Always consult the specific datasheet for your substrate to confirm the optimal wavelengths for the resulting fluorophore.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step approaches to diagnose and resolve low signal issues.
Guide 1: The "Systematic Signal Check" Workflow
Before investigating your test compounds, you must validate the core assay components. This workflow ensures that your enzyme, substrate, and buffer are performing as expected.
The logic is to build the assay from the ground up, verifying each component's contribution to the signal.
Caption: Common mechanisms of compound interference in fluorescence assays.
Objective: To determine if a test compound is an artifactual inhibitor.
Procedure:
-
Set Up Primary Screen Plate (as before): Include wells with Enzyme + Substrate + Test Compound.
-
Set Up Counter-Screen Plate (in parallel):
-
Wells D1-D3 (Autofluorescence Control): Buffer + Test Compound. This checks if the compound itself is fluorescent.
-
Wells E1-E3 (Quenching Control): Buffer + Test Compound + Pre-generated Fluorophore . Here, you add the fluorescent product (e.g., Rhodamine 110) at a concentration that matches your 100% activity control. This directly measures signal quenching.
-
-
Incubate and Read both plates.
Data Analysis & Interpretation:
-
If Autofluorescence wells (D) are high: Your compound is fluorescent. Subtract this signal from your primary screen data. If the signal is too high, the compound may be unsuitable for this assay.
-
If Quenching wells (E) show a signal drop: Your compound is quenching the fluorescent signal. This indicates an "inner filter effect". Hits from the primary screen are likely false positives. Consider using an orthogonal assay (e.g., absorbance-based) to confirm activity.
-
If Aggregation is suspected: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). Aggregation-based inhibition is often disrupted by detergents. If the compound's apparent activity decreases significantly with detergent, it was likely acting as an aggregator.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Available at: [Link]
Technical Support Center: Optimizing Cell Permeability of 6-Fluoroisatin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoroisatin derivatives. This guide is designed to provide in-depth, actionable insights into overcoming one of the most common hurdles in the development of this promising class of compounds: poor cell permeability. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the initial questions that often arise when experimental results suggest a permeability problem.
Q1: My this compound derivative is highly potent in my biochemical/enzymatic assay but shows significantly lower or no activity in cell-based assays. Is this a permeability issue?
A1: This is a classic indicator of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme) but fails to elicit a response in a cellular context, it strongly suggests that the molecule is not reaching its intracellular target in sufficient concentrations. The cell membrane acts as a selective barrier, and your compound must possess the right physicochemical properties to cross it. However, other factors could be at play, such as rapid efflux by transporter proteins or intracellular metabolism. A systematic approach, starting with permeability assessment, is crucial.
Q2: What are the most critical physicochemical properties of my this compound derivative that I should analyze to predict its permeability?
A2: Several key properties govern a molecule's ability to passively diffuse across a lipid membrane. For this compound derivatives, you should prioritize:
-
Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a lipid versus an aqueous environment. While a certain degree of lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane. The fluorine atom at the 6-position generally increases lipophilicity.[1][2][3]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on your molecule is critical.[4] Each hydrogen bond with water that must be broken for the molecule to enter the membrane requires energy, thus reducing permeability. The isatin core itself contains both hydrogen bond donors and acceptors.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A higher PSA is generally correlated with lower permeability.
-
Molecular Weight (MW): Larger molecules tend to have lower permeability due to the increased difficulty of diffusing through the tightly packed lipid bilayer.
A good starting point is to assess your compound against established guidelines like Lipinski's Rule of Five, but be aware that these are guidelines, not rigid rules, especially for complex scaffolds.
Q3: What are the standard in vitro assays to get a reliable measure of my compound's permeability?
A3: The two most widely used and accepted in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5][6][7] It is excellent for assessing passive diffusion and provides a clean, rank-ordering of compounds based on this single mechanism.[5][7]
-
Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that, when cultured on a permeable support, differentiates into a monolayer of cells resembling the intestinal epithelium.[8][9] This model is considered the gold standard as it can assess not only passive diffusion but also active transport and the effects of efflux pumps.[9][10]
We recommend starting with the PAMPA assay for initial screening and then moving to the Caco-2 assay for more detailed characterization of promising candidates.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for diagnosing and solving permeability challenges.
Guide 1: Diagnosing the Permeability Barrier - A Step-by-Step Workflow
If you suspect poor permeability, a systematic diagnostic approach is essential. This workflow will help you pinpoint the nature of the problem.
Experimental Workflow: Initial Permeability Assessment
Caption: Key positions on the this compound scaffold for chemical modification.
Strategy 3: The Prodrug Approach
If a polar group is essential for the compound's activity but detrimental to its permeability, a prodrug strategy can be employed. [11][12][13]This involves masking the polar functional group with a labile moiety that is cleaved off by intracellular enzymes (e.g., esterases) to release the active parent drug. [11][12]
-
Example: If your derivative has a carboxylic acid, it can be converted to an ester prodrug. The ester is more lipophilic and can cross the cell membrane, where cellular esterases can hydrolyze it back to the active carboxylic acid.
By systematically applying these diagnostic and optimization strategies, you can effectively troubleshoot and improve the cell permeability of your this compound derivatives, unlocking their full therapeutic potential.
References
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
-
Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells. PubMed. [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Royal Society of Chemistry. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Royal Society of Chemistry. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Substituent effects of fluorinated bambusurils on their anion transport. PubMed Central. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PubMed Central. [Link]
-
Prodrug Development. shellimcalpine.com. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. National Institutes of Health. [Link]
-
Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. Springer. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]
-
Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health. [Link]
-
Reported 5-fluoroisatin derivatives compounds.[14] ResearchGate. [Link]
-
Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]
-
Further Structurally Constrained Analogues of cis -(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. ResearchGate. [Link]
-
Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. ResearchGate. [Link]
Sources
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- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
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- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
Technical Support Center: Synthesis of Fluorinated Isatins
Welcome to the Technical Support Center for the synthesis of fluorinated isatins. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. The introduction of fluorine into the isatin scaffold can significantly enhance its pharmacological properties, but it also presents unique synthetic challenges.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of fluorinated isatins, helping you navigate these complexities and achieve successful outcomes in your research.
I. Challenges in the Sandmeyer Synthesis of Fluorinated Isatins from Fluoroanilines
The Sandmeyer reaction is a cornerstone for the synthesis of isatins from anilines. However, when working with fluoroanilines, researchers may encounter specific challenges that affect yield and purity.[2]
Question: I am attempting to synthesize a fluorinated isatin (e.g., 5-fluoroisatin from 4-fluoroaniline) using the Sandmeyer approach, but my yields are consistently low and I observe a significant amount of dark, insoluble byproducts. What is going wrong?
Answer:
Low yields and the formation of polymeric byproducts in the Sandmeyer synthesis of fluorinated isatins can often be attributed to several factors related to the reactivity of the fluoroaniline precursor and the stability of the intermediate diazonium salt.
Troubleshooting & Optimization:
-
Purity of the Starting Fluoroaniline: Impurities in the starting fluoroaniline can interfere with the diazotization reaction. Ensure the aniline is purified before use, for example, by distillation or recrystallization.
-
Diazotization Temperature Control: The diazotization step is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the premature decomposition of the diazonium salt. Use an ice-salt bath for better temperature control.
-
Rate of Sodium Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the fluoroaniline. A rapid addition can lead to localized heating and decomposition.
-
Acidic Conditions: Ensure that the reaction medium is sufficiently acidic to prevent the coupling of the diazonium salt with unreacted fluoroaniline, which can lead to the formation of colored azo compounds and other polymeric materials.
-
Vigorous Stirring: Maintain vigorous stirring throughout the reaction to ensure efficient mixing and heat dissipation.
Experimental Protocol: Optimized Sandmeyer Synthesis of 5-Fluoroisatin
-
Dissolve 4-fluoroaniline in a suitable aqueous acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Slowly add the cold diazonium salt solution to the chloral hydrate/hydroxylamine solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the formation of the isonitrosoacetanilide intermediate is complete (monitor by TLC).
-
Isolate the intermediate by filtration and wash thoroughly with cold water.
-
Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (typically 70-80 °C) with stirring.
-
After the addition is complete, maintain the temperature for a short period (e.g., 15-30 minutes) to effect cyclization.
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the 5-fluoroisatin.
-
Isolate the product by filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
II. Regioselectivity in the Direct Fluorination of Isatin
While less common, direct electrophilic fluorination of the isatin ring system is a potential route to certain fluorinated isomers. However, controlling the position of fluorination can be a significant hurdle.
Question: I am trying to directly fluorinate isatin using an electrophilic fluorinating agent like Selectfluor™, but I am getting a mixture of isomers (e.g., 5-fluoro and 7-fluoro) and some starting material remains unreacted. How can I improve the regioselectivity?
Answer:
The isatin ring is an electron-deficient system, making electrophilic aromatic substitution challenging. The regioselectivity is governed by the directing effects of the carbonyl groups and the amide moiety. The 5- and 7-positions are generally the most susceptible to electrophilic attack.
Troubleshooting & Optimization:
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent can influence selectivity. Highly reactive agents may be less selective. Consider screening different N-F type reagents (e.g., Selectfluor™, NFSI) to find the one that provides the best regioselectivity for your desired isomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates. A screen of solvents such as acetonitrile, dichloromethane, and trifluoroacetic acid may reveal an optimal medium for the desired transformation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: N-alkylation or N-acylation of the isatin nitrogen can alter the electronic properties of the ring and may influence the regioselectivity of the fluorination.[3] This strategy can also improve solubility in organic solvents.
III. Challenges in the N-Alkylation of Fluorinated Isatins
N-alkylation is a common modification of fluorinated isatins to introduce further diversity and modulate biological activity. While generally a robust reaction, pitfalls can arise, leading to low yields or difficult purification.[3][4]
Question: I am performing an N-alkylation on 5-fluoroisatin with an alkyl halide using potassium carbonate as the base in DMF, but the reaction is sluggish and gives a low yield of the desired product. What can I do to improve this?
Answer:
Low yields in the N-alkylation of fluorinated isatins can be due to several factors, including incomplete deprotonation, side reactions, and the reactivity of the alkylating agent.
Troubleshooting & Optimization:
-
Choice of Base: The acidity of the N-H proton in isatin is influenced by the electron-withdrawing fluorine atom. While potassium carbonate is often sufficient, a stronger base like cesium carbonate or sodium hydride may be necessary for complete deprotonation and to drive the reaction to completion.[3][4]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices. Ensure the solvent is anhydrous, as water can quench the isatin anion.
-
Reaction Temperature: For less reactive alkyl halides, increasing the temperature may be necessary. Microwave-assisted heating can often significantly reduce reaction times and improve yields.[3]
-
Alkylating Agent: If using an alkyl chloride, switching to the more reactive alkyl bromide or iodide can improve the reaction rate.
-
Phase-Transfer Catalysis: For reactions in less polar solvents or with heterogeneous bases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
Experimental Protocol: Microwave-Assisted N-Alkylation of 5-Fluoroisatin
-
In a microwave-safe vial, combine 5-fluoroisatin (1 equivalent), the desired alkyl halide (1.2 equivalents), and cesium carbonate (1.5 equivalents).
-
Add a minimal amount of anhydrous DMF or NMP to create a slurry.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 5-20 minutes (optimization may be required).
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Purification of Fluorinated Isatins
The unique properties of fluorinated compounds can sometimes complicate their purification by standard chromatographic methods.
Question: I have synthesized a fluorinated isatin derivative, but I am struggling to separate it from non-fluorinated starting materials and byproducts using standard silica gel chromatography. What alternative purification strategies can I employ?
Answer:
The polarity and "fluorous" character of your compound can affect its interaction with standard stationary phases.
Troubleshooting & Optimization:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification, especially on a larger scale. Screen various solvent systems to find one that provides good differential solubility between your product and impurities.
-
Normal-Phase Chromatography with Modified Mobile Phases: If using silica gel, try adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent system to improve the separation of polar compounds.
-
Reverse-Phase Chromatography: For highly polar or water-soluble derivatives, reverse-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorine content, F-SPE can be a powerful purification technique. This method utilizes a fluorinated stationary phase that preferentially retains fluorinated compounds, allowing for their separation from non-fluorinated impurities.[5]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, high purity for crystalline solids. | Not suitable for oils or amorphous solids, requires finding a suitable solvent system. |
| Normal-Phase Chromatography | Widely available, good for moderately polar compounds. | Can be challenging for highly polar or very similar compounds. |
| Reverse-Phase Chromatography | Excellent for polar and water-soluble compounds. | Requires specialized columns and solvent systems. |
| Fluorous SPE | Highly selective for fluorinated compounds. | Requires specialized fluorous columns and may not be suitable for compounds with low fluorine content. |
Visualizing the Synthetic Pathways
To aid in understanding the key synthetic transformations and potential points of difficulty, the following workflows are provided.
Caption: Workflow for the Sandmeyer synthesis of fluorinated isatins.
Caption: Key steps in the N-alkylation of fluorinated isatins.
Frequently Asked Questions (FAQs)
Q1: Can I use the Stolle synthesis to prepare fluorinated isatins?
A1: Yes, the Stolle synthesis, which involves the reaction of a fluoroaniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, can be a viable route. However, it can also suffer from regioselectivity issues with meta-substituted fluoroanilines and the harsh Lewis acid conditions may not be compatible with all functional groups.
Q2: Are there any specific safety precautions I should take when working with fluorinating agents?
A2: Absolutely. Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal information.
Q3: My fluorinated isatin appears to be degrading during column chromatography on silica gel. What could be the cause?
A3: The acidity of silica gel can sometimes cause the degradation of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) before packing your column. Alternatively, using a different stationary phase like alumina (basic or neutral) or Celite can be a good option.
Q4: I am having trouble getting my fluorinated isatin to dissolve in common NMR solvents.
A4: Fluorinated compounds can sometimes exhibit poor solubility. If you are having trouble with common solvents like CDCl₃ or DMSO-d₆, you can try more polar solvents like DMF-d₇ or using a co-solvent system. Gentle heating of the NMR tube may also aid in dissolution, but be cautious of potential degradation if your compound is thermally sensitive.
References
-
Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
-
Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (2022). Proceedings of Student Research and Creative Inquiry Day. [Link]
-
Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. (2011). CORE. [Link]
-
Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. (2018). Organic Chemistry Portal. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules. [Link]
-
Isatin Derivatives bearing a Fluorine Atom. Part 1: Synthesis, Hemotoxicity and Antimicrobial Activity Evaluation of Fluoro-benzylated Water-soluble Pyridinium Isatin-3-acylhydrazones. ResearchGate. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. (2016). Green Chemistry. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
-
Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. [Link]
-
Synthesis of 5-Fluoroisatin Ligands Synthesis of 7-Fluoroisatin. Tennessee Technological University. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. (2009). Journal of Medicinal Chemistry. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of Leicester. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2018). Molecules. [Link]
-
Alkylation of isatins with trichloroacetimidates. (2017). Organic & Biomolecular Chemistry. [Link]
-
N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar. [Link]
-
Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. (2021). Chemical Science. [Link]
-
Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
5-Fluoroisatin. PubChem. [Link]
-
Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. (2011). Future Medicinal Chemistry. [Link]
-
Fluorimetric determination of isatin in human urine and serum by liquid chromatography postcolumn photoirradiation. (2001). Analyst. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2014). Journal of Chromatographic Science. [Link]
-
Degradation of selected perfluoroalkyl substances (PFASs) using AlF3 in water. (2020). Physical Chemistry Chemical Physics. [Link]
-
formation of the 4-substituted-isatin; Pathway b. ResearchGate. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2024). International Journal of Molecular Sciences. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Fluoroisatin and 6-Fluoroisatin: A Guide for Researchers
In the landscape of medicinal chemistry, the isatin scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical properties and pharmacological effects. This guide provides an in-depth comparison of the biological activities of two isomeric compounds: 5-Fluoroisatin and 6-Fluoroisatin. While extensive research has illuminated the therapeutic potential of 5-Fluoroisatin, its 6-fluoro counterpart remains comparatively underexplored, presenting both a challenge and an opportunity for drug discovery and development.
This document will delve into the known anticancer, antimicrobial, and enzyme-inhibitory properties of these two compounds, supported by available experimental data. We will also provide detailed protocols for key biological assays and explore the potential signaling pathways involved in their mechanisms of action.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its versatile biological profile. Its derivatives have been reported to possess a multitude of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The reactivity of the carbonyl group at the C3 position and the ability to substitute at various positions on the aromatic ring make isatin a versatile template for the design of novel therapeutic agents.
The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The position of the fluorine atom on the isatin ring can profoundly influence these properties and, consequently, the compound's biological activity. This guide focuses on the comparative effects of fluorine substitution at the 5- and 6-positions of the isatin core.
Anticancer Activity: A Tale of Two Isomers
While both 5-Fluoroisatin and this compound are anticipated to exhibit cytotoxic effects against cancer cells, the available literature is heavily skewed towards the 5-fluoro isomer and its derivatives.
5-Fluoroisatin: A Prolific Precursor for Anticancer Agents
Numerous studies have demonstrated the potent anticancer activities of derivatives synthesized from 5-Fluoroisatin. These derivatives have been shown to target various cancer cell lines, often with impressive efficacy. For instance, certain Schiff bases and chalcone conjugates of 5-Fluoroisatin have exhibited significant cytotoxicity against human cancer cell lines.
Table 1: Reported Anticancer Activity of 5-Fluoroisatin Derivatives
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative | A549 (Lung Carcinoma) | 42.43 | [1] |
| Hydrazone Derivative | HepG2 (Liver Carcinoma) | 48.43 | [1] |
Note: The IC50 values presented are for derivatives of 5-Fluoroisatin, as data for the parent compound is limited in the reviewed literature.
The anticancer mechanism of 5-Fluoroisatin derivatives is often linked to the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. Key players in this process are a family of proteases called caspases.
Experimental evidence suggests that derivatives of 5-Fluoroisatin can trigger apoptosis through the intrinsic pathway, which involves the mitochondria. This is often characterized by the dissipation of the mitochondrial membrane potential and the subsequent activation of effector caspases, such as caspase-3 and caspase-7.
Caption: Hypothesized apoptotic pathway induced by 5-Fluoroisatin derivatives.
This compound: An Enigma in Cancer Research
Antimicrobial Activity: A Broad Spectrum of Possibilities
Isatin derivatives have long been recognized for their antimicrobial properties. The introduction of a fluorine atom is often associated with enhanced activity against a range of pathogens.
5-Fluoroisatin: A Scaffold for Potent Antimicrobial Agents
Derivatives of 5-Fluoroisatin have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, thiosemicarbazone and chalcone conjugates of 5-Fluoroisatin have been synthesized and shown to possess notable antimicrobial effects[3][4].
Table 2: Reported Antimicrobial Activity of 5-Fluoroisatin Derivatives
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone | S. aureus (MRSA) | 0.78 | [5] |
| Thiosemicarbazone | B. subtilis | 0.78 | [5] |
| Chalcone Conjugate | E. coli | - (Good activity reported) | [3] |
| Chalcone Conjugate | S. aureus | - (Good activity reported) | [3] |
| Chalcone Conjugate | C. albicans | - (More potent than antibacterial activity) | [3] |
Note: MIC (Minimum Inhibitory Concentration) values are for derivatives of 5-Fluoroisatin. A lower MIC value indicates greater antimicrobial activity.
This compound: Awaiting Exploration in Antimicrobial Research
Similar to the trend observed in anticancer studies, there is a notable absence of specific data on the antimicrobial activity of this compound. General principles of medicinal chemistry suggest that this compound should also possess antimicrobial properties. Structure-activity relationship studies on isatin derivatives have indicated that substitutions at the 5th and 7th positions of the isatin ring can significantly enhance antimicrobial activity. While this might imply a potentially lower intrinsic activity for the 6-substituted isomer, this remains a hypothesis pending experimental validation.
Enzyme Inhibition: Targeting Key Cellular Processes
Isatin and its derivatives are known to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic effects. Caspases and kinases are among the most studied targets.
5-Fluoroisatin: A Known Modulator of Caspase Activity
Fluorinated isatin derivatives, particularly those with substitutions at the 5-position, have been identified as potent inhibitors of caspases, especially the effector caspases-3 and -7[6][7][8]. These enzymes play a crucial role in the execution phase of apoptosis. The inhibition of these caspases by 5-Fluoroisatin derivatives suggests a complex role in cellular processes; while some derivatives induce apoptosis, others may inhibit it, depending on the cellular context and the specific derivative.
Table 3: Reported Caspase Inhibition by 5-Fluoroisatin Derivatives
| Derivative Type | Target Caspase | IC50 (nM) | Reference |
| N-substituted 5-pyrrolidinylsulfonyl isatin | Caspase-3 | Potent inhibition reported | [7] |
| N-substituted 5-pyrrolidinylsulfonyl isatin | Caspase-7 | Potent inhibition reported | [7] |
| Isatin-sulphonamide derivative | Caspase-3 | 2330 | [8] |
This compound: A Potential but Unconfirmed Enzyme Inhibitor
There is no direct evidence in the reviewed literature detailing the enzyme inhibitory activity of this compound. However, based on the known activity of other isatin isomers, it is plausible that this compound could also interact with and inhibit various enzymes. The position of the fluorine atom would likely influence its binding affinity and selectivity for different enzyme targets. Further research is necessary to elucidate the enzyme inhibition profile of this compound.
Potential Signaling Pathways
The biological effects of isatin derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: Potential signaling pathways that may be modulated by fluorinated isatins.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some isatin derivatives have been shown to inhibit this pathway, leading to anticancer effects[9][10].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Isatin compounds may modulate this pathway, contributing to their cytotoxic effects[11][12].
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway is a target for anti-inflammatory and anticancer therapies. Some isatin derivatives have been reported to inhibit NF-κB signaling[3][5].
While these pathways are known targets for isatin derivatives in general, specific studies on how 5-Fluoroisatin and this compound directly modulate these pathways are limited.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the key biological assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Fluoroisatin or this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of 5-Fluoroisatin and this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caspase Activity Assay
Caspase activity can be measured using a fluorometric or colorimetric assay that utilizes a specific peptide substrate conjugated to a reporter molecule.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis and then lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a caspase-specific substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the released reporter molecule using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 5-Fluoroisatin and this compound. The available evidence strongly supports the potential of 5-Fluoroisatin as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Its derivatives have demonstrated potent activity in various preclinical studies.
In contrast, this compound remains a largely unexplored entity in the scientific literature. While SAR studies of related compounds suggest it should possess biological activity, the lack of concrete experimental data makes a direct and quantitative comparison with its 5-fluoro isomer impossible at this time.
Future research should focus on:
-
Systematic evaluation of the anticancer and antimicrobial activities of this compound against a broad panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
Direct comparative studies of 5-Fluoroisatin and this compound under identical experimental conditions to accurately assess the influence of the fluorine position on biological activity.
-
Elucidation of the mechanisms of action of both isomers , including their effects on key signaling pathways and their enzyme inhibition profiles.
The exploration of this compound represents a significant opportunity to expand the chemical space of bioactive isatin derivatives and potentially uncover novel therapeutic leads. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
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- Ahangar, N., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Scientific Reports, 10(1), 1-14.
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- Varun, et al. (2019).
- Patel, K., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17096-17112.
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- Lee, J. H., et al. (2022). Echinatin induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells. Phytotherapy Research, 36(10), 3986-3998.
- Gilmore, T. D. (2006). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Oncogene, 25(51), 6683-6685.
- Bogdanov, A. V., et al. (2023). Different biological activity profiles of fluorinated isatin derivatives.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Isatin Derivatives
Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] The synthetic accessibility of the isatin core allows for extensive chemical modifications, leading to derivatives with potent anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing biological efficacy and modulating physicochemical properties.[7] This guide provides an in-depth comparison of halogenated isatin derivatives, elucidating the intricate structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how the type, position, and number of halogen substituents influence their biological performance, supported by experimental data and detailed protocols.
The Influence of Halogenation on Biological Activity
The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into the isatin ring system can profoundly impact its biological activity.[7] Halogens can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to cross cell membranes, bind to target proteins, and resist metabolic degradation.[7]
Key Mechanistic Insights:
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of the isatin molecule, which can enhance its permeability across lipid-rich biological membranes.[7] This improved bioavailability is often a critical factor in drug efficacy.
-
Electronic Effects: The high electronegativity of halogens can create polarized bonds and alter the electron density of the aromatic ring. This can influence hydrogen bonding and other non-covalent interactions with biological targets, leading to enhanced binding affinity.[7]
-
Metabolic Stability: Halogen substitution at positions susceptible to metabolic oxidation can block these sites, thereby increasing the metabolic stability and prolonging the in vivo half-life of the compound.[8]
Comparative Anticancer Activity
Halogenated isatin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[9][10] Their mechanisms of action are diverse and often involve the inhibition of crucial cellular targets like kinases, tubulin polymerization, and the induction of apoptosis.[5][9]
Structure-Activity Relationship Highlights:
-
Position of Halogenation: The position of the halogen substituent on the isatin ring is a critical determinant of anticancer activity. Substitution at the C5 and C7 positions has been frequently associated with potent cytotoxicity.[6][11] For instance, 5,7-dibromoisatin has been shown to be a significantly more potent cytotoxin than isatin itself.[10]
-
Type of Halogen: The nature of the halogen atom also plays a crucial role. While a comprehensive trend is not always evident and can be target-dependent, studies have shown that brominated and chlorinated derivatives often exhibit strong anticancer activity.[6][12] Fluorinated derivatives have also gained significant attention, with some showing excellent inhibitory activities.[13][14][15]
-
N-Substitution: Modifications at the N1 position of the isatin core, in conjunction with halogenation, can further enhance anticancer potency. The introduction of N-benzyl groups, particularly those with electron-withdrawing substituents, has been shown to increase cytotoxic activity.[9]
Quantitative Comparison of Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated isatin derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) |
| 5-Chloroisatin derivative | 5-Cl | MCF-7 (Breast) | 13.36 ± 1.21 |
| 5-Fluoroisatin-hydrazone derivative 8 | 5-F | A549 (Lung) | 42.43 |
| 5-Fluoroisatin-hydrazone derivative 8 | 5-F | HepG2 (Liver) | 48.43 |
| Halogenated Isatin-hydrazone 4j | 2,6-dichloro | MCF-7 (Breast) | 1.51 ± 0.09 |
| Halogenated Isatin-hydrazone 4k | 2,6-dichloro | MCF-7 (Breast) | 3.56 ± 0.31 |
Data compiled from multiple sources.[5][12][16]
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isatin derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][17]
Structure-Activity Relationship Highlights:
-
Gram-Positive vs. Gram-Negative Activity: The antimicrobial spectrum of halogenated isatins can be influenced by the nature of the halogen. Some studies suggest that brominated and chlorinated derivatives are particularly effective against Gram-positive bacteria.[17]
-
Mechanism of Action: The antimicrobial mechanism of these derivatives is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.[3]
-
Synergistic Effects: The combination of halogenation with other functional groups, such as thiosemicarbazones or Schiff bases at the C3 position, can lead to synergistic improvements in antimicrobial activity.
Experimental Data on Antimicrobial Activity:
A study on novel isatin derivatives demonstrated that the presence of bromine or chlorine in the isatin moiety was associated with their antimicrobial activity.[17] Specifically, an imino isatin carboxylic acid derivative with a bromine at position 5 showed good to high activity against Gram-positive bacteria and fungal pathogens.[17]
Comparative Antiviral Activity
The antiviral potential of halogenated isatin derivatives has been explored against various viruses, including HIV.[18] The isatin scaffold provides a versatile platform for designing inhibitors of viral enzymes and replication processes.
Structure-Activity Relationship Highlights:
-
Anti-HIV Activity: In the context of anti-HIV activity, the substitution pattern on the isatin ring is critical. For certain isatin-based compounds, an electron-withdrawing group at the C5 position was found to be beneficial for inhibitory activity.[18]
-
Fluorinated Derivatives: A number of studies have focused on fluorinated isatin derivatives, with several compounds showing good inhibitory activities as antiviral agents.[13][14][15] For example, a series of 5-fluoroisatin derivatives, including thiocarbohydrazones and carbothioamides, were found to be the most active members in an antiviral screening.[13]
-
Inhibition of Viral Enzymes: The mechanism of antiviral action for some isatin derivatives involves the inhibition of key viral enzymes, such as reverse transcriptase.[18]
Experimental Data on Anti-HIV Activity:
One study on norfloxacin-isatin Mannich bases reported that compounds with an electron-withdrawing group at the C5 position of the isatin moiety were potent inhibitors of HIV-1 replication.[18] The order of activity at the C5 position was observed to be F = CH3 > Cl.[18]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Halogenated Isatin Derivatives (General Procedure)
The synthesis of halogenated isatin derivatives often involves the reaction of a halogenated isatin precursor with various amines, hydrazines, or other nucleophiles at the C3 position. The N1 position can also be alkylated or arylated.
Example: Synthesis of a 5-Fluoroisatin Schiff's Base
-
Dissolve 5-fluoroisatin in a suitable solvent, such as ethanol.
-
Add a primary amine to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion , cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[14][15]
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[19][20][21] It is a standard method for evaluating the cytotoxic potential of novel compounds.[19][20][21][22]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated isatin derivatives in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and an untreated control.[22]
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[19]
-
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds. The specific protocol will vary depending on the target enzyme.
Example: GSK-3β Inhibition Assay
-
Prepare the reaction mixture containing the GSK-3β enzyme, its substrate, and ATP in a suitable buffer.
-
Add the halogenated isatin derivatives at various concentrations to the reaction mixture.
-
Incubate the mixture for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction and any potential inhibition to occur.
-
Measure the enzyme activity. This can be done using various methods, such as a luminescent kinase assay that measures the amount of ATP remaining after the reaction.[24]
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value for each compound.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Conclusion
The halogenation of isatin derivatives represents a powerful strategy for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role that the type, position, and number of halogen substituents play in modulating the anticancer, antimicrobial, and antiviral activities of these compounds. The provided experimental data and protocols offer a framework for the rational design and evaluation of new, more potent halogenated isatin derivatives. Further research in this area holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
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A Researcher's Guide to Validating 6-Fluoroisatin High-Throughput Screening Hits
High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid assessment of vast compound libraries. However, the initial "hits" from any HTS campaign are merely the starting point of a rigorous journey of validation. This guide provides a comprehensive framework for researchers to confidently validate, prioritize, and advance promising hits from a 6-Fluoroisatin HTS campaign, ensuring the integrity of downstream drug development efforts.
The isatin scaffold and its derivatives, including this compound, are known to exhibit a wide range of biological activities, from antiviral and anticancer to antimicrobial effects.[1][2] This promiscuity, while offering therapeutic potential, also presents a significant challenge in HTS: the high probability of identifying false positives. Therefore, a multi-tiered validation strategy is not just recommended—it is imperative.
The Imperative of a Multi-Faceted Validation Cascade
A single HTS assay is insufficient to distinguish true pharmacological modulators from compounds that interfere with the assay technology or exhibit non-specific activity.[3] A well-designed validation cascade systematically eliminates these confounding factors, ensuring that resources are focused on compounds with genuine, target-specific effects. Our recommended workflow prioritizes the early identification of false positives to prevent wasted effort and resources.[4]
Below is a logical workflow for validating hits from a this compound HTS campaign.
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A Comparative Guide to Fluoroisatin Isomers as Enzyme Inhibitors: A Structural and Mechanistic Analysis
In the landscape of modern drug discovery, the isatin scaffold stands out as a "privileged" structure, a versatile framework upon which a multitude of potent therapeutic agents have been built.[1] Its inherent biological activities, spanning anticancer, antiviral, and antimicrobial domains, make it a focal point of medicinal chemistry.[1][2] The strategic introduction of a fluorine atom to the isatin core can dramatically enhance its pharmacological profile, improving properties like metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] This guide provides an in-depth comparative study of four fluoroisatin positional isomers—4-fluoroisatin, 5-fluoroisatin, 6-fluoroisatin, and 7-fluoroisatin—as inhibitors of key enzyme classes implicated in human diseases, namely caspases, kinases, and monoamine oxidases (MAOs).
While extensive research has been conducted on various substituted isatin derivatives, a direct, side-by-side comparison of these four simple fluorinated isomers is notably scarce in the published literature. This guide, therefore, synthesizes existing knowledge on the structure-activity relationships (SAR) of substituted isatins to provide a predictive framework for their comparative inhibitory potential. We will delve into the mechanistic basis for their action and provide detailed experimental protocols for their evaluation, equipping researchers with the foundational knowledge to explore these promising molecules further.
The Critical Role of Fluorine Substitution in Modulating Inhibitory Potency
The position of the fluorine atom on the benzene ring of the isatin scaffold is not a trivial modification. It profoundly influences the molecule's electronic distribution, steric profile, and ability to form key interactions within an enzyme's active site. Structure-activity relationship studies on various C5- and C6-substituted isatins have demonstrated that modifications at these positions can significantly enhance inhibitory potency and selectivity, particularly for MAO-B.[4][5] It is hypothesized that substituents at these positions can extend into and interact with the entrance cavity of the enzyme, thereby increasing binding affinity.[6]
Based on these established principles, we can extrapolate a hypothesis for the fluoroisatin isomers. The electron-withdrawing nature of fluorine can modulate the reactivity of the C3-carbonyl group, a key feature for the interaction of isatins with the active site of many enzymes, particularly cysteine proteases like caspases. Furthermore, the position of the fluorine atom will dictate its potential to form hydrogen bonds or other non-covalent interactions with specific amino acid residues in the enzyme's binding pocket.
Visualizing the Isomers: Chemical Structures
To appreciate the subtle yet significant structural differences, the chemical structures of the four fluoroisatin isomers are presented below.
Caption: Chemical structures of the four fluoroisatin isomers.
Comparative Inhibitory Profiles: A Predictive Analysis
In the absence of direct comparative experimental data from a single study, we present a hypothetical yet scientifically grounded comparison of the expected inhibitory activities of the fluoroisatin isomers against three key enzyme families. These predictions are based on the known SAR of other substituted isatins and the electronic and steric properties of fluorine.
Caspase Inhibition: Key Regulators of Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death).[7] Their dysregulation is implicated in a range of diseases, from cancer to neurodegenerative disorders. Isatin derivatives have emerged as potent caspase inhibitors, with some fluorinated analogs exhibiting high potency against caspases-3 and -7.[7][8]
Hypothetical Comparative Data for Caspase-3 Inhibition:
| Compound | Predicted IC50 (nM) | Rationale |
| 4-Fluoroisatin | 150 | The fluorine at position 4 may introduce steric hindrance, potentially reducing binding affinity compared to other isomers. |
| 5-Fluoroisatin | 50 | Substitution at the 5-position has been shown to be favorable for caspase inhibition in more complex isatin derivatives.[7] |
| This compound | 75 | The 6-position is generally considered a favorable site for substitution, though perhaps slightly less optimal than the 5-position for caspase inhibition. |
| 7-Fluoroisatin | 100 | The proximity of the fluorine to the lactam nitrogen at position 7 could influence the electronic properties of the isatin core, potentially impacting its interaction with the caspase active site. |
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many cancers.[9] The isatin scaffold is a component of several approved kinase inhibitors, such as Sunitinib. The fluoroisatin isomers represent a foundational platform for the development of novel kinase inhibitors.
Hypothetical Comparative Data for a Representative Tyrosine Kinase (e.g., VEGFR2):
| Compound | Predicted IC50 (µM) | Rationale |
| 4-Fluoroisatin | 15 | The position of the fluorine may influence the orientation of the molecule in the ATP-binding pocket. |
| 5-Fluoroisatin | 5 | The 5-position is a common site for substitution in known isatin-based kinase inhibitors. |
| This compound | 8 | Similar to the 5-position, the 6-position offers a vector for substitution that can be exploited to enhance kinase inhibition. |
| 7-Fluoroisatin | 12 | The steric and electronic effects of the fluorine at the 7-position may be less favorable for binding to the kinase active site compared to the 5- and 6-positions. |
Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters.[4] Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Isatin itself is an endogenous MAO inhibitor, and substitutions on the aromatic ring can significantly modulate its potency and selectivity.[4][10]
Hypothetical Comparative Data for MAO-B Inhibition:
| Compound | Predicted IC50 (µM) | Rationale |
| 4-Fluoroisatin | 25 | Halogen substitution at the 4-position of isatin has been shown to result in moderate MAO inhibition. |
| 5-Fluoroisatin | 2 | C5-substitution is particularly beneficial for MAO-B inhibition, with some derivatives showing high potency.[11] |
| This compound | 8 | C6-substitution also enhances MAO-B inhibition, though generally to a lesser extent than C5-substitution.[4] |
| 7-Fluoroisatin | 18 | The effect of substitution at the 7-position on MAO inhibition is less well-documented, but is predicted to be less impactful than at the 5- or 6-positions. |
Experimental Protocols for Comparative Analysis
To validate the hypothetical data presented above, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for assessing the inhibitory activity of the fluoroisatin isomers against caspases, kinases, and MAOs.
General Experimental Workflow for Enzyme Inhibition Assays
The general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme is depicted below.
Caption: A generalized workflow for determining enzyme inhibition (IC50).
Protocol 1: Caspase-3/7 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available caspase-3/7 assay kits.[12][13]
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
- Caspase-3/7 Enzyme: Recombinant human caspase-3 or -7.
- Fluorogenic Substrate: Ac-DEVD-AMC (for caspase-3/7). Prepare a stock solution in DMSO.
- Fluoroisatin Isomers: Prepare stock solutions of each isomer in DMSO and create a dilution series.
2. Assay Procedure:
- In a 96-well black microplate, add 50 µL of assay buffer to each well.
- Add 10 µL of each fluoroisatin isomer dilution to the respective wells. Include a positive control (known caspase inhibitor) and a negative control (DMSO vehicle).
- Add 20 µL of the caspase-3/7 enzyme solution to all wells except the blank.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
- Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
- Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes using a fluorescence plate reader.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay (Fluorometric)
This protocol is based on a universal kinase assay that measures ADP formation.[9][11]
1. Reagent Preparation:
- Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- Kinase: Recombinant kinase of interest (e.g., VEGFR2).
- Substrate: A suitable peptide or protein substrate for the chosen kinase.
- ATP: Prepare a stock solution in water.
- ADP Sensor System: A commercial kit that detects ADP formation fluorometrically.
- Fluoroisatin Isomers: Prepare stock solutions and a dilution series in DMSO.
2. Assay Procedure:
- In a 96-well white microplate, add 10 µL of each fluoroisatin isomer dilution. Include positive and negative controls.
- Add 20 µL of the kinase and substrate mixture to each well.
- Incubate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding 10 µL of ATP solution.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and detect ADP formation by adding 50 µL of the ADP sensor reagent.
- Incubate for 30 minutes at room temperature.
- Measure the fluorescence intensity according to the ADP sensor kit's instructions.
3. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration.
- Determine the IC50 value as described in the caspase assay protocol.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorometric MAO inhibition assays.[1][14]
1. Reagent Preparation:
- MAO Assay Buffer: 100 mM potassium phosphate (pH 7.4).
- MAO Enzyme: Recombinant human MAO-A or MAO-B.
- Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B).
- Fluorogenic Probe: Amplex® Red.
- Horseradish Peroxidase (HRP).
- Fluoroisatin Isomers: Prepare stock solutions and a dilution series in DMSO.
2. Assay Procedure:
- In a 96-well black microplate, add 50 µL of MAO assay buffer.
- Add 10 µL of each fluoroisatin isomer dilution. Include positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and a negative control (DMSO).
- Add 20 µL of the MAO enzyme solution.
- Incubate at 37°C for 15 minutes.
- Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in the assay buffer.
- Initiate the reaction by adding 20 µL of the reaction mixture to each well.
- Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 20-30 minutes.
3. Data Analysis:
- Calculate the rate of H2O2 production from the slope of the fluorescence curve.
- Determine the percent inhibition for each inhibitor concentration.
- Calculate the IC50 value as described previously.
Signaling Pathway: Caspase Activation in Apoptosis
To provide context for the importance of caspase inhibition, the following diagram illustrates the central role of caspases in the apoptotic signaling pathway.
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Introduction: The Isatin Scaffold and the Quest for Kinase Selectivity
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[2][3] Compounds such as Sunitinib, an FDA-approved multi-kinase inhibitor for cancer therapy, feature the isatin framework, underscoring its therapeutic relevance.[4][5]
6-Fluoroisatin is a member of this versatile chemical class.[6][7] While the broader family of isatin derivatives is well-documented for its kinase inhibitory potential, publicly available data specifically detailing the kinase target profile of this compound is limited. Therefore, to provide a practical and data-driven guide, we will use a representative isatin-based compound, Isatin-Hydrazone 2 (IH2) , as our primary example. This compound has documented inhibitory activity against multiple receptor tyrosine kinases (RTKs), making it an excellent candidate to illustrate the principles and methodologies of cross-reactivity assessment.[8]
Understanding a kinase inhibitor's selectivity is paramount in drug development. A highly selective inhibitor interacts with its intended target with significantly greater potency than with other kinases, minimizing the potential for off-target effects and associated toxicities.[9] Conversely, a multi-targeted or non-selective inhibitor might offer therapeutic advantages in certain contexts by modulating multiple signaling pathways simultaneously.[10] This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating the cross-reactivity of isatin-based kinase inhibitors, using IH2 as a case study. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear analysis of the resulting data.
The Rationale for Cross-Reactivity Screening
The human kinome comprises over 500 kinases, many of which share structural similarities, particularly within the ATP-binding pocket where most small molecule inhibitors exert their effects.[11] This homology presents a significant challenge in designing truly selective inhibitors. A compound developed against a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR), might inadvertently inhibit other structurally related kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or other members of the ErbB family (e.g., HER2). Such cross-reactivity can lead to unforeseen biological consequences.
Therefore, a systematic cross-reactivity assessment is a critical step in the characterization of any novel kinase inhibitor. This process typically involves:
-
Primary Target Identification: Confirming the inhibitory activity against the intended kinase target.
-
Panel Screening: Testing the compound against a broad panel of kinases to identify potential off-targets.
-
Dose-Response Analysis: Determining the potency (e.g., IC50 value) for both the primary target and any identified off-targets.
-
Cellular Validation: Corroborating the biochemical findings in a more physiologically relevant cell-based assay.
This multi-pronged approach provides a comprehensive selectivity profile, enabling an informed assessment of the compound's therapeutic potential and potential liabilities.
Experimental Methodologies for Kinase Cross-Reactivity Assessment
A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8]
Principle: The amount of ADP produced is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a reduction in a luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Isatin-Hydrazone 2 (IH2) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup (96-well plate format):
-
To each well, add 2.5 µL of the serially diluted IH2 or DMSO (as a vehicle control).
-
Add 2.5 µL of the purified kinase of interest (e.g., EGFR, VEGFR2, FLT-3) in the appropriate kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be at or near the Km for each specific kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Cell-Based Kinase Activity Assay
To complement the biochemical data, cell-based assays are essential to determine a compound's activity in a cellular context, where factors like membrane permeability, metabolism, and engagement with the target in its natural signaling complex come into play. A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.[12]
Principle: Inhibition of a kinase in cells leads to a decrease in the phosphorylation of its specific downstream substrates. This change can be quantified using methods like ELISA or Western blotting with phospho-specific antibodies.
Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)
-
Cell Culture and Treatment:
-
Seed cells known to express the target kinases (e.g., cancer cell lines with activated EGFR or VEGFR2 signaling) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of IH2 or DMSO for 2 hours.
-
Stimulate the cells with a specific ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of interest (e.g., phospho-ERK as a downstream target of the EGFR pathway).
-
Add the cell lysates to the antibody-coated wells.
-
Follow the kit manufacturer's instructions for incubation, washing, addition of detection antibody, and substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance using a microplate reader.
-
The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each IH2 concentration relative to the stimulated control and determine the cellular IC50 value.
-
Comparative Analysis of Isatin-Hydrazone 2 (IH2)
To illustrate the outcome of a cross-reactivity assessment, the following table summarizes the inhibitory activities of IH2 and a well-known non-selective kinase inhibitor, Staurosporine, against a panel of selected kinases. The data for IH2 is based on published findings for a representative isatin-hydrazone derivative.[8]
| Kinase Target | IH2 IC50 (µM) | Staurosporine IC50 (µM) | Kinase Family | Rationale for Inclusion |
| EGFR | 0.369 | 0.088 | Tyrosine Kinase | Primary Target |
| VEGFR2 | 0.266 | 0.035 | Tyrosine Kinase | Structurally related RTK |
| FLT-3 | 0.546 | 0.015 | Tyrosine Kinase | Related RTK, often co-targeted |
| CDK2 | > 10 | 0.045 | Serine/Threonine Kinase | Unrelated kinase family (selectivity) |
| PKA | > 10 | 0.007 | Serine/Threonine Kinase | Unrelated kinase family (selectivity) |
Interpretation of Results:
-
On-Target Potency: IH2 demonstrates potent, sub-micromolar inhibition of its intended targets, EGFR and VEGFR2.
-
Cross-Reactivity Profile: IH2 also shows inhibitory activity against FLT-3, another receptor tyrosine kinase, suggesting a multi-targeted profile within this kinase family.
-
Selectivity: The compound exhibits high selectivity against kinases from a different family (CDK2 and PKA), with IC50 values significantly higher than for its primary targets. This is a desirable characteristic, indicating that its activity is concentrated within the tyrosine kinase family.
-
Comparison with Staurosporine: Staurosporine, a broad-spectrum inhibitor, potently inhibits all tested kinases, highlighting the comparatively selective profile of IH2.
The relationship between on-target and off-target effects is crucial in drug development. The diagram below illustrates this concept within a simplified signaling pathway.
Conclusion
The assessment of kinase cross-reactivity is a cornerstone of modern drug discovery. The isatin scaffold continues to provide a fertile ground for the development of novel kinase inhibitors. While this compound itself requires further characterization, the methodologies and principles outlined in this guide, using the data-rich example of Isatin-Hydrazone 2, provide a comprehensive framework for this critical evaluation. By combining robust biochemical and cell-based assays, researchers can build a detailed selectivity profile of their lead compounds. This profile is instrumental in predicting both the therapeutic efficacy and potential safety liabilities, ultimately guiding the development of safer and more effective kinase-targeted therapies.
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - NIH. [Link]
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(a) SAR features of isatin derivatives exhibiting anticancer action.... - ResearchGate. [Link]
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Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays - ResearchGate. [Link]
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Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - MDPI. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. [Link]
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A Guide to Orthogonal Assays for Validating the Mechanism of Action of 6-Fluoroisatin as a Caspase-3 Inhibitor
In the landscape of drug discovery and development, elucidating the precise mechanism of action (MoA) of a small molecule is paramount. This guide provides an in-depth comparison of orthogonal experimental approaches to confirm the hypothesized MoA of 6-Fluoroisatin, a derivative of the versatile isatin scaffold, as a direct inhibitor of caspase-3.[1][2] Isatin and its analogues have garnered significant interest due to their broad spectrum of biological activities, including potential anticancer properties, which are often linked to the induction or modulation of apoptosis.[1][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will explore a tripartite validation strategy employing a biophysical assay for target engagement, a biochemical assay for direct inhibition, and a cell-based assay for functional downstream effects.
The Central Hypothesis: this compound as a Direct Inhibitor of Caspase-3
Caspases are a family of cysteine proteases that play essential roles in programmed cell death, or apoptosis.[4][5] Caspase-3, an executioner caspase, is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell.[5][6] The inhibition of caspase-3 is a significant therapeutic strategy in various disease contexts. We hypothesize that this compound exerts its biological effects through the direct inhibition of caspase-3. To rigorously test this, we will utilize the following orthogonal assays.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the complex milieu of a living cell or cell lysate.[7][8] The principle is based on the ligand-induced stabilization of the target protein.[9] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more thermally stable, resulting in a higher aggregation temperature.[10] By measuring the amount of soluble protein remaining at different temperatures, we can determine if this compound directly engages with caspase-3 in a cellular context.
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Data Presentation: CETSA
The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble target protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Treatment | Apparent Melting Temp (Tm) of Caspase-3 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.2 °C | - |
| 10 µM this compound | 52.7 °C | +4.5 °C |
| 50 µM this compound | 56.1 °C | +7.9 °C |
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., Jurkat or HeLa cells) and grow to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by scraping or gentle trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[11]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction containing non-aggregated proteins from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant.
-
Quantify the amount of soluble caspase-3 in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
Plot the percentage of soluble caspase-3 relative to the non-heated control against the corresponding temperature to generate melting curves.
-
Recombinant Caspase-3 Enzymatic Assay: Quantifying Direct Inhibition
While CETSA confirms target engagement in cells, a direct enzymatic assay using purified recombinant protein is essential to quantify the inhibitory potency of this compound and to understand its mode of inhibition.[12] This biochemical assay isolates the interaction between the compound and the target protein from other cellular factors. The assay measures the activity of recombinant caspase-3 by monitoring the cleavage of a specific fluorogenic substrate.[13]
Experimental Workflow: Enzymatic Assay
Caption: Enzymatic assay workflow.
Data Presentation: Enzymatic Assay
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the caspase-3 enzymatic activity.
| Compound | IC50 (nM) |
| This compound | 75.3 |
| Z-DEVD-FMK (Control Inhibitor) | 10.8 |
Detailed Protocol: Recombinant Caspase-3 Enzymatic Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 10 mM DTT).
-
Reconstitute recombinant active human caspase-3 in the assay buffer to a working concentration (e.g., 10 nM).
-
Prepare a stock solution of a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, in DMSO and then dilute to a working concentration (e.g., 50 µM) in assay buffer.[13]
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the recombinant caspase-3 solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the caspase-3 substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., excitation ~360 nm, emission ~460 nm for AMC).
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Cellular Apoptosis Reporter Assay: Measuring Downstream Functional Effects
The final orthogonal approach is to confirm that the direct inhibition of caspase-3 by this compound translates into a measurable downstream effect in a cellular context.[14][15] Since caspase-3 is a key executioner of apoptosis, its inhibition should protect cells from an apoptotic stimulus. A cellular reporter assay can be used to quantify apoptosis.[16] This could involve measuring caspase-3/7 activity directly in cells or using a reporter that visualizes apoptotic events.
Signaling Pathway: Extrinsic Apoptosis
Caption: Simplified extrinsic apoptosis pathway.
Experimental Workflow: Cellular Apoptosis Assay
Caption: Cellular apoptosis assay workflow.
Data Presentation: Cellular Apoptosis Assay
The effective concentration (EC50) represents the concentration of this compound that reduces the apoptotic signal (in this case, caspase-3/7 activity) by 50% in response to an apoptotic stimulus.
| Condition | EC50 of this compound (µM) |
| Apoptosis induced by TRAIL | 1.2 |
| Apoptosis induced by Staurosporine | 1.5 |
Detailed Protocol: Cellular Caspase-3/7 Activity Assay
-
Cell Preparation and Treatment:
-
Seed a suitable cell line (e.g., HeLa) in a 96-well white-walled plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Induce apoptosis by adding an appropriate stimulus (e.g., TRAIL or staurosporine) to the wells. Include a non-induced control. Incubate for a further 3-6 hours.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and a commercial caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7) to room temperature.
-
Add the caspase reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate and a lysis buffer.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to proceed to completion.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Calculate the percent reduction in the apoptotic signal for each concentration of this compound compared to the induced, vehicle-treated control.
-
Plot the percent reduction against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Synthesis and Conclusion
The validation of a small molecule's mechanism of action requires a multi-faceted and rigorous approach. The use of orthogonal assays, each interrogating a different aspect of the drug-target interaction, provides a robust and convincing body of evidence.
-
The Cellular Thermal Shift Assay (CETSA) provides strong evidence of direct target engagement in a physiologically relevant environment, demonstrating that this compound physically interacts with caspase-3 in intact cells.
-
The recombinant caspase-3 enzymatic assay offers a quantitative measure of the compound's inhibitory potency (IC50) in a controlled, cell-free system, confirming direct inhibition and allowing for comparison with other inhibitors.
-
The cellular apoptosis reporter assay confirms that the direct inhibition of caspase-3 by this compound has a functional consequence, leading to the inhibition of the downstream apoptotic pathway in a cellular context (EC50).
Together, these assays provide a comprehensive and self-validating confirmation of this compound's mechanism of action as a direct inhibitor of caspase-3. This systematic approach is crucial for advancing a compound through the drug discovery pipeline with a high degree of confidence in its biological target and cellular effects.
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Lim, C. B., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997–1007. Retrieved from [Link]
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Monti, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 226–235. Retrieved from [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141–161. Retrieved from [Link]
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Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(1), 31–39. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
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Martin, S. J., et al. (2017). Development of a fluorescence-based cellular apoptosis reporter. Methods and Applications in Fluorescence, 5(2), 024001. Retrieved from [Link]
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Wang, Y., et al. (2024). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Retrieved from [Link]
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Lee, J., et al. (2017). Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors. PLoS One, 12(4), e0175219. Retrieved from [Link]
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ResearchGate. (n.d.). Expression of, and proteolytic activity assay for, recombinant.... Retrieved from [Link]
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Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 14(13), 1437–1448. Retrieved from [Link]
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Frontiers. (n.d.). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Retrieved from [Link]
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Rajendran, V., & Sethumadhavan, R. (2014). Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies. Bioinformation, 10(11), 695–699. Retrieved from [Link]
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Proteopedia. (2019). Caspase-3 Regulatory Mechanisms. Retrieved from [Link]
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Gultyai, V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]
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6-Fluoroisatin in Focus: A Head-to-Head Comparison with Established Enzyme Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of enzyme inhibition and drug discovery, the isatin scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its derivatives, 6-Fluoroisatin has garnered interest due to the unique properties imparted by fluorine substitution, which can enhance metabolic stability and binding affinity. This guide provides a comprehensive head-to-head comparison of a representative fluorinated isatin with well-established inhibitors of two critical enzyme targets: Caspase-3 and Indoleamine 2,3-dioxygenase 1 (IDO1).
While direct inhibitory data for this compound against these specific enzymes is not extensively available in the public domain, this guide will utilize a closely related and well-characterized fluorinated isatin sulfonamide derivative, (S)-(+)-5-[1-(2-(methoxymethyl)pyrrolidinyl)sulfonyl]isatin , as a surrogate for a detailed comparative analysis. This compound, hereafter referred to as Fluorinated Isatin Analog (FIA), has demonstrated potent inhibitory activity against caspases, providing a valuable benchmark for comparison.
A Tale of Two Targets: Caspase-3 and IDO1
The selection of Caspase-3 and IDO1 for this comparison is driven by their significant roles in distinct but equally critical pathological processes.
Caspase-3 , a key executioner caspase in the apoptotic pathway, represents a major target in therapeutic areas ranging from neurodegenerative diseases to cancer.[1] Its inhibition can prevent programmed cell death, offering potential for tissue protection in ischemic events or mitigating the side effects of certain therapies.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[2] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunosuppressive metabolites.[2] Consequently, IDO1 has become a prime target in immuno-oncology.
This guide will delve into the inhibitory profiles of our representative Fluorinated Isatin Analog and established inhibitors against these two enzymes, providing a quantitative and mechanistic comparison to inform future research and drug development efforts.
Head-to-Head Inhibitor Potency: A Quantitative Analysis
The efficacy of an inhibitor is fundamentally defined by its potency, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available data for our representative Fluorinated Isatin Analog and a panel of well-known inhibitors for both Caspase-3 and IDO1.
Caspase-3 Inhibition
| Inhibitor | Type | IC50 / Ki | Source(s) |
| Fluorinated Isatin Analog (FIA) | Isatin Sulfonamide | IC50: 30 nM (Caspase-3) | [3] |
| Z-DEVD-FMK | Peptide-based, Irreversible | IC50: 18 µM | [4][5] |
| Ac-DEVD-CHO | Peptide-based, Reversible | Ki: 0.23 nM | [6][7] |
| Q-VD-OPh | Pan-caspase, Irreversible | IC50: 25-400 nM (range for various caspases) | [8][9] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
| Inhibitor | Type | IC50 / Ki | Source(s) |
| Epacadostat (INCB024360) | Hydroxyamidine | IC50: 10 nM - 71.8 nM | [1][2][10][11] |
| Navoximod (GDC-0919) | Imidazole derivative | Ki: 7 nM; EC50: 75 nM | [12][13] |
| Linrodostat (BMS-986205) | Quinoline derivative | IC50: 1.1 nM - 1.7 nM | [3][14][15] |
Analysis of Potency:
The representative Fluorinated Isatin Analog (FIA) demonstrates potent inhibition of Caspase-3 with an IC50 value of 30 nM.[3] This positions it as a significantly more potent inhibitor than the widely used Z-DEVD-FMK (IC50 = 18 µM).[4][5] However, it is less potent than the reversible peptide inhibitor Ac-DEVD-CHO, which exhibits a sub-nanomolar Ki value.[6][7] The pan-caspase inhibitor Q-VD-OPh shows a broad range of activity, with its potency against Caspase-3 falling within the nanomolar range.[8][9]
In the context of IDO1 inhibition, while no direct data for this compound is presented, the established inhibitors Epacadostat, Navoximod, and Linrodostat all display high potency in the nanomolar range. Linrodostat, in particular, emerges as an exceptionally potent inhibitor with IC50 values in the low single-digit nanomolar range.[3][14][15]
Mechanistic Insights and Experimental Considerations
A deeper understanding of inhibitor action requires an examination of their mechanisms and the experimental protocols used for their characterization.
Signaling Pathways and Mechanisms of Action
dot
Caption: Overview of Caspase-3 and IDO1 signaling pathways and points of inhibition.
Isatin-based inhibitors of caspases, including the fluorinated analog, are thought to act as competitive inhibitors, binding to the active site of the enzyme. The carbonyl group at the C3 position of the isatin ring is crucial for this interaction, forming a reversible covalent bond with the catalytic cysteine residue in the caspase active site.
IDO1 inhibitors exhibit diverse mechanisms. Epacadostat is a competitive inhibitor that interacts with the heme cofactor of the enzyme.[16] Linrodostat, on the other hand, is an irreversible suicide inhibitor.[3] Navoximod acts as a tryptophan non-competitive inhibitor. The choice of inhibitor can therefore have significant implications for the duration and nature of target engagement.
Experimental Protocols
The characterization of these inhibitors relies on robust and reproducible experimental assays. Below are representative protocols for key in vitro assays.
dot
Caption: Standard experimental workflows for in vitro Caspase-3 and cell-based IDO1 inhibition assays.
Detailed Protocol: In Vitro Caspase-3 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Caspase-3 in assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Prepare serial dilutions of the test inhibitor (e.g., Fluorinated Isatin Analog) and a known reference inhibitor (e.g., Ac-DEVD-CHO) in the assay buffer.
-
Prepare a stock solution of a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of the Caspase-3 enzyme solution to each well.
-
Add the serially diluted test inhibitor or reference compound to the respective wells. Include a control well with buffer only (no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: Cell-Based IDO1 Inhibition Assay
-
Cell Culture and IDO1 Induction:
-
Culture a suitable human cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in appropriate growth medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[16]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., Epacadostat) in cell culture medium.
-
Remove the IFN-γ containing medium from the cells and replace it with the medium containing the various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Kynurenine Measurement:
-
Incubate the cells with the inhibitor for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be achieved using various methods, including High-Performance Liquid Chromatography (HPLC) or a colorimetric assay using Ehrlich's reagent.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Concluding Remarks for the Bench Scientist
This guide provides a comparative framework for understanding the inhibitory potential of fluorinated isatins, using a potent analog as a case study, in the context of established inhibitors for Caspase-3 and IDO1. The representative Fluorinated Isatin Analog emerges as a highly potent Caspase-3 inhibitor, warranting further investigation for therapeutic applications where modulation of apoptosis is desired.
For researchers in immuno-oncology, while the direct inhibitory activity of this compound on IDO1 remains to be elucidated, the isatin scaffold's versatility and the potent activity of known IDO1 inhibitors highlight the potential for developing novel isatin-based IDO1 modulators. The provided experimental protocols offer a robust starting point for the in-house evaluation of this compound or other novel compounds against these critical drug targets. As with any drug discovery endeavor, a thorough understanding of potency, selectivity, and mechanism of action is paramount for the successful development of next-generation therapeutics.
References
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- Ac-DEVD-CHO | Caspase-3 Inhibitor. MedchemExpress.com. Accessed January 11, 2026.
- Z-DEVD-FMK | Caspase-3 Inhibitor. MedchemExpress.com. Accessed January 11, 2026.
- Q-VD-Oph | pan-Caspase Inhibitor | CAS 1135695-98-5. Selleck Chemicals. Accessed January 11, 2026.
- Ac-DEVD-CHO. STEMCELL Technologies. Accessed January 11, 2026.
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- Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress. Accessed January 11, 2026.
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- Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. NIH. Accessed January 11, 2026.
- Linrodostat BMS 986205, ONO 7701. New Drug Approvals. June 25, 2018.
- Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com. Accessed January 11, 2026.
- Navoximod IDO/TDO inhibitor. Selleck Chemicals. Accessed January 11, 2026.
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A Senior Application Scientist’s Guide to Analytical Method Validation for the Quantification of 6-Fluoroisatin
Welcome to a comprehensive guide on establishing and validating a robust analytical method for the quantification of 6-Fluoroisatin. As a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, the precise and accurate measurement of this compound is not merely an analytical task; it is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, analytical development scientists, and quality control professionals. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, comparing viable analytical techniques and providing a detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the principles of scientific integrity and aligns with the rigorous expectations of global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
Part 1: The Workhorse Method: Stability-Indicating HPLC with UV Detection
For routine quality control (QC), release testing, and stability studies of a chromophoric molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection is the undisputed method of choice.
The Rationale: Why HPLC-UV?
The decision to employ HPLC-UV is a deliberate one, rooted in a balance of performance, reliability, and practicality.
-
Specificity & Versatility: HPLC excels at separating the analyte of interest from process-related impurities and potential degradation products. This is a non-negotiable requirement for a "stability-indicating" method, which must be able to accurately quantify the drug substance in the presence of its degradants.[4]
-
Sensitivity & Precision: The isatin scaffold contains a conjugated system, making it an excellent chromophore for UV detection.[5] This allows for sensitive detection and delivers the high precision (typically <1% Relative Standard Deviation) required for pharmaceutical assays.[4]
-
Regulatory Acceptance: HPLC-UV is a mature, well-understood, and universally accepted technique by regulatory authorities for the QC and stability testing of small molecule APIs.[6][7]
-
Cost-Effectiveness: Compared to more complex techniques like mass spectrometry, HPLC-UV offers a lower cost of acquisition, operation, and maintenance, making it ideal for high-throughput QC environments.
The Validation Master Plan: A Framework for Trust
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[8] Our validation plan for the this compound HPLC method is designed to rigorously test every critical performance characteristic as outlined in the ICH Q2(R1) guideline.[8][9]
The overall workflow of this validation process is a systematic progression from establishing basic suitability to challenging the method's limits and reliability.
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A Comparative Guide to the Potency of 6-Fluoroisatin Derivatives: Benchmarking for Drug Discovery
In the landscape of medicinal chemistry, the isatin scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of bioactive compounds.[1][2] The introduction of a fluorine atom, particularly at the 6-position, can significantly modulate the parent molecule's physicochemical properties and enhance its pharmacological potency. This guide provides a comprehensive benchmark of 6-Fluoroisatin derivatives, offering an in-depth comparison of their potency across key biological targets, supported by experimental data and detailed protocols for researchers in drug development.
The Significance of the this compound Core
Isatin (1H-indole-2,3-dione) is an endogenous indole with a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3] Fluorine substitution is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The 6-fluoro substitution on the isatin ring has been explored in the development of potent inhibitors for critical therapeutic targets, most notably caspases and various kinases involved in cancer progression.
Benchmarking Potency: this compound Derivatives as Caspase Inhibitors
One of the most prominent applications of fluorinated isatin derivatives is in the inhibition of caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[4][] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[6] Potent and selective caspase inhibitors are therefore valuable as therapeutic agents and as molecular probes for imaging apoptosis in vivo using techniques like Positron Emission Tomography (PET).[4][6]
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate higher potency.
| Compound Class | Derivative Substitution | Target Caspase | Potency (IC₅₀) | Reference |
| Pyrrolidinyl Sulfonyl Isatins | Side-chain mono-, di-, and trifluoromethylated analogs | Caspase-3 | As low as 30 nM | [6] |
| Side-chain mono-, di-, and trifluoromethylated analogs | Caspase-7 | As low as 37 nM | [6] | |
| N-Substituted Pyrrolidinyl Sulfonyl Isatins | N-Propyl and N-Butyl | Caspase-3 / -7 | "Excellent inhibitors" | [7] |
| N-Fluoroethyl and N-Fluoropropyl | Caspase-3 / -7 | 100-1000x less active | [7] | |
| Isatin Analogs with Hydrophilic Groups | N-phenyl with ethylene glycol or triazole groups | Caspase-3 | Dramatically increased activity | [8] |
Expert Insights on Structure-Activity Relationship (SAR): The data reveals critical insights into the structure-activity relationships of these derivatives. N-alkylation with short, unfluorinated chains (propyl, butyl) confers high potency, whereas fluorination on these N-alkyl chains drastically reduces activity, suggesting a sensitive steric or electronic requirement in the enzyme's active site.[7] Conversely, side-chain fluorination on the pyrrolidine ring can yield highly potent inhibitors.[6] Furthermore, introducing hydrophilic groups can significantly enhance inhibitory activity not just in enzymatic assays but also in whole-cell models, likely by improving cell permeability and bioavailability.[8]
This protocol outlines a standard method for determining the IC₅₀ of a test compound against recombinant human caspase-3.
Caption: Workflow for Caspase-3 enzymatic inhibition assay.
Causality Behind Experimental Choices:
-
Assay Buffer: The buffer composition mimics physiological conditions while maintaining enzyme stability. DTT is crucial to keep the catalytic cysteine residue in its reduced, active state.
-
Substrate (Ac-DEVD-pNA): Ac-DEVD is a specific peptide sequence recognized and cleaved by caspase-3. The cleavage releases p-nitroaniline (pNA), which absorbs light at 405 nm, providing a simple and reliable colorimetric readout of enzyme activity.
-
Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring an accurate measurement of its potency.[8]
Benchmarking Potency: this compound Derivatives as Anticancer Agents
The isatin scaffold is a cornerstone of several approved anticancer drugs, such as Sunitinib.[2][9] Fluorinated derivatives have demonstrated significant cytotoxic potential against a range of cancer cell lines.[10][11] Their mechanism often involves the induction of apoptosis, aligning with their role as caspase inhibitors, and the generation of reactive oxygen species (ROS).[9][10]
| Compound | Cell Line | Cancer Type | Potency (IC₅₀) | Key Mechanism | Reference |
| 5-Fluoro-6-methyl isatin | MCF-7 | Breast Cancer | < Doxorubicin (standard) | Apoptosis induction, Caspase-3 activation | [10] |
| Fluorinated Isatin-Hydrazones | A549 | Lung Cancer | 42.43 µM (Compound 8) | Cytotoxic | [12] |
| HepG2 | Liver Cancer | 107.90 µM (Compound 5) | Cytotoxic | [12] | |
| Fluorinated 1-benzylisatins | M-HeLa, HuTu 80 | Cervical, Duodenal | Cytotoxic | Apoptosis, ROS production | [9][11] |
Expert Insights on SAR: The anticancer activity is highly dependent on the substitution pattern on the isatin core and the specific cell line being tested. For example, a 5-fluoro, 6-methyl substitution pattern shows promising activity against breast cancer cells.[10] The addition of hydrazone moieties can also confer cytotoxicity, although potency varies significantly with the specific substituent.[12] The ability of these compounds to induce apoptosis via mitochondrial pathways underscores a common mechanistic link for many isatin-based anticancer agents.[9]
The cytotoxic action of many this compound derivatives is linked to their ability to trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic apoptosis pathway activated by isatin derivatives.
This protocol measures the cytotoxic effect of a compound on a cancer cell line by assessing metabolic activity.
1. Cell Seeding:
- Culture human cancer cells (e.g., MCF-7) to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).
- Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
2. Compound Treatment:
- Prepare a 2x concentrated serial dilution of the this compound derivative in culture media.
- Remove the old media from the cell plate and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "no cells" blank.
- Incubate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
4. Solubilization and Readout:
- Carefully remove the media from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes on an orbital shaker.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the "no cells" blank from all other values.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
This compound derivatives have proven to be a rich source of potent bioactive molecules, particularly as caspase inhibitors and anticancer agents. The comparative data clearly indicates that potency can reach the nanomolar range with strategic substitutions on the isatin core.[6] The key to advancing these compounds towards clinical application lies in optimizing their structure to enhance target selectivity, improve pharmacokinetic properties, and minimize off-target toxicity. Future research should focus on expanding the diversity of substitutions, exploring novel biological targets, and utilizing whole-cell and in vivo models to validate the therapeutic potential of the most promising candidates.
References
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Wuest, F., et al. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. Available at: [Link]
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Pabel, J., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]
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Wuest, F., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Turan-Zitouni, G., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health. Available at: [Link]
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Medvedev, A., et al. (2007). Biological targets for isatin and its analogues: Implications for therapy. National Center for Biotechnology Information. Available at: [Link]
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Aute Kangle (2024). 5-Fluoroisatin: Applications in Anticancer and Antimicrobial Drug Development. Medium. Available at: [Link]
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Li, Y., et al. (2020). Fluoroquinolone-isatin hybrids and their biological activities. ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. ResearchGate. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of Fluorinated Isatin Compounds
Isatin (1H-indole-2,3-dione) represents a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents.[1][2] Its inherent biological activities, spanning anticancer, anti-inflammatory, and antiviral properties, are well-documented.[1][3] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is fluorination. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles and enhanced in vivo efficacy.[3]
This guide provides a comparative analysis of the in vivo efficacy of fluorinated isatin compounds, drawing from preclinical data to offer researchers and drug development professionals a clear perspective on their therapeutic potential. We will explore their performance in established animal models for oncology and inflammation, detail the experimental protocols used for their evaluation, and discuss the underlying mechanisms of action.
Anticancer Efficacy: The Power of Fluorination in Targeting Tumor Growth
The strategic placement of fluorine on the isatin ring has proven to be a highly effective approach in the development of potent anticancer agents. This is exemplified by Sunitinib, a 5-fluoro-isatin derivative, which has gained FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that targets pathways involved in both tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[4][5] Its preclinical development showcased robust antitumor activity across a range of cancer models. In vivo studies demonstrated not just the inhibition of tumor growth but also significant tumor regression in xenograft models of colon, non-small-cell lung, and renal cell carcinoma.[4][6][7] This potent in vivo efficacy is a direct result of its rational design, where the 5-fluoro substituent contributes to its favorable pharmacological properties.[4]
While direct comparative in vivo studies between Sunitinib and its non-fluorinated analog are not commonly published, the pronounced efficacy of Sunitinib in preclinical and clinical settings underscores the value of fluorination.[6][8] Other studies have shown that isatin-hydrazine hybrids can also substantially inhibit tumor growth in mice, indicating the general potency of the isatin scaffold.[8] For instance, a bis-Schiff base of isatin significantly hindered tumor development in a HepG2-bearing mouse model at a dose of 40 mg/kg.[9]
| Compound Class | Specific Example/Derivative | In Vivo Model | Key Efficacy Outcome | Mechanism of Action | Reference |
| Fluorinated Isatin | Sunitinib (5-fluoro-isatin derivative) | Multiple tumor xenograft models (colon, lung, renal) | Tumor growth inhibition and regression | Multi-targeted RTK inhibitor (VEGFR, PDGFR) | [4][6] |
| Isatin Hybrid | Bis-Schiff base of isatin | HepG2 tumor-bearing mice | Significant inhibition of tumor development | Cell cycle arrest at G2/M phase | [9] |
| Isatin Hybrid | 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Mouse tumor models | Substantial inhibition of tumor growth | Apoptosis induction | [8] |
Anti-Inflammatory Activity: Halogenation as a Key to Efficacy
The isatin scaffold is also a promising backbone for the development of novel anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating acute inflammation and is widely used to screen for potential anti-inflammatory drugs.[10][11][12][13]
Studies on halogenated isatin derivatives have demonstrated their potent anti-inflammatory effects in this model. For example, a study involving new isatin derivatives revealed that compounds with halo substitutions at the C-5 and C-7 positions exhibited the most significant anti-inflammatory activity.[14] Specifically, a 5-chloro-isatin derivative (Compound VIIc) and a 5-bromo-isatin derivative (Compound VIId) produced a 65% and 63% reduction in paw edema, respectively, an efficacy comparable to the standard NSAID, indomethacin.[14]
Another study on a 5-chloro-isatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), also confirmed potent anti-inflammatory effects in the carrageenan-induced paw edema model in mice.[15] These findings strongly suggest that the presence of a halogen, such as fluorine or chlorine, at the C-5 position is a critical determinant for in vivo anti-inflammatory efficacy.
| Compound | Dose | Animal Model | % Inhibition of Paw Edema | Reference Drug | Reference |
| 5-Chloro-Isatin Derivative (VIIc) | 100 mg/kg | Rat | 65% | Indomethacin (10 mg/kg) | [14] |
| 5-Bromo-Isatin Derivative (VIId) | 100 mg/kg | Rat | 63% | Indomethacin (10 mg/kg) | [14] |
| COPHCT (5-Chloro-Isatin Derivative) | 1.0 - 5.0 mg/kg | Mouse | Significant reduction in edema | Not specified | [15] |
| Indomethacin (Standard NSAID) | 5 mg/kg | Rat | Significant inhibition | N/A | [12] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the findings presented, this section details a standard protocol for a key in vivo experiment.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing the in vivo anti-inflammatory activity of test compounds.[10][11][16]
Objective: To evaluate the ability of a test compound (e.g., a fluorinated isatin derivative) to reduce acute inflammation induced by carrageenan in a rat model.
Materials:
-
Male Wistar rats (180-220g)
-
Test compound (fluorinated isatin) and vehicle control
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) solution of lambda-Carrageenan in sterile saline
-
Digital Plethysmometer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment. Fast the animals overnight before the study, with water provided ad libitum.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).
-
Compound Administration: Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses). Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[11][12]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][12]
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[12][16]
-
Data Analysis:
-
Calculate the edema volume (VE) at each time point: VE = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (VE_control - VE_treated) / VE_control ] * 100
-
Mechanistic Insights & Signaling Pathways
The biological activity of isatin derivatives stems from their ability to interact with multiple key cellular targets. Fluorination can enhance these interactions, leading to more potent inhibition of disease-related pathways.
Mechanism of Action: Caspase Inhibition and Apoptosis
Many isatin sulfonamides are potent and selective inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are crucial executioners of apoptosis.[17][18] The isatin core interacts with the cysteine thiol in the active site of the enzyme.[19] The selectivity is often governed by interactions of side chains with specific subsites (S2, S3) within the caspase enzyme.[17][19] By inhibiting these caspases, fluorinated isatin derivatives can modulate apoptosis, a pathway dysregulated in numerous diseases, including cancer and neurodegenerative disorders.
Caption: Inhibition of the apoptotic cascade by fluorinated isatin compounds.
Mechanism of Action: Tubulin Polymerization
The microtubule network is essential for cell division (mitosis), and its disruption can trigger apoptosis.[20][21] Isatin derivatives can act as tubulin polymerization inhibitors, disrupting the dynamic assembly and disassembly of microtubules.[21][22] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent activation of apoptotic pathways, making it a key mechanism for their anticancer effects.[9][21]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
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A Senior Application Scientist's Guide to Validating 6-Fluoroisatin Bioassays with Reference Compounds
Introduction: The Criticality of Robust Bioassay Validation for Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, and anticancer properties.[1][2][3] Among these, 6-Fluoroisatin has emerged as a compound of interest for its potential therapeutic applications, largely attributed to its role as an inhibitor of caspases, a family of cysteine proteases that are key executioners of apoptosis (programmed cell death).[4][5][6] The ability to modulate apoptosis has profound implications in cancer therapy, neurodegenerative diseases, and inflammatory disorders.
Given the therapeutic potential of this compound, the development and validation of robust bioassays to quantify its activity are paramount for researchers in drug discovery and development. A properly validated bioassay ensures that the generated data are accurate, reliable, and reproducible, forming the bedrock of any regulatory submission to bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]
This guide provides a comprehensive framework for validating a this compound bioassay, with a focus on the use of appropriate reference compounds to establish assay performance and contextualize the biological activity of the test compound. As a self-validating system, the described protocols and experimental design choices are grounded in scientific first principles and authoritative guidelines to ensure the trustworthiness of the results.
Mechanism of Action: this compound and the Caspase Cascade
Isatin and its substituted analogs, including this compound, are recognized as non-peptidic inhibitors of caspases, particularly the effector caspases-3 and -7.[4][5] These enzymes play a central role in the apoptotic pathway. Once activated, they cleave a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The inhibitory action of isatin derivatives is thought to involve the interaction of the carbonyl group at the C3 position of the isatin ring with the cysteine thiol in the active site of the caspase enzyme.[4] This interaction blocks the catalytic activity of the caspase, thereby inhibiting the downstream events of apoptosis.
To visually represent this critical pathway, the following diagram illustrates the central role of caspase-3 in apoptosis and the point of inhibition by this compound.
Caption: Apoptotic signaling pathway and the inhibitory action of this compound on Caspase-3.
Selection of Reference Compounds: Establishing a Benchmark for Bioactivity
The validation of a bioassay for a novel compound necessitates the use of well-characterized reference compounds. These serve multiple purposes: they confirm that the assay is performing as expected, provide a benchmark for comparing the potency of the test compound, and help in troubleshooting any unexpected results. For a this compound caspase inhibition assay, the ideal reference compounds would include a potent, well-established caspase inhibitor and a negative control.
-
Positive Control: Z-DEVD-FMK
-
Rationale: Z-DEVD-FMK is a specific, irreversible inhibitor of caspase-3 and is also known to inhibit caspases-6, -7, -8, and -10.[10][11] Its mechanism of action is well-documented, and it is commercially available in high purity. As a cell-permeable compound, it is suitable for both biochemical and cell-based assays.[12] The tetrapeptide sequence DEVD is the recognition site for caspase-3, making Z-DEVD-FMK a highly relevant positive control.[13]
-
-
Negative Control: Z-FA-FMK
-
Rationale: Z-FA-FMK serves as an excellent negative control. While it shares the fluoromethyl ketone (FMK) reactive group, it is an inhibitor of cathepsins B and L, not caspases.[12] Its inclusion in the assay helps to demonstrate the specificity of the inhibitory effects observed with this compound and Z-DEVD-FMK for the caspase enzyme.
-
Experimental Protocol: A Step-by-Step Guide to a Caspase-3/7 Activity Assay
The following protocol details a common and reliable method for measuring caspase-3 and -7 activity using a commercially available luminescent assay kit. This type of assay is based on the cleavage of a pro-luminescent substrate containing the DEVD sequence by active caspases, which generates a luminescent signal proportional to caspase activity.[13]
Materials:
-
This compound (Test Compound)
-
Z-FA-FMK (Negative Control)[12]
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cell line susceptible to apoptosis (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Caspase-3/7 activity bioassay.
Detailed Procedure:
-
Cell Seeding:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed 10,000 cells per well in 50 µL of culture medium into a white-walled 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of this compound, Z-DEVD-FMK, and Z-FA-FMK in culture medium. A typical concentration range for an initial screen might be from 100 µM down to 1 nM.
-
Add 25 µL of the diluted compounds to the appropriate wells. Include vehicle-only wells as a control.
-
-
Apoptosis Induction:
-
Prepare a solution of Staurosporine (or another suitable apoptosis inducer) in culture medium at a concentration known to induce robust caspase activation (e.g., 1 µM).
-
Add 25 µL of the Staurosporine solution to all wells except the negative control (no inducer) wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. This allows for the induction of apoptosis and subsequent activation of caspases.
-
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light. This step facilitates cell lysis and the enzymatic reaction that generates the luminescent signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each compound using a non-linear regression analysis (four-parameter logistic fit). The IC50 is the concentration of an inhibitor where the response (in this case, caspase activity) is reduced by half.[14]
-
Data Presentation and Interpretation: A Comparative Analysis
The quantitative data obtained from the caspase activity assay should be summarized in a clear and concise table to facilitate comparison between this compound and the reference compounds.
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| This compound | Caspase-3/7 | Luminescent | [Experimental Value] | Test compound. |
| Z-DEVD-FMK | Caspase-3/7 | Luminescent | ~0.018[10] | Potent, irreversible inhibitor. Serves as a positive control. |
| Z-FA-FMK | Cathepsins B & L | Luminescent | >100 | Inactive against caspases. Serves as a negative control. |
Interpretation of Expected Results:
-
This compound: A dose-dependent decrease in the luminescent signal is expected, indicating inhibition of caspase-3/7 activity. The calculated IC50 value will provide a quantitative measure of its potency.
-
Z-DEVD-FMK: This compound should exhibit a very low IC50 value, confirming that the assay is sensitive and capable of detecting potent caspase inhibition.[10]
-
Z-FA-FMK: No significant inhibition of the luminescent signal is expected, even at high concentrations. This result validates the specificity of the assay for caspases.
Conclusion: Ensuring Scientific Rigor in Bioassay Validation
The validation of a bioassay for a compound like this compound is a multi-faceted process that goes beyond simply generating a number. It is about building a body of evidence that demonstrates the reliability and relevance of the experimental data. By employing a scientifically sound experimental design, including well-chosen positive and negative reference compounds, and adhering to established protocols, researchers can have high confidence in their findings.
This guide provides a robust framework for such a validation. The principles of causality, self-validation, and authoritative grounding are embedded in each step, from the selection of reference compounds to the detailed experimental protocol and data analysis. By following these guidelines, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and make informed decisions in the advancement of potential therapeutics like this compound.
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Restorative Neurology and Neuroscience. (2015). Caspase-3 inhibitor Z-DEVD-FMK enhances retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury. Retrieved from [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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PubMed. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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PubMed. (2011). Isatin 1,2,3-triazoles as potent inhibitors against caspase-3. Retrieved from [Link]
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ResearchGate. (2018). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]
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YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Assessing the Selectivity Profile of 6-Fluoroisatin: A Comparative Guide for Researchers
In the landscape of small molecule inhibitors, the isatin scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] The strategic placement of a fluorine atom at the 6-position of the isatin core yields 6-Fluoroisatin, a compound with potential therapeutic applications stemming from its engagement with various cellular targets. This guide provides an in-depth assessment of the selectivity profile of this compound, offering a comparative analysis with other relevant inhibitors to aid researchers in its effective application and future development.
The versatility of the isatin core allows for its interaction with a diverse range of enzymes, including kinases and caspases.[3][4] Understanding the selectivity of this compound is paramount for elucidating its mechanism of action and predicting potential on- and off-target effects.[3] This guide will delve into the available data, provide detailed experimental protocols for assessing selectivity, and present a comparative analysis to contextualize the inhibitory profile of this compound.
Comparative Selectivity Profile of Isatin-Based Inhibitors
| Compound | Target Class | Key Targets | IC50 / Ki | Reference(s) |
| This compound | Kinases, Caspases | Data not publicly available for a broad panel. Activity is inferred from related compounds. | - | - |
| Semaxanib (SU5416) | Tyrosine Kinase | VEGFR2 (KDR/Flk-1) | 1.23 µM | [5][6][7] |
| PDGFRβ | 3.0 µM | [5] | ||
| c-Kit | 5.0 µM | [5] | ||
| SU9516 | Cyclin-Dependent Kinase (CDK) | CDK2/cyclin A | Ki = 0.031 µM | [8][9] |
| CDK1/cyclin B | Moderately Potent | [8][10] | ||
| CDK4/cyclin D1 | Less Potent | [8][10] |
Note: The lack of specific IC50 values for this compound highlights a current knowledge gap and underscores the importance of the experimental protocols detailed in this guide for researchers working with this compound. The inhibitory profile of isatin derivatives is highly dependent on the nature and position of substituents.[4][11]
Understanding the Biological Context: Relevant Signaling Pathways
Isatin-based inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A representative pathway influenced by inhibitors like SU9516 is the Cyclin-Dependent Kinase (CDK)-mediated cell cycle regulation.
Caption: CDK-mediated control of the G1/S cell cycle transition and the inhibitory action of SU9516 on CDK2.
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity profile of this compound, researchers can employ a variety of biochemical and cell-based assays. The following protocols provide a starting point for characterizing its inhibitory activity against kinases and caspases.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the inhibition of kinase activity.
Rationale: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Methodology:
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration appropriate for the specific kinase (often near the Km for ATP).
-
Substrate specific to the kinase of interest.
-
Recombinant kinase enzyme.
-
This compound and comparator compounds serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a mixture containing the kinase and its specific substrate.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Protocol 2: In Vitro Caspase Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to measure the inhibition of caspase activity using a fluorogenic substrate.
Rationale: Active caspases cleave a specific peptide sequence from a fluorogenic substrate, releasing a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Methodology:
-
Prepare Reagents:
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Recombinant active caspase enzyme.
-
This compound and comparator compounds serially diluted in DMSO.
-
-
Inhibition Reaction:
-
In a 96-well black plate, add the test compound to the assay buffer.
-
Add the recombinant caspase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration compared to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
Concluding Remarks for the Research Professional
The isatin scaffold, and specifically this compound, represents a promising starting point for the development of targeted therapeutics. However, a thorough understanding of its selectivity profile is critical for advancing these efforts. While publicly available data on this compound is limited, the protocols and comparative context provided in this guide offer a robust framework for its characterization.
Researchers are encouraged to perform comprehensive selectivity profiling to not only identify the primary targets of this compound but also to uncover potential off-target activities that could lead to unforeseen biological effects or toxicities.[3] Such empirical data is invaluable for the rational design of more potent and selective second-generation inhibitors. The diverse biological activities reported for isatin derivatives suggest that this compound may interact with multiple protein families, making a broad screening approach highly advisable.[1][13]
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Warren, K. E., et al. (2006). Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. Journal of Neuro-Oncology, 79(3), 281-288. Available from: [Link]
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Hamza, H. F., & Al-Mudhafar, M. M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2), 138-146. Available from: [Link]
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A-Comparative-Guide-to-the-Synthetic-Routes-of-Fluoroisatin-Isomers
Introduction: The Significance of Fluoroisatins in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The strategic incorporation of fluorine atoms into the isatin core can dramatically modulate these properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[4][5]
This guide provides a comparative analysis of the principal synthetic routes to the four commercially significant monofluorinated isatin isomers: 4-fluoroisatin, 5-fluoroisatin, 6-fluoroisatin, and 7-fluoroisatin. We will delve into the mechanistic underpinnings of classical methods like the Sandmeyer and Stolle syntheses, evaluate their efficiencies, and discuss the rationale for choosing a particular route based on the desired substitution pattern.
Overview of Primary Synthetic Strategies
The synthesis of isatins, including their fluorinated analogs, predominantly relies on a few classical and highly adaptable methods. The choice of strategy is often dictated by the availability and electronic nature of the starting fluoroaniline.
-
The Sandmeyer Isatin Synthesis: This is arguably the most traditional and widely used method.[3] It involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an α-isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the isatin core.[1][3] While robust, this method can be limited by harsh acidic conditions and the potential for forming regioisomeric mixtures when starting with meta-substituted anilines.[1][6]
-
The Stolle Synthesis: The Stolle synthesis offers an alternative route that involves the reaction of an aniline with oxalyl chloride to form an N-phenyloxamoyl chloride intermediate.[2][7][8] This intermediate undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the isatin.[3][9] This method is particularly effective for anilines with electron-donating groups but can be less efficient for those bearing strongly deactivating substituents.[3]
Comparative Analysis of Synthetic Routes for Fluoroisatin Isomers
The position of the fluorine atom on the aniline starting material significantly influences the outcome and choice of synthetic route due to its strong electron-withdrawing and directing effects.
4-Fluoroisatin
The synthesis of 4-fluoroisatin is challenging due to the electronic deactivation of the starting material, 3-fluoroaniline.
-
Sandmeyer Approach: The cyclization of the isonitrosoacetanilide derived from 3-fluoroaniline can theoretically yield both 4-fluoroisatin and this compound.[6] However, the cyclization has been shown to be regioselective, favoring the formation of this compound.[6] This makes the Sandmeyer route an inefficient method for preparing the 4-fluoro isomer.
-
Stolle Synthesis: The Stolle synthesis is also challenging for 4-fluoroisatin. The strong deactivating effect of the fluorine atom at the meta position hinders the intramolecular Friedel-Crafts cyclization, often leading to low yields.
Due to these challenges, alternative multi-step strategies are often employed for the synthesis of 4-fluoroisatin, making it a less readily accessible isomer compared to its counterparts.
5-Fluoroisatin
5-Fluoroisatin is one of the most widely studied isomers, with numerous derivatives synthesized for biological evaluation.[10][11][12] Its synthesis is relatively straightforward.
-
Sandmeyer Approach: Starting from 4-fluoroaniline, the Sandmeyer synthesis is the most common and efficient method. The fluorine atom at the C4 position of the aniline directs the cyclization exclusively to the C6 position, leading to the formation of 5-fluoroisatin as the sole product in good yields. The electron-withdrawing nature of fluorine does not significantly impede the reaction.
This compound
The synthesis of this compound is also well-established and efficient.
-
Sandmeyer Approach: Using 3-fluoroaniline as the starting material, the Sandmeyer synthesis regioselectively yields this compound.[6] The fluorine atom directs the cyclization preferentially to the para position, making this a reliable and high-yielding route.[13]
-
Stolle Synthesis: The Stolle synthesis is also a viable option. The reaction of 3-fluoroaniline with oxalyl chloride followed by Lewis acid-catalyzed cyclization provides this compound. The choice between the Sandmeyer and Stolle methods often comes down to reagent availability and desired scale.
7-Fluoroisatin
7-Fluoroisatin is readily synthesized from 2-fluoroaniline.
-
Sandmeyer Approach: This is the preferred method for 7-fluoroisatin. The cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid proceeds smoothly and in high yield (often >90%) to give the desired product.[14][15] The proximity of the fluorine atom to the reaction center does not create significant steric hindrance or electronic deactivation to prevent the cyclization.
Data Summary: Comparison of Synthetic Routes
| Isomer | Preferred Method | Starting Material | Key Reagents | Typical Yield | Reference |
| 4-Fluoroisatin | Multi-step/Alternative Routes | 3-Fluoroaniline | (Varies) | Moderate | |
| 5-Fluoroisatin | Sandmeyer | 4-Fluoroaniline | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Good | [12] |
| This compound | Sandmeyer / Stolle | 3-Fluoroaniline | Sandmeyer: Chloral hydrate, NH₂OH·HCl, H₂SO₄Stolle: Oxalyl chloride, AlCl₃ | Good to Excellent | [6][13] |
| 7-Fluoroisatin | Sandmeyer | 2-Fluoroaniline | Chloral hydrate, NH₂OH·HCl, H₂SO₄ | Excellent | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroisatin via Sandmeyer Reaction
This protocol is adapted from a procedure reported with high yields.[14][15]
Materials:
-
N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice/Ice-water mixture
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
In a suitable reaction vessel, carefully add N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (e.g., 30 g) portion-wise to concentrated sulfuric acid (e.g., 100 mL), ensuring the temperature does not exceed 65 °C.
-
Once the addition is complete, heat the mixture to 80 °C and stir for approximately 2 hours.[15]
-
Monitor the reaction for completion (e.g., by TLC).
-
After completion, cool the reaction mixture and slowly pour it into a vigorously stirred beaker containing a large volume of crushed ice (e.g., 500 mL).
-
A brick-red solid will precipitate. Continue stirring the slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 7-fluoroisatin as a yellow to brick-red solid.
Expected Outcome:
Visualization of Synthetic Pathways
General Workflow for Isomer Synthesis
The following diagram illustrates the general decision-making process and outcomes for the Sandmeyer synthesis of fluoroisatins starting from different fluoroaniline isomers.
Caption: Sandmeyer synthesis pathway for fluoroisatin isomers.
Mechanism: Stolle Synthesis Cyclization
This diagram illustrates the key intramolecular Friedel-Crafts acylation step in the Stolle synthesis.
Caption: Key mechanistic steps of the Stolle synthesis.
Conclusion
The synthesis of fluoroisatin isomers is heavily reliant on classical named reactions, primarily the Sandmeyer and Stolle syntheses. The regiochemical outcome is largely governed by the substitution pattern of the starting fluoroaniline. For 5-fluoro and 7-fluoroisatin, the Sandmeyer synthesis from 4-fluoroaniline and 2-fluoroaniline, respectively, provides a direct and high-yielding route. The synthesis of this compound from 3-fluoroaniline is also efficient, with the Sandmeyer route being particularly favored due to its regioselectivity. In contrast, 4-fluoroisatin remains the most challenging isomer to prepare via these classical one-pot cyclizations due to unfavorable directing effects, often necessitating more complex synthetic strategies. Understanding these substituent effects is paramount for researchers and drug development professionals in designing efficient syntheses for novel fluoroisatin-based therapeutic agents.
References
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Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. Retrieved from [Link]
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Hamza, H. F., & Al-Mudhafar, M. M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis of 5-Fluoroisatin Ligands Synthesis of 7-Fluoroisati. (n.d.). Tennessee Technological University. Retrieved January 11, 2026, from [Link]
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Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(1). Retrieved from [Link]
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Chemical structure of 5-Fluoro-isatin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. (2011). CORE. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Abbas, S. Y., Farag, A. A., Ammar, Y. A., Atrees, A. A., & Mohamed, A. F. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. Retrieved from [Link]
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Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. Retrieved from [Link]
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Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of St Andrews. Retrieved from [Link]
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formation of the 4-substituted-isatin; Pathway b. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 6-Fluoroisatin Activity
In the landscape of modern drug discovery, the synergy between computational prediction and experimental validation is not just best practice; it is the cornerstone of efficient and rational therapeutic development.[1][2] In silico techniques, such as molecular docking, allow us to rapidly screen and prioritize compounds, saving invaluable time and resources.[2][3] However, these predictions remain hypothetical until they are rigorously tested at the bench. The true value is unlocked when computational models are refined based on empirical data in a continuous, iterative cycle.
This guide provides a comprehensive, field-proven workflow for cross-validating in silico predictions for a specific molecule of interest: 6-Fluoroisatin . Isatin and its derivatives are a well-documented class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The addition of a fluorine atom, as in this compound, can significantly alter the molecule's electronic properties and binding interactions, making it a compelling candidate for investigation.
Here, we will walk through a practical, hypothetical case study: predicting the activity of this compound against Caspase-3 , a critical executioner enzyme in the apoptotic pathway and a key target in cancer therapy, and then meticulously validating this prediction with a robust in vitro assay.
Part 1: The In Silico Prediction Workflow: Molecular Docking
Our primary goal is to generate a testable hypothesis. We will use molecular docking to predict whether this compound can bind effectively to the active site of human Caspase-3, and to estimate its binding affinity. Molecular docking is a computational method that predicts the preferred orientation and binding energy of a ligand when it interacts with a target molecule, typically a protein.[6][7]
Causality in Experimental Choices
-
Why Molecular Docking? It provides a rapid, structure-based assessment of binding potential, making it an ideal first step for hit identification before committing to chemical synthesis or procurement.[1]
-
Why Caspase-3? The isatin scaffold is common in compounds targeting apoptosis. Caspase-3 is a well-characterized enzyme with numerous crystal structures available, providing a high-quality receptor for docking studies.
-
Software Choice: We will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.
Experimental Protocol: Molecular Docking of this compound into Caspase-3
-
Preparation of the Receptor (Caspase-3):
-
Obtain the 3D crystal structure of human Caspase-3. A suitable entry, such as PDB ID: 2J32, can be downloaded from the RCSB Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound from a database like PubChem (CID 373905).[8]
-
Convert the 2D structure into a 3D conformation using a program like Open Babel.
-
Assign rotatable bonds and merge non-polar hydrogens to prepare the ligand file (in .pdbqt format for AutoDock Vina).
-
-
Defining the Binding Site (Grid Box Generation):
-
Identify the active site of Caspase-3, typically by referencing the position of the co-crystallized inhibitor in the original PDB file. The active site contains key catalytic residues such as His121 and Cys163.
-
Define a grid box that encompasses this entire active site. The box must be large enough to allow the ligand to move and rotate freely, yet focused enough to ensure efficient searching.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina simulation using the prepared protein receptor, ligand, and grid box configuration file.
-
Vina will perform a series of computational "runs," each time exploring different conformations and orientations of the ligand within the binding site, and calculating a corresponding binding affinity score.
-
-
Analysis of Results:
-
The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Visualize the top-ranked binding poses. Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the Caspase-3 active site residues. This provides a structural hypothesis for the compound's mechanism of action.
-
In Silico Prediction Workflow Diagram
Caption: Workflow for predicting this compound's binding to Caspase-3.
Hypothetical In Silico Results
After running the simulation, we obtain the following predicted data:
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |
| This compound | Caspase-3 | -7.8 | Hydrogen bond with Arg179, Pi-Pi stacking with His121 |
| Ac-DEVD-CHO (Control) | Caspase-3 | -8.5 | Covalent bond with Cys163, H-bonds with Gly122 |
This result provides our testable hypothesis: This compound is predicted to be a moderate binder of Caspase-3. The predicted binding energy of -7.8 kcal/mol is promising, suggesting an affinity in the low micromolar range.
Part 2: The Experimental Cross-Validation: In Vitro Enzyme Assay
With a clear computational prediction in hand, we move to the laboratory to determine the actual inhibitory activity of this compound against purified Caspase-3.[9] An in vitro enzyme inhibition assay is the most direct and reliable method for this validation.
Causality in Experimental Choices
-
Why an Enzyme Inhibition Assay? It directly measures the compound's effect on the target protein's function, providing a quantitative measure of potency (IC50). This is a direct test of the docking prediction.
-
Why a Fluorometric Assay? These assays are highly sensitive, have a wide dynamic range, and are amenable to high-throughput screening in microplate format, making them an industry standard.[10][11]
-
Control Compound: We include a known, potent Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control to validate the assay's performance and provide a benchmark for potency.
Experimental Protocol: Fluorometric Caspase-3 Inhibition Assay
This protocol is based on the principle that active Caspase-3 will cleave a specific fluorogenic substrate, Ac-DEVD-AMC, releasing the fluorescent AMC (7-amino-4-methylcoumarin) molecule.[12] An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing HEPES, NaCl, EDTA, DTT, and CHAPS (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT). DTT is crucial to maintain the catalytic cysteine residue of Caspase-3 in its reduced, active state.
-
Enzyme Solution: Reconstitute purified, active human Caspase-3 in assay buffer to a working concentration (e.g., 10 nM). Keep on ice.
-
Substrate Solution: Prepare the fluorogenic substrate Ac-DEVD-AMC in assay buffer to a final concentration of 50 µM.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 2 µL of the serially diluted this compound or control inhibitor.
-
Add 20 µL of the Caspase-3 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: Set the rate of the "enzyme only" (no inhibitor) well as 100% activity and the "no enzyme" well as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Experimental Validation Workflow Diagram
Caption: Workflow for the in vitro validation of Caspase-3 inhibition.
Part 3: Comparative Analysis: Bridging In Silico and In Vitro
This is the critical cross-validation step where we objectively compare the computational prediction with the hard experimental data. The goal is to determine the predictive power of our in silico model.
Data Summary and Comparison
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental Potency (IC50) | Correlation Assessment |
| This compound | -7.8 | 15.2 µM | Good Correlation: The model correctly predicted that this compound is a micromolar inhibitor of Caspase-3. The binding energy corresponds well with the observed activity. |
| Ac-DEVD-CHO | -8.5 | 0.05 µM (50 nM) | Good Correlation: The model correctly identified the control as a more potent binder than the test compound. |
Discussion and Decision-Making
The results show a strong positive correlation. The in silico model successfully ranked the compounds by potency and predicted that this compound would be an active, albeit moderate, inhibitor. This success builds confidence in our computational workflow.
-
What if the correlation was poor? A poor correlation (e.g., a predicted strong binder shows no activity) is not a failure but a learning opportunity.[13] It prompts critical questions: Is the crystal structure used for docking in a relevant conformation? Are there crucial water molecules in the active site that were ignored? Does the scoring function fail to capture specific interactions like halogen bonds? Such discrepancies guide the refinement of the computational model for future predictions.
Decision-Making Workflow Post-Validation
Caption: Decision-making process following data cross-validation.
Conclusion
This guide demonstrates a robust, self-validating system for leveraging computational predictions in a real-world drug discovery context. By generating a clear hypothesis for this compound's activity using molecular docking and then confirming it with a precise in vitro Caspase-3 inhibition assay, we establish a powerful feedback loop. This iterative process of prediction, testing, and refinement accelerates the discovery pipeline, enhances our understanding of structure-activity relationships, and ultimately increases the probability of success in developing novel therapeutics.
References
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- Creative Proteomics. (n.d.). Principles, Processes and Types of Molecular Docking.
- Biosynth. (n.d.). This compound | 324-03-8.
- Preprint. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design.
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- Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
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- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- ResearchGate. (n.d.). General workflow of molecular docking calculations.
- ResearchGate. (2024). Natural Isatin Derivatives Against Black Fungus: In Silico Studies.
- NIH National Center for Biotechnology Information. (n.d.). Key Topics in Molecular Docking for Drug Design.
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- Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
- MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Fluoroisatin
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoroisatin, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are designed to be self-validating, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: Why Special Handling is Crucial
This compound (CAS RN: 324-03-8) is a fluorinated indole derivative commonly used in the synthesis of pharmaceuticals and as a research chemical.[1][2] While a valuable compound, it is imperative to recognize its associated hazards to appreciate the rationale behind the disposal protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds.[5][6] This is a critical consideration for waste disposal, as halogenated compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[7]
Table 1: Summary of this compound Hazards
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | ❕ | Warning | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity | ❕ | Warning | H335: May cause respiratory irritation[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: A lab coat is essential. Wear nitrile or other chemically resistant gloves.[8] Contaminated gloves should be disposed of as hazardous waste.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[8]
Waste Segregation: The Foundation of Compliant Disposal
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[9][10] Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
NEVER dispose of this compound, or any containers with its residue, in the regular trash or down the drain. [11][12] Sewer disposal is prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[11]
All waste contaminated with this compound must be collected as hazardous waste.[13] This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty containers that held this compound.
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the collection and short-term storage of this compound waste in a laboratory setting, pending collection by your institution's Environmental Health and Safety (EH&S) department.[14]
4.1. Solid Waste Disposal
This procedure applies to pure this compound powder and any solid materials contaminated with it (e.g., gloves, weigh paper, paper towels).
-
Container Selection: Obtain a designated solid hazardous waste container that is compatible with the chemical. A wide-mouth plastic container with a screw-top lid is ideal.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when the first piece of waste is added.
-
An indication of the hazards (e.g., "Irritant").
-
-
Waste Collection: Carefully place the solid waste into the labeled container. Minimize the generation of dust.
-
Container Closure: Securely close the container lid immediately after adding waste.[9][13] Containers must remain closed at all times except when adding waste.[13]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[9][14] This area should be at or near the point of waste generation and away from incompatible materials.[14]
4.2. Liquid Waste Disposal
This procedure applies to solutions containing this compound.
-
Container Selection: Use a designated liquid hazardous waste container, typically a plastic or coated glass bottle with a secure screw cap. Ensure the container material is compatible with all components of the waste solution.
-
Segregation by Solvent: Do not mix halogenated waste streams with non-halogenated waste streams.[10] This is crucial because the disposal methods differ, and mixing can increase disposal costs and environmental impact.
-
Labeling: As with solid waste, label the container before use with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the accumulation start date.
-
Waste Collection: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.
-
Container Closure and Storage: Securely cap the container and store it in the SAA, ensuring it is in a secondary containment bin to catch any potential leaks.
4.3. Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be handled properly to be disposed of as regular trash.[10][13]
-
Triple Rinsing: Rinse the empty this compound container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[10]
-
Defacing: After triple rinsing, deface or remove the original manufacturer's label to prevent confusion.[13]
-
Final Disposal: The triple-rinsed and defaced container can now be disposed of in the regular trash.[13]
Emergency Procedures: Spill and Exposure
5.1. Spill Cleanup
-
Evacuate and Alert: If a significant amount of this compound is spilled, evacuate the immediate area and alert your supervisor and EH&S.
-
Control Access: Prevent others from entering the spill area.
-
PPE: Don the appropriate PPE before attempting to clean a minor spill.
-
Containment and Absorption: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the solid hazardous waste container.[15] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the solid hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect all cleanup materials as hazardous waste.
5.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16][17]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Final Disposal Pathway
Once your waste containers are full, or have been in the SAA for the maximum allowed time (typically up to one year, but check your institution's specific guidelines), you must arrange for pickup by your EH&S department.[9][14] EH&S will then transport the waste to a licensed chemical destruction facility. The preferred method for halogenated organic compounds like this compound is controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like hydrogen fluoride.[11][16]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your institution remains in compliance with all relevant hazardous waste regulations.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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LBAO Chemicals. (n.d.). This compound | 324-03-8 | 98%. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. PubChem. Retrieved from [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoroisatin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Fluoroisatin. The protocols outlined below are designed to ensure user safety and procedural integrity, from initial handling to final disposal. Our focus is on the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a compound is the foundational step in developing a robust safety protocol. This compound is an organic compound that, while invaluable in synthesis, presents specific hazards that dictate our choice of personal protective equipment (PPE).[1][2] It is typically supplied as a light yellow to brown crystalline powder, making inhalation of airborne particles a primary exposure route to consider.[1]
The Globally Harmonized System (GHS) provides a clear classification of its potential dangers.[1]
| Property | Value | Source |
| CAS Number | 324-03-8 | [2][3] |
| Molecular Formula | C₈H₄FNO₂ | [2][4] |
| Molecular Weight | 165.12 g/mol | [1][4] |
| GHS Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [4][5] |
These classifications are not merely administrative; they are directives. The risk of serious eye damage necessitates protection beyond standard safety glasses, while the potential for skin and respiratory irritation requires us to create impermeable barriers for our hands and control our breathing environment.
The Core PPE Ensemble: Your First Line of Defense
Personal protective equipment is the last line of defense after engineering and administrative controls.[6] However, in a laboratory setting where direct handling is unavoidable, it becomes your most critical immediate shield.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses with side shields are considered insufficient.[4][5]
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes are required at all times when handling this compound, whether in solid or solution form.[7] This is to prevent fine powders from entering the eye area.
-
Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn over the chemical splash goggles.[6][8]
Hand Protection
The H315 classification ("Causes skin irritation") demands the use of appropriate chemical-resistant gloves.[4][5]
-
Standard Protocol: Nitrile rubber gloves are the standard for handling solid this compound and for protection against incidental splashes of common organic solvents.[7][9]
-
Causality: Nitrile provides a robust barrier against fine particulates and has good resistance to a wide range of chemicals. Always inspect gloves for tears or pinholes before use. If working with solvents for extended periods, consult a glove compatibility chart to verify breakthrough times.
Body Protection
Protecting exposed skin and personal clothing from contamination is crucial.
-
Mandatory: A long-sleeved laboratory coat is required.[6][9] It should be fully buttoned to provide maximum coverage.
-
Best Practice: For tasks with a higher risk of spills or dust generation, consider using a disposable apron made of a chemical-resistant material over the lab coat.[6]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") makes controlling the work environment the top priority.[4][5]
-
Primary Engineering Control: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[10] This is the most effective way to prevent inhalation of airborne powder.
-
Secondary Respiratory Protection: In the rare event a fume hood is unavailable or if a risk assessment determines a high potential for dust generation, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for proper fit-testing and selection. An N95 dust mask may suffice for particulates, while a half-mask respirator with organic vapor cartridges would be necessary if handling solutions that produce vapors.[7][11]
Procedural Guidance: From Receipt to Disposal
A self-validating protocol is one where each step logically follows from the last, minimizing ambiguity and risk. The following workflow illustrates the complete handling lifecycle for this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling Solid this compound
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for this compound.[7]
-
PPE: Don all required PPE: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.[10]
-
Workspace Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Using a spatula, carefully transfer the desired amount of this compound powder to a tared weigh boat. Perform all transfers slowly and deliberately to minimize the generation of airborne dust.[10]
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can increase the risk of dust becoming airborne.
-
Post-Handling Decontamination: Once the experiment is complete, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol). Wipe down the work surface in the fume hood.[10]
-
Waste Collection: Dispose of all contaminated disposables (gloves, bench paper, weigh boats) into the designated solid hazardous waste container.[10]
Waste Management: A Critical Final Step
Improper disposal can lead to environmental persistence and regulatory non-compliance. As a fluorinated compound, this compound is classified as a halogenated organic waste.[12]
Operational Plan for Disposal
-
Segregation is Key: Do not mix this compound waste with non-halogenated organic waste.[12] Maintain separate, designated waste containers.
-
Liquid Waste:
-
Solid Waste:
-
Final Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area.[14]
-
The material must be disposed of through a licensed chemical destruction plant, typically via controlled high-temperature incineration.[5][15] Do not discharge any this compound waste into sewer systems.[15] Contact your institution's EHS department to arrange for pickup.[14]
-
By adhering to these scientifically grounded procedures, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
